NHC-triphosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O15P3/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQIYMICUFERK-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188521 | |
| Record name | N4-Hydroxycytidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34973-27-8 | |
| Record name | N4-Hydroxycytidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-Hydroxycytidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Molecular Gambit: A Technical Guide to the Mechanism of Action of NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NHC-triphosphate (NHC-TP), the active metabolite of the oral prodrug molnupiravir, represents a significant advancement in antiviral therapeutics. Its mechanism of action is centered on the concept of "lethal mutagenesis" or "viral error catastrophe."[1] This document provides a comprehensive technical overview of the molecular processes by which NHC-TP inhibits viral replication. It details the intracellular conversion of molnupiravir to NHC-TP, its competitive interaction with viral RNA-dependent RNA polymerase (RdRp), and its subsequent incorporation into the nascent viral RNA chain. This incorporation is the critical step that leads to the accumulation of mutations in the viral genome, ultimately rendering the virus non-viable. This guide synthesizes key quantitative data, outlines detailed experimental protocols for studying this mechanism, and provides visual representations of the critical pathways and workflows.
Intracellular Activation and Signaling Pathway
Molnupiravir is a prodrug of the ribonucleoside analog β-d-N4-hydroxycytidine (NHC).[2][3] Following oral administration, molnupiravir is rapidly hydrolyzed to NHC, which is then taken up by host cells.[2][3] Within the cell, NHC undergoes a three-step phosphorylation cascade, catalyzed by host cell kinases, to form the active this compound (NHC-TP).[2][3][4]
Mechanism of Action at the Molecular Level
The antiviral activity of NHC-TP is a direct consequence of its interaction with the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome.
Competitive Inhibition and Incorporation
NHC-TP acts as a competitive substrate for the viral RdRp, mimicking the natural pyrimidine nucleoside triphosphates, cytidine triphosphate (CTP) and uridine triphosphate (UTP).[2][3] This competition leads to the incorporation of NHC-monophosphate (NHC-MP) into the growing viral RNA strand.
Tautomerism and Ambiguous Base Pairing
The key to NHC's mutagenic effect lies in its ability to exist in two tautomeric forms. The hydroxylamine form can base-pair with guanine (G), thus acting as a cytidine (C) analog. Conversely, the oxime form can base-pair with adenine (A), mimicking uridine (U). This tautomerism allows NHC-MP, once incorporated into the viral RNA, to act as a template for the incorporation of either G or A during subsequent rounds of replication.
This ambiguous base-pairing introduces mutations into the viral genome. For example, if NHC-MP is incorporated opposite a G in the template strand, in the next round of replication where the newly synthesized strand serves as a template, the RdRp may read the NHC-MP as a U and incorporate an A. This results in a G-to-A transition mutation. Similarly, if NHC-MP is incorporated opposite an A, it can lead to a C-to-U transition in the subsequent replication cycle.
Quantitative Data
The efficacy of NHC-TP is supported by quantitative data from various in vitro and cell-based assays.
Table 1: In Vitro Antiviral Activity of NHC
| Virus | Cell Line | EC50 (µM) | Reference |
| Murine Hepatitis Virus (MHV) | DBT | 0.17 | [5] |
| MERS-CoV | Vero | 0.56 | [5] |
| SARS-CoV-2 | Vero E6 | ~1 | [6] |
| Influenza A (H1N1) | MDCK | 0.2 | [6] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.02 | [6] |
Table 2: Incorporation Efficiency of NHC-TP by SARS-CoV-2 RdRp
| Natural Nucleotide | Selectivity (Natural NTP / NHC-TP) |
| CTP | 30 |
| UTP | 171 |
| ATP | 424 |
| GTP | 12,841 |
Selectivity is defined as the ratio of the incorporation efficiency of the natural nucleotide to that of NHC-TP.
Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of NHC-TP.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay
This assay directly measures the incorporation of NHC-TP into a nascent RNA strand by purified viral RdRp.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant viral RdRp, a synthetic RNA template-primer duplex, and a buffer containing MgCl₂ and other necessary salts.
-
Initiation of Reaction: The reaction is initiated by the addition of a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]GTP), and varying concentrations of NHC-TP.
-
Incubation: The reaction is incubated at the optimal temperature for the specific viral RdRp (e.g., 30-37°C) for a defined period.
-
Quenching: The reaction is stopped by the addition of a quenching buffer containing EDTA.
-
Product Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified using a phosphorimager. The intensity of the bands corresponding to the full-length product and any prematurely terminated products are measured to determine the efficiency of NHC-TP incorporation.
Antiviral Activity (EC50) Determination in Cell Culture
This assay determines the concentration of a compound that inhibits viral replication by 50% in a cell-based system.
Methodology:
-
Cell Seeding: Host cells susceptible to the virus of interest are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Dilution: A serial dilution of the test compound (e.g., NHC) is prepared in cell culture medium.
-
Infection and Treatment: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). Following a brief adsorption period, the virus-containing medium is removed, and the cells are treated with the various concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:
-
Plaque Assay: To determine the number of infectious virus particles.
-
qRT-PCR: To quantify viral RNA levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure viral antigen levels.
-
Reporter Virus Expression: Measuring the expression of a reporter gene (e.g., luciferase, GFP) engineered into the viral genome.
-
-
Data Analysis: The data is plotted as the percentage of viral inhibition versus the compound concentration, and the EC50 value is calculated using a non-linear regression analysis.
Viral RNA Mutagenesis Assay
This assay is designed to directly measure the increase in mutation frequency in the viral genome following treatment with a mutagenic agent like NHC.
Methodology:
-
Viral Passage in the Presence of NHC: The virus is passaged multiple times in cell culture in the presence of a sub-lethal concentration of NHC. A control group is passaged in the absence of the compound.
-
Viral RNA Extraction: After several passages, viral RNA is extracted from the culture supernatant.
-
Reverse Transcription and PCR (RT-PCR): The viral RNA is reverse transcribed into cDNA, and specific regions of the viral genome are amplified by PCR using high-fidelity DNA polymerase.
-
Next-Generation Sequencing (NGS): The amplified DNA is subjected to deep sequencing to identify and quantify the frequency of mutations.
-
Data Analysis: The mutation frequency and spectrum (the types of nucleotide changes) in the NHC-treated virus population are compared to the control population. An increase in specific types of transitions (e.g., G-to-A and C-to-U) is indicative of the mutagenic activity of NHC.
Conclusion
This compound employs a sophisticated mechanism of "lethal mutagenesis" to exert its potent antiviral activity. By acting as a fraudulent substrate for the viral RdRp, it becomes incorporated into the viral genome and, through its unique tautomeric properties, introduces a high mutational burden that ultimately leads to the collapse of the viral population. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for understanding and further investigating this important antiviral agent. This knowledge is critical for the ongoing development of novel antiviral strategies and for optimizing the clinical application of molnupiravir and other nucleoside analogs.
References
- 1. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of molnupiravir in adults with COVID‐19: Lack of clinically important exposure variation across individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Trojan Nucleotide: A Technical Guide to NHC-Triphosphate's Induction of Viral RNA Polymerase Errors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel RNA viruses necessitates the development of broad-spectrum antiviral therapeutics. One of the most promising strategies in this endeavor is the induction of "error catastrophe" in the viral replication cycle. This technical guide provides an in-depth exploration of N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the oral prodrug molnupiravir, and its pivotal role in introducing errors into the viral genome through its interaction with viral RNA-dependent RNA polymerase (RdRp). We will delve into the molecular mechanisms, quantitative kinetics, and experimental methodologies that underpin this potent antiviral strategy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to combat viral diseases.
Introduction
RNA viruses, a group that includes influenza viruses, coronaviruses, and Ebola virus, are characterized by their high mutation rates, which allow for rapid evolution and adaptation.[1] This inherent genetic instability is primarily driven by the low fidelity of their RNA-dependent RNA polymerases (RdRps).[1] The concept of "lethal mutagenesis" or "error catastrophe" posits that a further, drug-induced increase in the viral mutation rate beyond a critical threshold can lead to the accumulation of deleterious mutations, ultimately resulting in a non-viable viral population.[2]
Molnupiravir (formerly EIDD-2801), an orally bioavailable prodrug, has emerged as a key therapeutic agent that leverages this mechanism.[3] Following administration, molnupiravir is metabolized to its active form, NHC-TP, a ribonucleoside analog that is incorporated into the nascent viral RNA by the RdRp.[3][4] This incorporation is the first step in a cascade of events that leads to widespread mutations in the viral genome.
This guide will provide a detailed technical overview of the core processes involved in NHC-TP-mediated viral mutagenesis, from its initial formation to its ultimate impact on viral replication.
The Molecular Mechanism of NHC-TP Action
The antiviral activity of NHC-TP is a multi-step process that begins with its metabolic activation and culminates in the corruption of the viral genetic code.
Metabolic Activation Pathway
Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC).[2] In vivo, it undergoes rapid hydrolysis to NHC, which is then taken up by host cells and phosphorylated by cellular kinases to its active triphosphate form, NHC-TP.[2][5] This metabolic conversion is essential for its antiviral activity, as the triphosphate form is the substrate recognized by the viral RdRp.
Competitive Inhibition and Incorporation by Viral RdRp
NHC-TP acts as a competitive substrate for the viral RdRp, primarily competing with cytidine triphosphate (CTP) and, to a lesser extent, uridine triphosphate (UTP) for incorporation into the nascent RNA strand.[3][6] Once incorporated, it exists as NHC-monophosphate (NHC-MP) within the RNA chain.[3]
Tautomerism and Ambiguous Base Pairing: The Root of Mutagenesis
The key to NHC-TP's mutagenic effect lies in its ability to exist in two tautomeric forms: an amino form that mimics cytidine and an imino form that mimics uridine.[3][4] This dual identity allows the incorporated NHC-MP to pair with either guanine (G) or adenine (A) during subsequent rounds of RNA replication.[4]
This ambiguous base-pairing leads to the introduction of transition mutations (G-to-A and C-to-U) throughout the viral genome.[3][6] The accumulation of these mutations ultimately leads to the production of non-functional viral proteins and progeny virions, a state known as error catastrophe.[3]
Quantitative Analysis of NHC-TP Incorporation
The efficiency of NHC-TP incorporation by viral RdRp and its ability to compete with natural nucleotides are critical parameters for its antiviral efficacy. These are often quantified through kinetic studies.
Selectivity of Viral RdRp
The selectivity of a viral polymerase for its natural substrate over a nucleotide analog is a key determinant of the analog's potency. For the SARS-CoV-2 RdRp, the selectivity for natural ribonucleoside triphosphates (NTPs) over NHC-TP has been determined.[3][6]
| Natural Nucleotide | Selectivity (Natural NTP / NHC-TP) | Reference |
| CTP | 30 | [3][6] |
| UTP | 171 | [3][6] |
| ATP | 424 | [3][6] |
| GTP | 12,841 | [3][6] |
These data indicate that NHC-TP most effectively competes with CTP for incorporation by the SARS-CoV-2 RdRp.[3][6]
Kinetic Parameters of Incorporation
Pre-steady-state kinetic analysis allows for the determination of the elementary rate constants for nucleotide binding (Kd) and incorporation (kpol). While specific values for NHC-TP with viral RdRps are not extensively reported in the provided search results, the general methodology for their determination is well-established.[7][8] These parameters are crucial for a detailed understanding of the efficiency of NHC-TP as a substrate.
| Parameter | Description |
| Kd | The equilibrium dissociation constant for nucleotide binding to the polymerase-RNA complex. A lower Kd indicates tighter binding. |
| kpol | The maximal rate of nucleotide incorporation (phosphoryl transfer). A higher kpol indicates faster incorporation. |
| kpol/Kd | The specificity constant, representing the efficiency of incorporation at low nucleotide concentrations. |
Experimental Protocols
The study of NHC-TP's effect on viral RdRp relies on a variety of in vitro biochemical assays. The following are detailed methodologies for key experiments.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay
This assay is fundamental for measuring the activity of the viral polymerase and its inhibition by nucleotide analogs.
Objective: To measure the incorporation of nucleotides into a nascent RNA strand by a purified viral RdRp complex.
Materials:
-
Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA template and primer (often with a fluorescent label for non-radioactive detection)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM DTT, 10 mM MgCl₂)
-
Natural NTPs (ATP, GTP, CTP, UTP)
-
NHC-TP
-
Quenching solution (e.g., 50 mM EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified RdRp complex, the annealed RNA primer-template duplex, and the reaction buffer.
-
Initiation: Initiate the reaction by adding a mixture of NTPs and, if applicable, NHC-TP at desired concentrations.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Denature the RNA products and separate them by size using denaturing PAGE.
-
Detection: Visualize the RNA products using a gel imaging system. The amount of extended primer corresponds to the polymerase activity.
Primer Extension Assay for Measuring Polymerase Fidelity
This assay is used to determine the frequency of misincorporation events by the polymerase in the presence of a nucleotide analog.
Objective: To quantify the rate of correct versus incorrect nucleotide incorporation by the RdRp.
Materials:
-
Same as the in vitro RdRp assay, with specific RNA templates designed to test for particular misincorporation events.
-
Radiolabeled NTPs (e.g., [α-³²P]GTP) can be used for sensitive detection, or a non-radioactive method with fluorescently labeled primers can be employed.[2][9]
Procedure:
-
Reaction Setup: Set up parallel reactions as described in the RdRp assay. One set of reactions will contain the correct, cognate NTP for the template, while the other will contain the incorrect, non-cognate NTP or NHC-TP.
-
Kinetic Measurements:
-
Single-Turnover Conditions: To measure the rate of a single incorporation event, the concentration of the polymerase-RNA complex is kept higher than the concentration of the limiting NTP.
-
Pre-Steady-State Kinetics: Rapid quench-flow instruments are used to measure the kinetics of incorporation on a millisecond timescale, allowing for the determination of kpol and Kd.[8][10]
-
-
Analysis: The amount of product formed over time is quantified. The fidelity of the polymerase is calculated as the ratio of the incorporation efficiency (kpol/Kd) of the correct nucleotide to that of the incorrect nucleotide or nucleotide analog.
Conclusion
This compound represents a powerful tool in the fight against RNA viruses. Its mechanism of action, centered on the induction of error catastrophe through ambiguous base pairing, is a testament to the potential of targeting the inherent vulnerabilities of viral replication. A thorough understanding of its metabolic activation, its interaction with the viral RdRp at a quantitative level, and the experimental methodologies to study these processes is crucial for the development of next-generation antiviral therapies. This guide has provided a comprehensive overview of these core aspects, aiming to equip researchers and drug developers with the foundational knowledge necessary to advance this promising field of antiviral research.
References
- 1. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Primer Extension Reactions for the PCR- based α- complementation Assay [bio-protocol.org]
- 6. Incorporation fidelity of the viral RNA-dependent RNA polymerase: a kinetic, thermodynamic and structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assembly, Purification, and Pre-steady-state Kinetic Analysis of Active RNA-dependent RNA Polymerase Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poliovirus RNA-Dependent RNA Polymerase (3Dpol): Pre-Steady-State Kinetic Analysis of Ribonucleotide Incorporation in the Presence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Journey of a Viral Foe: A Technical Guide to the Synthesis of NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antiviral agent Molnupiravir has emerged as a critical tool in the fight against RNA viruses, including SARS-CoV-2. Its efficacy lies in its ability to be metabolized within host cells into its active form, β-D-N4-hydroxycytidine triphosphate (NHC-TP). This active metabolite is then incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and ultimately, viral error catastrophe. Understanding the intracellular synthesis pathway of NHC-TP is paramount for optimizing its therapeutic efficacy and for the development of next-generation nucleoside analogs. This technical guide provides an in-depth exploration of the core enzymatic steps involved in the intracellular phosphorylation of NHC, presenting available quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the key processes.
The Three-Step Phosphorylation Cascade of NHC
The intracellular conversion of NHC to its active triphosphate form is a sequential three-step phosphorylation process, each step catalyzed by a distinct host cell kinase. This cascade ensures the efficient production of the active antiviral agent at the site of viral replication.
Step 1: NHC to NHC-Monophosphate (NHC-MP)
The initial and rate-limiting step in the activation of NHC is its phosphorylation to NHC-monophosphate (NHC-MP). This reaction is primarily catalyzed by the enzyme deoxycytidine kinase (dCK) . dCK is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine. Its broad substrate specificity allows it to efficiently recognize and phosphorylate NHC.
Step 2: NHC-MP to NHC-Diphosphate (NHC-DP)
Once formed, NHC-MP is further phosphorylated to NHC-diphosphate (NHC-DP). This second phosphorylation step is predominantly carried out by UMP-CMP kinase (CMPK1) . CMPK1 is another crucial enzyme in pyrimidine metabolism, responsible for the phosphorylation of UMP, CMP, and dCMP. Its activity is essential for maintaining the cellular pool of nucleoside diphosphates required for various metabolic processes.
Step 3: NHC-DP to NHC-Triphosphate (NHC-TP)
The final step in the synthesis of the active antiviral agent is the conversion of NHC-DP to this compound (NHC-TP). This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs) . NDPKs are a family of ubiquitously expressed enzymes that catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate, thereby playing a central role in maintaining the cellular balance of nucleoside triphosphates.
Quantitative Data on NHC Phosphorylation
While specific kinetic parameters (Km, Vmax, kcat) for the interaction of NHC and its phosphorylated metabolites with the respective human kinases are not extensively reported in publicly available literature, pharmacokinetic studies of Molnupiravir provide valuable insights into the intracellular concentrations of NHC and its active triphosphate form.
| Parameter | Value | Cell Type/Matrix | Condition | Reference |
| NHC (from Molnupiravir) | ||||
| Peak Plasma Concentration (Cmax) | 2600 ng/mL | Human Plasma | 800 mg oral dose | [1] |
| Time to Peak Concentration (Tmax) | 1.5 h | Human Plasma | 800 mg oral dose | [1] |
| Area Under the Curve (AUC) | 8810 h*ng/mL | Human Plasma | 800 mg oral dose | [1] |
| This compound (NHC-TP) | ||||
| Intracellular Half-life | ~3.0 h | Huh-7 cells | In vitro | [2] |
| Peak Intracellular Concentration | 732.7 ± 2.9 pmol/10^6 cells | HepG2 cells | 20 µM NHC, 6h incubation | [3] |
| Peak Intracellular Concentration | 158.4 ± 14.5 pmol/10^6 cells | CEM cells | 10 µM NHC, 1h incubation | [3] |
| Peak Intracellular Concentration | 819.5 ± 16.8 pmol/10^6 cells | PC-3 cells | 10 µM NHC, 6h incubation | [3] |
| Intracellular Concentration | 71.12 pM after 8 hours | HCV replicon cells | 10 µM 3H-labeled NHC | [4][5][6] |
Experimental Protocols
General Considerations for In Vitro Kinase Assays
-
Enzyme Source: Recombinant human deoxycytidine kinase (dCK), UMP-CMP kinase (CMPK1), and a representative nucleoside diphosphate kinase (e.g., NME1/NDPK-A) should be used for in vitro assays. These can be expressed and purified from E. coli or purchased from commercial vendors.
-
Substrates: NHC can be obtained from commercial suppliers. NHC-monophosphate and NHC-diphosphate may need to be chemically or enzymatically synthesized and purified.
-
Detection Method: The phosphorylation of NHC and its metabolites can be monitored using various methods, including:
-
Radiolabeling: Using [γ-³²P]ATP as the phosphate donor and separating the radiolabeled products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
LC-MS/MS: A highly sensitive and specific method for the separation and quantification of the parent nucleoside and its phosphorylated metabolites.
-
Coupled Enzyme Assays: Where the production of ADP is coupled to a detectable reaction, such as the oxidation of NADH in a pyruvate kinase/lactate dehydrogenase system.
-
Protocol 1: In Vitro Phosphorylation of NHC by Deoxycytidine Kinase (dCK)
Objective: To determine the kinetic parameters of dCK for the phosphorylation of NHC to NHC-MP.
Materials:
-
Recombinant human dCK
-
β-D-N4-hydroxycytidine (NHC)
-
ATP
-
[γ-³²P]ATP (for radiolabeling assay)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
TLC plates (e.g., PEI-cellulose)
-
Phosphorimager or scintillation counter
-
LC-MS/MS system (for non-radioactive assay)
Procedure (Radiolabeling Method):
-
Prepare a reaction mixture containing kinase reaction buffer, a fixed concentration of ATP spiked with [γ-³²P]ATP, and varying concentrations of NHC.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of recombinant dCK.
-
Incubate at 37°C for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold EDTA solution or by spotting an aliquot of the reaction mixture directly onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 1 M LiCl) to separate NHC from NHC-MP.
-
Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager.
-
Quantify the amount of NHC-MP formed at each time point and NHC concentration.
-
Calculate the initial reaction velocities and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Procedure (LC-MS/MS Method):
-
Follow steps 1-4 as in the radiolabeling method, but without [γ-³²P]ATP.
-
Stop the reaction by adding ice-cold methanol to precipitate the enzyme.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of NHC-MP formed.
-
Calculate kinetic parameters as described above.
Protocol 2: In Vitro Phosphorylation of NHC-MP by UMP-CMP Kinase (CMPK1)
Objective: To determine the kinetic parameters of CMPK1 for the phosphorylation of NHC-MP to NHC-DP.
Materials:
-
Recombinant human CMPK1
-
NHC-monophosphate (NHC-MP)
-
ATP
-
Kinase reaction buffer
-
Detection system (as described in Protocol 1)
Procedure:
The procedure is analogous to Protocol 1, with the following modifications:
-
Use NHC-MP as the substrate instead of NHC.
-
Use recombinant CMPK1 as the enzyme.
-
The TLC or LC-MS/MS method should be optimized to separate and quantify NHC-MP and NHC-DP.
Protocol 3: In Vitro Phosphorylation of NHC-DP by Nucleoside Diphosphate Kinase (NDPK)
Objective: To determine the kinetic parameters of NDPK for the phosphorylation of NHC-DP to NHC-TP.
Materials:
-
Recombinant human NDPK (e.g., NME1)
-
NHC-diphosphate (NHC-DP)
-
ATP
-
Kinase reaction buffer
-
Detection system (as described in Protocol 1)
Procedure:
The procedure is analogous to Protocol 1, with the following modifications:
-
Use NHC-DP as the substrate.
-
Use recombinant NDPK as the enzyme.
-
The TLC or LC-MS/MS method should be optimized to separate and quantify NHC-DP and NHC-TP.
Signaling Pathways and Regulation
The efficiency of NHC phosphorylation can be influenced by the regulation of the involved kinases. Deoxycytidine kinase (dCK), as the rate-limiting enzyme, is a key regulatory node. Its activity is known to be modulated by various cellular signaling pathways, including:
-
JAK/MAPK Pathway: Inhibition of the JAK/MAPK pathway has been shown to increase dCK activity, suggesting a negative regulatory role.
-
ATM-dependent DNA Damage Response: In response to DNA damage, the ATM kinase can phosphorylate and activate dCK, potentially linking the cellular stress response to the activation of nucleoside analogs.
Further research is needed to fully elucidate the signaling networks that regulate CMPK1 and NDPKs in the context of NHC metabolism. Understanding these regulatory mechanisms could open new avenues for therapeutic interventions to enhance the intracellular activation of Molnupiravir.
Visualizing the Pathway and Workflows
To provide a clear visual representation of the processes described, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The intracellular synthesis of this compound is a highly efficient, multi-step enzymatic process that is critical for the antiviral activity of Molnupiravir. A deeper understanding of the kinetics and regulation of the enzymes involved—dCK, CMPK1, and NDPKs—will be instrumental in the development of more potent and selective antiviral therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this important metabolic pathway and contribute to the ongoing efforts to combat viral diseases.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of pharmacokinetics, safety, and tolerability following twice‐daily administration of molnupiravir for 10 days in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Molnupiravir in Adults With COVID-19: Lack of Clinically Important Exposure Variation Across Individuals - Simulations Plus [simulations-plus.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
NHC-Triphosphate as a Substrate for Viral RNA-Dependent RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The viral RNA-dependent RNA polymerase (RdRp) is a prime target for antiviral drug development due to its essential role in the replication and transcription of RNA viruses. Nucleoside analogs that act as substrates for RdRp and disrupt viral replication are a promising class of therapeutics. Among these, β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active form of the prodrug molnupiravir, has garnered significant attention. This technical guide provides an in-depth overview of NHC-TP as a substrate for viral RdRp, focusing on its mechanism of action, quantitative biochemical data, and detailed experimental protocols.
Mechanism of Action: Lethal Mutagenesis
NHC-TP functions as a competitive substrate for viral RdRp, being incorporated into the nascent viral RNA chain.[1][2] Unlike chain-terminating nucleoside analogs, the incorporation of NHC monophosphate (NHC-MP) does not immediately halt RNA synthesis.[3][4] Instead, its mechanism of action is primarily through "lethal mutagenesis" or "error catastrophe".[1][5][6]
The mutagenic effect stems from the tautomeric nature of the N4-hydroxycytidine base.[1][7] It can exist in two forms: a hydroxylamine form that mimics cytidine and base-pairs with guanine, and an oxime form that mimics uridine and base-pairs with adenosine.[1][7] When the RdRp uses the NHC-containing RNA as a template in the next round of replication, it can misincorporate either a guanosine or an adenosine opposite the NHC residue.[3][8] This leads to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome, ultimately resulting in a non-viable viral population.[1][3][8]
dot
Caption: Intracellular activation of Molnupiravir and the mechanism of lethal mutagenesis by NHC-TP.
Quantitative Data: NHC-TP as an RdRp Substrate
The efficiency of NHC-TP incorporation and its ability to compete with natural nucleoside triphosphates (NTPs) have been quantified for several viral RdRps, most notably for SARS-CoV-2.
Table 1: Incorporation Efficiency and Selectivity of NHC-TP by SARS-CoV-2 RdRp
| Competing Natural Nucleotide | Selectivity (Efficiency of NTP / Efficiency of NHC-TP) | Reference |
| CTP | 30 | [3][9] |
| UTP | 171 | [3][9] |
| ATP | 424 | [3][9] |
| GTP | 12,841 | [3][9] |
These data indicate that NHC-TP most effectively competes with CTP for incorporation by the SARS-CoV-2 RdRp.[3]
Table 2: Antiviral Activity of NHC (the parent nucleoside of NHC-TP)
| Virus | Cell Type | EC50 (µM) | Reference |
| SARS-CoV-2 | Multiple | Sub- to low-micromolar | [1] |
| MERS-CoV | Multiple | Sub-micromolar | [3] |
| SARS-CoV | Multiple | Sub-micromolar | [3] |
Experimental Protocols
Expression and Purification of SARS-CoV-2 RdRp Complex
A common method for obtaining active SARS-CoV-2 RdRp involves the co-expression of the non-structural proteins nsp12 (the catalytic subunit), nsp7, and nsp8 (cofactors) in insect cells.
-
Construct Generation: Clone the genes for nsp12, nsp7, and nsp8 into an appropriate expression vector system for insect cells (e.g., baculovirus expression system).
-
Baculovirus Generation: Generate recombinant baculovirus by transfecting insect cells (e.g., Sf9) with the expression vector.
-
Protein Expression: Infect a larger culture of insect cells (e.g., Hi5) with the recombinant baculovirus and incubate to allow for protein expression.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors to release the protein complex.
-
Affinity Chromatography: Purify the RdRp complex from the cell lysate using an affinity tag (e.g., His-tag) and a corresponding chromatography resin (e.g., Ni-NTA).
-
Size-Exclusion Chromatography: Further purify the complex and isolate the correctly assembled RdRp complex using size-exclusion chromatography.
In Vitro RdRp Single-Nucleotide Incorporation Assay
This assay is used to determine the kinetic parameters and selectivity of NHC-TP incorporation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified RdRp complex, a synthetic RNA primer/template duplex, and the nucleotide to be tested (either a natural NTP or NHC-TP). The primer is typically 5'-end labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a fluorescent dye for detection.
-
Reaction Initiation: Initiate the reaction by adding the nucleotide.
-
Time-Course Sampling: Take aliquots of the reaction at various time points.
-
Reaction Quenching: Stop the reaction in each aliquot by adding a quenching buffer (e.g., containing EDTA).
-
Product Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification: Visualize the gel using autoradiography or fluorescence imaging and quantify the amount of extended primer to determine the rate of incorporation. The selectivity is calculated as the ratio of the incorporation efficiencies (Vmax/Km) of the natural nucleotide over NHC-TP.[3]
dot
Caption: Experimental workflow for the in vitro RdRp single-nucleotide incorporation assay.
Comparison with Other Nucleoside Analogs
NHC-TP's mechanism of lethal mutagenesis distinguishes it from other notable RdRp-inhibiting nucleoside analogs.
-
Remdesivir Triphosphate (RDV-TP): The active form of Remdesivir, RDV-TP, acts as a delayed chain terminator.[10] After its incorporation into the nascent RNA chain, the RdRp can add a few more nucleotides before RNA synthesis is stalled.[10][11] RDV-TP is an ATP analog and is incorporated more efficiently than ATP by the SARS-CoV-2 RdRp.[8][12]
-
Favipiravir Ribofuranosyl-5'-triphosphate (Favipiravir-RTP): The active form of Favipiravir, Favipiravir-RTP, is recognized as a purine analog and can be incorporated in place of either ATP or GTP.[13][14] Its mechanism is also thought to involve lethal mutagenesis, though it can also act as a chain terminator in some contexts.[15][16]
dot
Caption: Competitive binding of NHC-TP and natural NTPs to the RdRp active site.
Conclusion
NHC-TP represents a potent antiviral agent that functions as a substrate for viral RdRp, leading to error catastrophe and the inhibition of viral replication. Its primary mechanism of lethal mutagenesis, coupled with a high barrier to the development of viral resistance, makes it an important tool in the arsenal against RNA viruses.[1] The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into NHC-TP and the development of next-generation RdRp inhibitors.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 RdRp uses NDPs as a substrate and is able to incorporate NHC into RNA from diphosphate form molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Remdesivir triphosphate is a valid substrate to initiate synthesis of DNA primers by human PrimPol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revealing the structural and molecular interaction landscape of the favipiravir-RTP and SARS-CoV-2 RdRp complex through integrative bioinformatics: Insights for developing potent drugs targeting SARS-CoV-2 and other viruses - PMC [pmc.ncbi.nlm.nih.gov]
The discovery of NHC-triphosphate as a potent antiviral agent
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and characterization of N4-hydroxycytidine triphosphate (NHC-TP) as a potent broad-spectrum antiviral agent. NHC-TP is the active phosphorylated intracellular metabolite of the prodrug molnupiravir.[1] This document details the mechanism of action, quantitative antiviral efficacy, and key experimental protocols relevant to the study of NHC-TP. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of antiviral drug development.
Introduction
The emergence of novel and re-emerging RNA viruses poses a significant and ongoing threat to global public health.[2] The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response. N4-hydroxycytidine (NHC), a ribonucleoside analog, and its active triphosphate form, NHC-TP, have demonstrated potent antiviral activity against a wide range of RNA viruses, including coronaviruses, influenza viruses, and alphaviruses.[3][4][5] NHC is the primary circulating metabolite of the orally bioavailable prodrug molnupiravir.[1][6] Once inside the cell, NHC is converted by host kinases into the pharmacologically active NHC-TP.[7][8]
Mechanism of Action: Lethal Mutagenesis
The primary antiviral mechanism of NHC-TP is "lethal mutagenesis" or "viral error catastrophe".[3][7][9] NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for replicating the viral RNA genome.[1][7] Due to its ability to exist in two tautomeric forms, NHC-TP can be incorporated into the nascent RNA strand in place of either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[10]
This ambiguous base-pairing property leads to an accumulation of mutations in the viral genome during replication.[3][7] When the mutated RNA is used as a template for subsequent rounds of replication, the errors are propagated, ultimately leading to the production of non-viable viral progeny and the extinction of the viral population.[3]
dot
Caption: Intracellular activation of molnupiravir and the mechanism of lethal mutagenesis.
Quantitative Antiviral Activity
The antiviral potency of NHC has been evaluated against a variety of RNA viruses in different cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key parameters used to quantify a compound's antiviral activity and its safety window.
Table 1: In Vitro Antiviral Activity of N4-hydroxycytidine (NHC) against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| SARS-CoV-2 | Vero E6 | 0.3 | >10 | >33.3 | [9] |
| SARS-CoV-2 | Calu-3 | 0.08 | >10 | >125 | [11] |
| SARS-CoV-2 | Huh7 | 0.4 | >10 | >25 | [12] |
| MERS-CoV | Vero | 0.56 | >10 | >17.8 | [13] |
| MHV | DBT-9 | 0.17 | >200 | >1176 | [13] |
Table 2: In Vitro Antiviral Activity of N4-hydroxycytidine (NHC) against Other RNA Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Influenza A (H1N1) | Vero | 0.8 | >10 | >12.5 | [2] |
| Influenza B | Vero | 3.4 | >100 | >29.4 | [14] |
| Dengue Virus (DENV-2) | imHC | 0.7 | >10 | >14.3 | [2] |
| Chikungunya Virus (CHIKV) | Vero | 0.4 | >10 | >25 | [2] |
| Respiratory Syncytial Virus (RSV-A) | HEp-2 | 4.6 | >10 | >2.17 | [2] |
| Zika Virus (ZIKV) | imHC | 0.5 | >10 | >20 | [2] |
Experimental Protocols
Viral Replication Assay (Plaque Reduction Assay)
This protocol describes a standard plaque reduction assay to determine the antiviral activity of NHC against SARS-CoV-2.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
SARS-CoV-2 viral stock
-
N4-hydroxycytidine (NHC)
-
Carboxymethyl cellulose (CMC) or agarose for overlay
-
Crystal violet or neutral red for staining
-
6-well or 24-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 24-well plates to form a confluent monolayer overnight.[3]
-
Compound Dilution: Prepare serial dilutions of NHC in infection medium (e.g., DMEM with 2% FBS).
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a known titer of SARS-CoV-2 (e.g., 50-100 plaque-forming units [PFU] per well) in the presence of varying concentrations of NHC or a vehicle control.[3]
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.[3]
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% CMC or 0.6% agarose in DMEM) containing the respective concentrations of NHC.[3][10]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.[3]
-
Staining and Plaque Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet or neutral red.[3][10] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each NHC concentration compared to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for a typical viral plaque reduction assay.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol outlines a non-radioactive primer extension assay to evaluate the inhibitory activity of NHC-TP on viral RdRp.
Materials:
-
Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)
-
RNA template-primer duplex
-
Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
This compound (NHC-TP)
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Urea-PAGE gels
-
Gel imaging system
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, a defined concentration of the RNA template-primer, and the purified RdRp enzyme complex.
-
Inhibitor Addition: Add varying concentrations of NHC-TP or a control nucleotide analog to the reaction mixtures.
-
Initiation of Polymerization: Initiate the RNA polymerization reaction by adding a mixture of the four natural rNTPs.
-
Incubation: Incubate the reactions at the optimal temperature for the specific RdRp (e.g., 37°C) for a defined period.
-
Quenching: Stop the reactions by adding a quenching buffer (e.g., containing EDTA and formamide).
-
Denaturing PAGE: Denature the RNA products and separate them by size using a high-resolution denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the RNA products using a gel imaging system. The intensity of the full-length product band will decrease with increasing concentrations of the inhibitor.
-
Data Analysis: Quantify the band intensities to determine the concentration of NHC-TP that inhibits the RdRp activity by 50% (IC50).
Intracellular this compound Quantification by LC-MS/MS
This protocol describes the quantification of intracellular NHC-TP levels in cells treated with NHC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Materials:
-
Cell culture (e.g., Huh-7, A549)
-
N4-hydroxycytidine (NHC)
-
Methanol (ice-cold)
-
LC-MS/MS system
-
Isotopically labeled internal standard (e.g., [13C5]-NHC-TP)
Procedure:
-
Cell Treatment: Treat cultured cells with a known concentration of NHC for a specified time.
-
Cell Lysis and Extraction: Wash the cells with ice-cold PBS and lyse them with ice-cold 70% methanol to precipitate proteins and extract the intracellular metabolites.[6]
-
Sample Preparation: Centrifuge the cell lysates to pellet the debris. Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis, adding the isotopically labeled internal standard.[6]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the analytes using a suitable column (e.g., a C18 column) and a gradient elution. Detect and quantify NHC-TP and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[6]
-
Data Analysis: Generate a standard curve using known concentrations of NHC-TP. Calculate the intracellular concentration of NHC-TP in the cell samples based on the standard curve and normalize it to the cell number.
Synthesis of this compound
The chemical synthesis of NHC-TP is a multi-step process that typically starts from N4-hydroxycytidine. A general synthetic scheme involves the protection of the hydroxyl groups on the ribose ring, followed by phosphorylation at the 5' position and subsequent deprotection.
A common method for the 5'-triphosphorylation is the Yoshikawa-Ludwig procedure, which involves the reaction of the protected nucleoside with phosphoryl chloride (POCl3) in a trimethyl phosphate solvent, followed by reaction with pyrophosphate.
dot
Caption: Logical flow for the chemical synthesis of this compound.
Conclusion
This compound has emerged as a highly potent and broad-spectrum antiviral agent with a well-defined mechanism of action. Its ability to induce lethal mutagenesis in a wide range of RNA viruses makes it a valuable tool in the fight against viral diseases. This technical guide provides essential information for researchers and drug development professionals working with NHC-TP, including its quantitative antiviral activity and detailed experimental protocols. Further research and development of NHC-based antivirals hold significant promise for addressing current and future viral threats.
References
- 1. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of nucleotide/nucleoside analog intervention in primer-dependent viral RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Core Mechanism of NHC-Triphosphate-Induced Lethal Mutagenesis in Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism by which N-hydroxycytidine triphosphate (NHC-TP) induces lethal mutagenesis in RNA viruses. NHC-TP, the active form of the antiviral prodrug molnupiravir, acts as a fraudulent substrate for the viral RNA-dependent RNA polymerase (RdRp). Its unique tautomeric properties enable it to mimic both cytidine and uridine, leading to the introduction of widespread transition mutations throughout the viral genome. This accumulation of mutations ultimately results in "error catastrophe," a state where the viral population's genetic integrity is compromised, leading to the production of non-viable virions and the suppression of viral replication. This document details the molecular interactions, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying processes to offer a comprehensive resource for the scientific community.
Introduction: The Principle of Lethal Mutagenesis
RNA viruses, with their characteristically high mutation rates, exist as a heterogeneous population of related genomes, often referred to as a viral quasispecies.[1][2] This genetic diversity is a key factor in their adaptability and evolution. However, there is a theoretical limit to this mutation rate, known as the "error threshold."[3] Beyond this threshold, the accumulation of deleterious mutations becomes unsustainable, leading to a collapse in viral fitness and infectivity—a phenomenon termed "error catastrophe" or lethal mutagenesis.[1][3][4]
The antiviral agent molnupiravir leverages this principle.[5] It is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC), which, upon administration, is metabolized into its active triphosphate form, NHC-TP.[6][7] This guide will dissect the intricate mechanism by which NHC-TP drives RNA viruses beyond their error threshold.
The Molecular Pathway of NHC-Triphosphate Action
The antiviral activity of NHC-TP is a multi-step process that begins with its uptake into host cells and culminates in the catastrophic accumulation of mutations in the viral genome.
Intracellular Activation of the Prodrug
Molnupiravir, the 5′-isobutyrate prodrug of NHC, is orally bioavailable and rapidly hydrolyzed in the body to NHC, which is the primary circulating metabolite.[6][7] NHC is then taken up by host cells and undergoes phosphorylation by cellular kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active this compound (NHC-TP).[6][8]
Incorporation into Viral RNA by RdRp
NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), competing with endogenous cytidine triphosphate (CTP) and uridine triphosphate (UTP).[6][7] The viral RdRp incorporates NHC-TP into the nascent viral RNA strand.[9] Unlike some nucleoside analogs that cause chain termination, the incorporation of NHC monophosphate does not halt RNA synthesis, allowing for the creation of full-length, but mutated, viral genomes.[6][10]
Tautomerism: The Engine of Mutagenesis
The key to NHC's mutagenic effect lies in its ability to exist in two tautomeric forms: an amino form that mimics cytidine and an imino form that mimics uridine.[5][11] This dual identity allows NHC to form base pairs with both guanine (G) and adenine (A).
-
Amino Tautomer (Cytidine Mimic): In its hydroxylamine form, NHC preferentially base-pairs with guanine.[6]
-
Imino Tautomer (Uridine Mimic): In its oxime form, NHC can base-pair with adenine.[6]
This tautomeric ambiguity is the direct cause of the G-to-A and C-to-U transition mutations that are characteristic of molnupiravir's mechanism of action.[10][12]
References
- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying defective and wild-type viruses from high-throughput RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. The Tautomeric State of N4-Hydroxycytidine within Base-Paired RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying nucleotide variation in RNA virus populations by next-generation sequencing [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
The Core Mechanism of NHC-Triphosphate in the Inhibition of SARS-CoV-2 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) prompted an urgent global search for effective antiviral therapeutics. Among the successful candidates is molnupiravir, an orally bioavailable prodrug.[1][2] Following administration, molnupiravir is rapidly converted to its active antiviral agent, β-D-N4-hydroxycytidine (NHC), which is then phosphorylated intracellularly to NHC-triphosphate (NHC-TP).[2][3][4] This document provides a detailed technical overview of the mechanism by which NHC-TP inhibits SARS-CoV-2 replication, supported by quantitative data, experimental methodologies, and visual diagrams of the core processes.
Mechanism of Action: Viral Error Catastrophe
The primary antiviral action of NHC-TP is the induction of "viral error catastrophe" or lethal mutagenesis.[1][2][5] This process disrupts the integrity of the viral genome to a point where the resulting viral progeny are non-functional and replication ceases.
Metabolic Activation
Molnupiravir, an isopropylester prodrug, is designed for oral bioavailability. In the body, it undergoes rapid hydrolysis to NHC, the primary circulating metabolite.[2][6] NHC is taken up by host cells and is sequentially phosphorylated by host kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the pharmacologically active this compound (NHC-TP).[1][4]
Figure 1. Metabolic activation pathway of Molnupiravir to NHC-TP.
Incorporation into Viral RNA
NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme in the SARS-CoV-2 replication and transcription complex.[2][7] Due to its structural similarity to cytidine triphosphate (CTP) and uridine triphosphate (UTP), NHC-TP is mistakenly incorporated into the nascent viral RNA strand as NHC-MP.[2][8]
Tautomerism and Ambiguous Base Pairing
The key to the mutagenic effect of NHC lies in its ability to exist in two tautomeric forms.[2][7] One form mimics cytidine and pairs with guanine, while the other mimics uridine and pairs with adenosine.[2][7][9] This ambiguous base-pairing ability is the root of the errors introduced during replication.
When the viral RdRp uses an RNA strand containing NHC-MP as a template, it can incorrectly incorporate either an adenosine or a guanosine opposite the NHC-MP residue.[6][8] This leads to a high frequency of G-to-A and C-to-U transition mutations in the newly synthesized viral genomes.[6][8] The accumulation of these mutations across the genome results in the production of non-viable virions, effectively halting the replication cycle.[1][2]
Figure 2. Mechanism of NHC-TP-induced lethal mutagenesis.
Quantitative Data Summary
The efficacy of NHC-TP has been quantified through a variety of in vitro, in vivo, and clinical studies.
Table 1: In Vitro Antiviral Activity of NHC against SARS-CoV-2
| Cell Line | Virus Isolate/Variant | Metric | Value (µM) | Citation(s) |
| Vero E6 | USA-WA1/2020 | IC50 | 0.3 - 1.23 | [3][10][11] |
| Vero E6 | Omicron (BA.1, BA.2, etc.) | IC50 | 0.28 - 5.50 | [3] |
| Vero E6 | Alpha, Beta, Gamma, Delta | IC50 | Comparable to WA1 | [3] |
| Calu-3 | SARS-CoV-2 | IC50 | 0.08 | [10][11] |
| Huh7 | SARS-CoV-2 | EC50 | 0.4 | [10] |
| Cell-based RdRp Assay | SARS-CoV-2 | EC50 | 0.22 | [10][12] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Biochemical Data of NHC-TP against SARS-CoV-2 RdRp
| Parameter | Description | Value | Citation(s) |
| Selectivity (CTP vs NHC-TP) | Preference of RdRp for the natural nucleotide CTP over NHC-TP. | 30-fold | [8][13] |
| Selectivity (UTP vs NHC-TP) | Preference of RdRp for UTP over NHC-TP. | 171-fold | [8][13] |
| Selectivity (ATP vs NHC-TP) | Preference of RdRp for ATP over NHC-TP. | 424-fold | [8][13] |
| Selectivity (GTP vs NHC-TP) | Preference of RdRp for GTP over NHC-TP. | 12,841-fold | [8][13] |
These data indicate that NHC-TP primarily competes with CTP for incorporation by the viral RdRp.[8]
Table 3: In Vivo Efficacy of Molnupiravir in Animal Models
| Animal Model | Treatment Details | Outcome | Citation(s) |
| Ferret | Therapeutic/Prophylactic | Completely blocked SARS-CoV-2 transmission. | [14][15] |
| Humanized Mouse | Therapeutic/Prophylactic | Markedly reduced in vivo replication and pathogenesis. | [14] |
| Hamster | Treatment for B.1.1.7 or B.1.351 | Reduction in pulmonary viral load and disease severity. | [14] |
Table 4: Clinical Efficacy of Molnupiravir (800 mg twice daily for 5 days)
| Study/Endpoint | Molnupiravir Group | Placebo Group | p-value | Citation(s) |
| MOVe-OUT Trial | ||||
| Hospitalization or Death (Day 29) | 7.3% (28/385) | 14.1% (53/377) | 0.001 | [14] |
| Phase IIa Trial | ||||
| Detectable Virus (Day 3) | 1.9% (1/53) | 16.7% (9/54) | 0.02 | [14] |
| Detectable Virus (Day 5) | 0% (0/53) | 11.1% (6/54) | 0.03 | [14] |
Experimental Protocols
The data presented above were generated using established virological and biochemical assays.
Cell-Based Antiviral Assays
These assays are fundamental for determining the antiviral potency of a compound in a cellular context.
-
Objective: To measure the ability of NHC to inhibit SARS-CoV-2 replication in cultured cells.
-
Methodology (General):
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6, Calu-3) is seeded in multi-well plates.[3][11][16]
-
Infection: Cells are infected with a known multiplicity of infection (MOI) of SARS-CoV-2.[11]
-
Compound Treatment: Immediately after infection, cells are treated with serial dilutions of the test compound (NHC).
-
Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.[11]
-
Quantification of Viral Replication/Inhibition:
-
Cytopathic Effect (CPE) Assay: The protective effect of the compound is assessed by visualizing the reduction in virus-induced cell death, often quantified using a cell viability dye like crystal violet.[3][17][18]
-
Plaque Reduction Assay: The supernatant is collected, and the number of infectious virus particles is quantified by their ability to form plaques (zones of cell death) on a fresh cell monolayer. The reduction in plaque-forming units (PFU) is calculated.[18]
-
qRT-PCR: Viral RNA is extracted from the cell supernatant, and the number of viral genome copies is quantified using quantitative reverse transcription PCR.[11]
-
Reporter Virus Assay: A recombinant virus expressing a reporter gene (e.g., luciferase) is used. Viral replication is measured by the reporter signal intensity.[19]
-
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50 or EC50) is calculated from the dose-response curve.
Figure 3. General workflow for a cell-based antiviral assay.
Biochemical RdRp Assays
These cell-free assays directly measure the effect of NHC-TP on the enzymatic activity of the SARS-CoV-2 RdRp.[20][21]
-
Objective: To determine the efficiency of NHC-TP incorporation by purified SARS-CoV-2 RdRp and its impact on RNA synthesis.[8][13]
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8), a synthetic RNA template-primer, and a mixture of natural nucleoside triphosphates (ATP, CTP, GTP, UTP).[13][20] One of the natural NTPs is often radiolabeled (e.g., [α-³²P]NTP) for detection.
-
Inhibitor Addition: NHC-TP is added to the reaction at varying concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 34°C) for a set time to allow for RNA synthesis.[22]
-
Product Analysis: The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: The synthesized RNA products (and their inhibition) are visualized and quantified by autoradiography or fluorescence.[13]
-
-
Data Analysis: The assay allows for the calculation of kinetic parameters, such as the efficiency of NHC-TP incorporation relative to its natural counterparts (selectivity).[8][13]
Conclusion
This compound, the active metabolite of the oral prodrug molnupiravir, effectively inhibits SARS-CoV-2 replication by acting as a fraudulent substrate for the viral RdRp.[2] Its incorporation into the viral RNA and subsequent ambiguous base-pairing during replication drive a process of lethal mutagenesis, leading to an accumulation of genomic errors that the virus cannot overcome.[1][3] This mechanism, which targets the highly conserved RdRp enzyme, is effective against numerous SARS-CoV-2 variants and presents a high barrier to the development of viral resistance.[3] The quantitative data from biochemical, cellular, and clinical studies robustly support this mechanism and establish NHC-TP as a critical agent in the therapeutic arsenal against COVID-19.
References
- 1. researchgate.net [researchgate.net]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting Viral RNA-Dependent RNA Polymerases: Insights from Recent Structural Studies [mdpi.com]
- 10. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molnupiravir—A Novel Oral Anti-SARS-CoV-2 Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalbiodefense.com [globalbiodefense.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assays on SARS-CoV-2 (COVID-19) | Nawah Scientific [nawah-scientific.com]
- 19. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SARS-CoV-2 RNA Polymerase Assay [profoldin.com]
- 21. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. ebiohippo.com [ebiohippo.com]
The Broad-Spectrum Antiviral Activity of NHC-Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-hydroxycytidine (NHC)-triphosphate, the active form of the oral prodrug molnupiravir, is a ribonucleoside analog with potent, broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanism of action of NHC-triphosphate, its metabolic activation, and its efficacy against various viral pathogens. Detailed experimental protocols for key assays used to evaluate its antiviral properties are provided, along with a summary of quantitative data from preclinical studies. Visual diagrams of the key molecular pathways and experimental workflows are included to facilitate a comprehensive understanding of this important antiviral agent.
Introduction
The emergence of novel viral pathogens and the ongoing threat of endemic viruses with pandemic potential underscore the urgent need for broad-spectrum antiviral agents.[5][6] this compound has emerged as a significant therapeutic agent, particularly demonstrated by the clinical use of its prodrug, molnupiravir, for the treatment of COVID-19.[1][2][3] Its mechanism of action, centered on inducing "viral error catastrophe" or "lethal mutagenesis," provides a high barrier to the development of resistance.[1][7] This document serves as a technical resource for researchers engaged in the study and development of NHC-based antiviral therapies.
Mechanism of Action: Viral Error Catastrophe
The primary antiviral mechanism of this compound is the induction of an unsustainable number of mutations in the viral genome during replication.[1][8][9]
-
Cellular Uptake and Phosphorylation: The prodrug, molnupiravir (or NHC itself), is taken up by host cells.[1][2] Inside the cell, it undergoes enzymatic conversion to NHC-monophosphate, then to NHC-diphosphate, and finally to the active this compound form.[10][11][12]
-
Incorporation into Viral RNA: this compound mimics natural ribonucleoside triphosphates (CTP and UTP) and is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[1][9][13]
-
Tautomerization and Mutagenesis: Once incorporated, the N4-hydroxycytidine base can exist in two tautomeric forms. One form pairs with guanine (mimicking cytosine), and the other pairs with adenine (mimicking uracil).[3][13] This leads to a high frequency of G-to-A and C-to-U transition mutations in the newly synthesized viral RNA.[1]
-
Lethal Mutagenesis: The accumulation of these mutations throughout the viral genome results in non-functional viral proteins and prevents the formation of viable progeny virions, a phenomenon known as "viral error catastrophe."[7][8]
Signaling Pathways and Metabolic Activation
The conversion of the prodrug to its active triphosphate form is a critical step in its antiviral activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. iscrm.uw.edu [iscrm.uw.edu]
- 8. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qPCR for viral load quantification [bio-protocol.org]
- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Virus quantification - Wikipedia [en.wikipedia.org]
- 13. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
The Conversion of Prodrug Molnupiravir to its Active Form, NHC-Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). Its efficacy against various RNA viruses, including SARS-CoV-2, is dependent on its intracellular conversion to the active form, NHC-triphosphate (NHC-TP). This technical guide provides an in-depth overview of this critical activation process, detailing the metabolic pathway, enzymatic mediators, and key quantitative parameters. Furthermore, it offers detailed experimental protocols for the quantification of NHC and its phosphorylated metabolites and for studying its in vitro phosphorylation, serving as a valuable resource for researchers in the field of antiviral drug development.
Introduction
Molnupiravir (formerly EIDD-2801) is a 5'-isobutyrate ester prodrug of the synthetic nucleoside derivative N4-hydroxycytidine (NHC)[1]. Administered orally, it undergoes rapid and extensive metabolism to release NHC into systemic circulation[1][2]. The antiviral activity of molnupiravir is not exerted by the prodrug itself or by NHC, but by its triphosphate form, NHC-TP[1]. NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the accumulation of mutations in the viral genome through a mechanism known as "viral error catastrophe"[1]. Understanding the conversion of molnupiravir to NHC-TP is therefore fundamental to comprehending its mechanism of action, pharmacokinetics, and clinical efficacy.
The Metabolic Pathway: From Prodrug to Active Metabolite
The conversion of molnupiravir to NHC-TP is a two-stage process involving an initial extracellular hydrolysis followed by intracellular phosphorylation.
Stage 1: Hydrolysis of Molnupiravir to NHC
Following oral administration, molnupiravir is rapidly and almost completely hydrolyzed in the plasma to NHC and isobutyric acid[1][2]. This conversion is so efficient that molnupiravir itself is often undetectable or present at very low concentrations in systemic circulation[1][2]. The primary enzymes responsible for this hydrolysis are carboxylesterases, which are abundant in the liver and plasma.
Stage 2: Intracellular Phosphorylation of NHC
Once formed, NHC is transported into host cells where it undergoes a series of phosphorylation steps to yield the active NHC-TP. This process is catalyzed by host cell kinases and mirrors the natural metabolic pathway of endogenous nucleosides.
-
NHC to NHC-monophosphate (NHC-MP): The initial phosphorylation is catalyzed by cellular kinases.
-
NHC-MP to NHC-diphosphate (NHC-DP): NHC-MP is further phosphorylated by other host kinases.
-
NHC-DP to this compound (NHC-TP): The final phosphorylation step yields the active antiviral agent, NHC-TP.
The following diagram illustrates this metabolic pathway:
Quantitative Data Presentation
The pharmacokinetic parameters of NHC and NHC-TP have been characterized in healthy volunteers and patients. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of NHC in Plasma Following Oral Administration of Molnupiravir in Healthy Adults
| Parameter | Value | Reference |
| Tmax (median, hours) | 1.00 - 1.75 | [3] |
| Cmax (mean, ng/mL) | Varies with dose (dose-proportional) | [3] |
| Half-life (t½, geometric mean, hours) | ~1 (initial phase), 7.1 (slower elimination phase at higher doses) | [3] |
| AUC | Increases dose-proportionally | [3] |
Table 2: Pharmacokinetic Parameters of NHC and NHC-TP Following Multiple Doses of Molnupiravir
| Analyte | Tmax (median, hours) | Half-life (t½, hours) | Accumulation | Reference |
| NHC (plasma) | 1.5 | 3.3 (effective) | Minimal | [1] |
| NHC-TP (PBMCs) | ~4.0 - 8.0 | ~15-23 | ~2-fold | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of molnupiravir's conversion to NHC-TP.
Quantification of NHC in Human Plasma and NHC-TP in PBMCs by LC-MS/MS
This protocol is adapted from a validated method for the quantification of NHC and NHC-TP in clinical samples[5].
4.1.1. Materials and Reagents
-
β-D-N4-hydroxycytidine (NHC) and β-D-N4-hydroxycytidine-triphosphate (NHC-TP) analytical standards
-
Stable isotope-labeled internal standards (e.g., [¹³C₅]-NHC, [¹³C₅]-NHC-TP)
-
Human K₂EDTA plasma (for NHC analysis)
-
Peripheral Blood Mononuclear Cells (PBMCs) (for NHC-TP analysis)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium hydroxide, LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
-
96-well collection plates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
4.1.2. Sample Preparation
For NHC in Plasma:
-
Pipette 50 µL of plasma sample, calibrator, or quality control (QC) into a 96-well protein precipitation plate.
-
Add 200 µL of internal standard (IS) solution (in ACN).
-
Vortex mix for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
For NHC-TP in PBMCs:
-
Isolate PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Count the cells and adjust the concentration to a known value (e.g., 1 x 10⁷ cells/mL).
-
Lyse the cells by adding a lysis buffer (e.g., 70% methanol) and vortexing.
-
Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Add the internal standard to the supernatant.
-
The sample is now ready for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
LC Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive mode for NHC, negative mode for NHC-TP.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for NHC, NHC-TP, and their respective internal standards.
4.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted linear regression to fit the calibration curve.
-
Quantify the concentration of NHC or NHC-TP in the unknown samples by interpolating their peak area ratios from the calibration curve.
In Vitro Phosphorylation of NHC
This protocol provides a general framework for assessing the in vitro phosphorylation of NHC by cellular kinases.
4.2.1. Materials and Reagents
-
β-D-N4-hydroxycytidine (NHC)
-
Recombinant human kinases known to phosphorylate cytidine analogs (e.g., Uridine-Cytidine Kinase (UCK), Deoxycytidine Kinase (dCK))
-
ATP (adenosine 5'-triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., EDTA solution or ice-cold methanol)
-
LC-MS/MS system for analysis of NHC and its phosphorylated metabolites.
4.2.2. Experimental Procedure
-
Prepare a reaction mixture containing the kinase buffer, NHC, and the recombinant kinase in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiate the phosphorylation reaction by adding ATP to the mixture. The final concentration of ATP should be optimized for the specific kinase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30, 60, 120 minutes). A time-course experiment is recommended to determine the optimal reaction time.
-
Terminate the reaction by adding the quenching solution.
-
Analyze the reaction mixture for the presence of NHC-MP, NHC-DP, and NHC-TP using the LC-MS/MS method described in section 4.1.
4.2.3. Data Analysis
-
Quantify the amounts of NHC and its phosphorylated metabolites at each time point.
-
Calculate the rate of phosphorylation by plotting the concentration of the phosphorylated products against time.
-
Compare the phosphorylation efficiency of different kinases or under different reaction conditions.
Visualization of Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the conversion of molnupiravir to NHC-TP.
Conclusion
The conversion of the prodrug molnupiravir to its active triphosphate form, NHC-TP, is a multi-step process that is crucial for its antiviral activity. This guide has provided a detailed overview of the metabolic pathway, summarized key quantitative data, and presented detailed experimental protocols for the analysis of this conversion. The provided methodologies and visualizations serve as a practical resource for researchers and professionals in the field, facilitating further investigation into the pharmacology of molnupiravir and the development of novel antiviral therapies.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoding safety, tolerability, and pharmacokinetics of Molnupiravir [medicaldialogues.in]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantifying NHC-Triphosphate in Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N4-hydroxycytidine (NHC), the active metabolite of the antiviral prodrug molnupiravir, is a ribonucleoside analog that exhibits broad-spectrum activity against various RNA viruses.[1][2] Upon administration, molnupiravir is rapidly converted to NHC, which is then taken up by cells and intracellularly phosphorylated to its active form, NHC-triphosphate (NHC-TP).[1][3] This active triphosphate metabolite is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase, leading to an accumulation of mutations and subsequent inhibition of viral replication.[2] The quantification of intracellular NHC-TP in peripheral blood mononuclear cells (PBMCs) is crucial for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of molnupiravir, providing insights into its efficacy and aiding in dose determination for clinical trials.[1][4]
This document provides a detailed protocol for the quantification of NHC-TP in human PBMCs using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Signaling Pathway and Bioactivation
The following diagram illustrates the intracellular conversion of molnupiravir to its active triphosphate form, NHC-TP.
Caption: Intracellular activation of Molnupiravir to NHC-TP.
Experimental Protocols
This protocol is based on the validated LC-MS/MS method for the quantification of NHC-TP in PBMC lysates.[1]
1. Materials and Reagents
-
Chemicals and Standards:
-
This compound (NHC-TP) reference standard
-
Isotopically labeled NHC-TP internal standard (NHC-TP-IS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
-
Biological Matrices:
-
Human whole blood collected in K2EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
-
Consumables:
-
Centrifuge tubes (15 mL and 50 mL)
-
Pipette tips
-
96-well collection plates
-
Captiva ND Lipids filtration plates (or equivalent)
-
2. Equipment
-
Centrifuge with a swinging-bucket rotor
-
Vortex mixer
-
Nitrogen evaporator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3. PBMC Isolation
A critical step in the quantification of intracellular metabolites is the proper isolation and handling of PBMCs to ensure sample integrity.[4]
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, leaving the PBMC layer undisturbed.
-
Carefully collect the PBMC layer and transfer it to a new centrifuge tube.
-
Wash the PBMCs by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this washing step twice.
-
After the final wash, resuspend the PBMC pellet in a known volume of PBS for cell counting.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Centrifuge the remaining cell suspension to pellet the cells and discard the supernatant. The cell pellet can be stored at -80°C until analysis.
4. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of NHC-TP and NHC-TP-IS in 70:30 acetonitrile:water.[1]
-
Prepare working standard solutions by serially diluting the NHC-TP stock solution.
-
Prepare calibration standards by spiking blank PBMC lysate (from approximately 2x10^6 cells/mL) with the working standard solutions to achieve final concentrations in the desired calibration range (e.g., 1 to 1500 pmol/sample).[1]
-
Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, mid, and high.[1]
5. Sample Preparation and Extraction
-
To the PBMC cell pellet, add a lysis buffer (e.g., 70:30 acetonitrile:water) to lyse the cells and extract the intracellular contents.
-
Vortex the samples thoroughly and centrifuge to pellet any cell debris.
-
Transfer 100 µL of the supernatant (PBMC lysate) to a 96-well collection plate.[1]
-
Add 25 µL of the NHC-TP-IS working solution to each well.[1]
-
Evaporate the samples to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried residue in 100 µL of water.[1]
6. LC-MS/MS Analysis
The following is a general guide; specific parameters should be optimized for the instrument in use.
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to achieve good separation of NHC-TP from other endogenous components.
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for NHC-TP and NHC-TP-IS need to be determined by direct infusion of the standards.
-
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample collection to data analysis.
Caption: Workflow for NHC-TP quantification in PBMCs.
Data Presentation
The quantitative performance of the assay should be rigorously validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).[1] Key validation parameters are summarized below.
Table 1: Summary of Assay Validation Parameters for NHC-TP in PBMC Lysate
| Parameter | Result | Reference |
| Calibration Range | 1–1500 pmol/sample | [1] |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample | [1] |
| Intra-assay Precision (%CV) | 2.72% to 7.71% | [1] |
| Inter-assay Precision (%CV) | 1.94% to 11.8% | [1] |
| Intra-assay Accuracy (%Bias) | -8.83% to 8.69% | [1] |
| Inter-assay Accuracy (%Bias) | -11.2% to 8.77% | [1] |
| Matrix Effect | Negligible (<5%) | [1] |
Table 2: Pharmacokinetic Parameters of NHC-TP in PBMCs following Multiple Oral Doses of Molnupiravir in Healthy Participants
| Dose | Tmax (h) (Median) | Apparent t1/2 (h) (Geometric Mean) | Accumulation Ratio (AUC0–12) | Accumulation Ratio (Cmax) | Reference |
| 400 mg | 8.02 | 13.60 | 2.10 | 1.92 | [5] |
| 600 mg | 8.06 | 14.88 | 2.65 | 2.49 | [5] |
| 800 mg | 4.00 | 18.04 | 2.50 | 2.33 | [5] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reproducible approach for the quantification of NHC-TP in human PBMCs.[1] This protocol is suitable for use in clinical trials to characterize the intracellular pharmacokinetics of molnupiravir and to investigate the relationship between NHC-TP exposure and antiviral efficacy. Adherence to proper sample handling and rigorous assay validation is essential for obtaining reliable and accurate data.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of molnupiravir in adults with COVID‐19: Lack of clinically important exposure variation across individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of pharmacokinetics, safety, and tolerability following twice‐daily administration of molnupiravir for 10 days in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of NHC-Triphosphate via LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir is an orally bioavailable antiviral prodrug that has demonstrated broad-spectrum activity against several RNA viruses. Following administration, it is rapidly hydrolyzed to its primary circulating metabolite, β-D-N4-hydroxycytidine (NHC). NHC is then taken up by host cells and intracellularly phosphorylated to its active form, NHC-triphosphate (NHC-TP).[1][2][3][4] NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the accumulation of mutations in the viral genome and subsequent inhibition of viral replication, a mechanism known as "viral error catastrophe".[1][3]
Accurate and sensitive quantification of intracellular NHC-TP is crucial for understanding the pharmacokinetic-pharmacodynamic (PK/PD) relationship of molnupiravir and for guiding dose selection in clinical trials. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the bioanalysis of NHC-TP in peripheral blood mononuclear cells (PBMCs).
Intracellular Activation of Molnupiravir
The metabolic activation of molnupiravir to NHC-TP is a critical step for its antiviral activity. The following diagram illustrates this intracellular phosphorylation pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of NHC-TP in human PBMC lysates.
Table 1: Calibration Curve and LLOQ
| Analyte | Matrix | Calibration Range (pmol/sample) | LLOQ (pmol/sample) |
| NHC-TP | PBMC Lysate | 1 - 1500 | 1 |
| Data sourced from references[5][6]. |
Table 2: Precision and Accuracy
| QC Level | Intra-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%DEV) |
| LLOQ | ≤ 11.8 | ≤ ± 11.2 | ≤ 11.8 | ≤ ± 11.2 |
| Low | ≤ 11.8 | ≤ ± 11.2 | ≤ 11.8 | ≤ ± 11.2 |
| Mid | ≤ 11.8 | ≤ ± 11.2 | ≤ 11.8 | ≤ ± 11.2 |
| High | ≤ 11.8 | ≤ ± 11.2 | ≤ 11.8 | ≤ ± 11.2 |
| Data represents the acceptable limits as reported in references[5][6]. |
Experimental Workflow
The overall workflow for the bioanalysis of intracellular NHC-TP from PBMC samples is depicted below.
Experimental Protocols
PBMC Isolation and Cell Lysate Preparation
-
PBMC Isolation: Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Counting: Wash the isolated PBMCs with phosphate-buffered saline (PBS) and perform a cell count to determine the number of cells per sample.
-
Cell Lysis:
Sample Preparation for LC-MS/MS Analysis
-
Thawing and Internal Standard Addition:
-
Thaw the frozen cell lysate samples on ice.
-
Add an appropriate volume of a working solution of an isotopically-labeled NHC-TP internal standard (IS).
-
-
Protein Precipitation and Clarification:
-
Vortex the samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C for 5 minutes to pellet precipitated proteins.[7]
-
-
Dilution:
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant as required with the initial mobile phase. For the validated method, samples are prepared by spiking blank PBMC lysate with known concentrations of NHC-TP.[5]
-
LC-MS/MS Analysis
The following parameters are based on a validated method for NHC-TP and general methods for nucleoside triphosphate analysis.[5][7]
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Scherzo SM-C18 (octodecyl silica-based with anion and cation ligands) |
| Mobile Phase A | 100 mM Hexafluoroisopropanol (HFIP) and 8.6 mM Triethylamine (TEA) in water, pH 8.3 |
| Mobile Phase B | 10% Acetonitrile in Mobile Phase A |
| Gradient | 0-6 min: 0-10% B; 6-6.1 min: 10-0% B; 6.1-10 min: 0% B |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Mass Spectrometry | |
| Mass Spectrometer | SCIEX QTRAP 6500 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition | NHC-TP: To be determined empirically (e.g., precursor ion m/z 498.1, product ions related to loss of phosphate groups) NHC-TP-IS: To be determined based on isotopic label |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
| Note: The specific MRM transitions for NHC-TP and its internal standard need to be optimized in the user's laboratory. The chemical formula for NHC-TP is C9H16N3O15P3 with a molecular weight of 499.16 g/mol .[8] The precursor ion in negative mode would be [M-H]-, approximately m/z 498.1. |
Calibration Standards and Quality Controls
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of NHC-TP analytical standard into blank PBMC lysate (from untreated cells).[5]
-
The concentration of the calibration standards should cover the expected range of NHC-TP in the study samples (e.g., 1-1500 pmol/sample).[5][6]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for NHC-TP and its internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (NHC-TP/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Calculate the concentration of NHC-TP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: Express the final intracellular concentration of NHC-TP as pmol per 10^6 cells by dividing the quantified amount by the number of cells in the original sample.
Conclusion
This application note provides a detailed framework for the development and implementation of a robust and sensitive LC-MS/MS method for the quantification of intracellular this compound. Adherence to these protocols will enable researchers to accurately measure the active metabolite of molnupiravir, providing critical data for preclinical and clinical drug development programs. The use of an isotopically-labeled internal standard is essential to control for matrix effects and ensure data accuracy and precision.[5]
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Antiviral Efficacy Assessment of NHC-Triphosphate
Introduction
β-D-N4-hydroxycytidine (NHC) is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] Its utility as an antiviral agent stems from its intracellular conversion to the active form, NHC-triphosphate (NHC-TP).[4][5] These application notes provide detailed protocols for assessing the antiviral efficacy, cytotoxicity, and mechanism of action of NHC and its triphosphate form in a laboratory setting. The target audience includes researchers, scientists, and drug development professionals engaged in antiviral research.
Mechanism of Action: Viral Error Catastrophe
The antiviral mechanism of NHC is primarily attributed to a process known as "viral error catastrophe".[5][6] Molnupiravir, a prodrug of NHC, is metabolized to NHC, which is then taken up by cells and undergoes phosphorylation by host cell kinases to form the active metabolite, this compound (NHC-TP).[5][7]
The viral RNA-dependent RNA polymerase (RdRp) recognizes and incorporates NHC-TP into the newly synthesized viral RNA strand, treating it as an alternative substrate to cytidine triphosphate (CTP) or uridine triphosphate (UTP).[5][7] Due to its tautomeric nature, the incorporated NHC can pair with either guanosine or adenosine during subsequent rounds of RNA replication.[5] This leads to an accumulation of mutations throughout the viral genome, ultimately resulting in non-viable virus progeny and the cessation of replication.[2][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Techniques for the Intracellular Extraction of NHC-Triphosphate from Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxycytidine (NHC), the active metabolite of the antiviral prodrug Molnupiravir, is a ribonucleoside analog that requires intracellular phosphorylation to its triphosphate form (NHC-TP) to exert its therapeutic effect. The accurate quantification of intracellular NHC-TP levels is crucial for understanding its mechanism of action, pharmacokinetics, and pharmacodynamics. This document provides detailed application notes and protocols for the extraction of NHC-TP from cell cultures, a critical first step for its subsequent analysis.
Intracellular Metabolism of N-hydroxycytidine (NHC)
Upon cellular uptake, NHC undergoes a three-step phosphorylation process to become the pharmacologically active NHC-triphosphate (NHC-TP). This process is initiated by the enzyme Uridine-cytidine kinase 2 (UCK2), which catalyzes the conversion of NHC to NHC-monophosphate (NHC-MP)[1][2][3]. Subsequently, other cellular kinases, such as cytidine/uridine monophosphate kinase 1 (CMPK1), phosphorylate NHC-MP to NHC-diphosphate (NHC-DP). Finally, nucleoside diphosphate kinases (NDPKs) convert NHC-DP to the active NHC-TP. This active triphosphate form can then be incorporated into viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and ultimately inhibiting viral replication[4].
Caption: Intracellular phosphorylation pathway of NHC.
Comparison of Intracellular Extraction Techniques
Several methods are available for the extraction of intracellular nucleotides, each with its own advantages and disadvantages in terms of efficiency, selectivity, and compatibility with downstream analytical techniques. The choice of extraction method can significantly impact the final quantification of NHC-TP. Below is a summary of common techniques and their reported performance.
| Extraction Method | Principle | Advantages | Disadvantages | Reported Recovery/Efficiency |
| Trichloroacetic Acid (TCA) Precipitation | Acid precipitation of macromolecules, leaving small molecules like nucleotides in the supernatant. | Effective for deproteinization. | Harsh conditions can lead to degradation of acid-labile triphosphates. Requires a neutralization step which can introduce salts. | Can lead to decomposition of ATP to ADP. |
| Acetonitrile (ACN) Precipitation | Organic solvent precipitation of proteins and lipids. | Milder than TCA, less degradation of triphosphates. Faster than TCA. The solvent can be easily evaporated. | May not be as efficient in precipitating all proteins. | Yielded significantly more triphosphate nucleotides compared to TCA. |
| Methanol Extraction | Organic solvent extraction that simultaneously quenches metabolism and extracts metabolites. | Rapidly quenches metabolic activity. Efficiently extracts a broad range of polar metabolites. | Can be less effective for very non-polar or very large molecules. | A methanol-water extraction method is recommended as a good general method, recovering the greatest range of metabolites. |
| Boiling Ethanol | Hot solvent extraction to denature enzymes and extract metabolites. | Rapid enzyme inactivation. | Can cause degradation of heat-labile compounds. | Can lead to the degradation of purine and pyrimidine nucleotide triphosphates. |
Experimental Protocols
The following are detailed protocols for the extraction of intracellular NHC-TP from adherent and suspension cell cultures.
General Considerations Before Starting:
-
Cell Number: A sufficient number of cells is crucial for detectable levels of NHC-TP. A typical starting point is 1-5 million cells per extraction.
-
Quenching: Rapidly stopping all enzymatic activity is critical to prevent the degradation of triphosphates. This is typically achieved by a rapid wash with ice-cold saline or buffer and immediate addition of a cold extraction solvent.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-NHC-TP) is highly recommended for accurate quantification by LC-MS/MS to account for extraction variability and matrix effects.
Protocol 1: Acetonitrile (ACN) Precipitation Method
This method is relatively fast and uses a milder solvent compared to TCA, which helps in preserving the integrity of nucleotide triphosphates.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (HPLC grade), pre-chilled to -20°C
-
Deionized water (Milli-Q or equivalent)
-
Cell scraper
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure for Adherent Cells:
-
Cell Culture: Grow cells to the desired confluency in culture plates.
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with 5 mL of ice-cold PBS per 10 cm plate.
-
Quenching and Lysis: Immediately add 1 mL of ice-cold 80% acetonitrile (acetonitrile:water, 80:20 v/v) to the plate.
-
Scraping: Place the plate on ice and scrape the cells using a cell scraper.
-
Collection: Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tube vigorously for 30 seconds.
-
Incubation: Incubate the sample at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen.
-
Storage: Store the dried extract at -80°C until analysis. For analysis, reconstitute the pellet in a suitable buffer for your analytical method (e.g., mobile phase for LC-MS/MS).
Procedure for Suspension Cells:
-
Cell Pellet Collection: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Quenching and Lysis: Discard the supernatant and add 1 mL of ice-cold 80% acetonitrile to the cell pellet.
-
Vortexing and Incubation: Vortex vigorously for 1 minute to resuspend the pellet and lyse the cells. Incubate at -20°C for 30 minutes.
-
Proceed from step 8 of the adherent cell protocol.
Protocol 2: Methanol Extraction Method
This is a widely used method for metabolomics studies and is effective for extracting polar metabolites like nucleotide triphosphates.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade), pre-chilled to -80°C
-
Deionized water (Milli-Q or equivalent)
-
Cell scraper
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure for Adherent Cells:
-
Cell Culture: Grow cells to the desired confluency.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Quenching and Lysis: Immediately add 1 mL of -80°C cold 80% methanol (methanol:water, 80:20 v/v) to the plate.
-
Scraping and Collection: Scrape the cells on ice and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the tubes at -80°C for at least 30 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Dry the extract using a vacuum concentrator or nitrogen evaporator.
-
Storage: Store the dried pellet at -80°C until reconstitution for analysis.
Procedure for Suspension Cells:
-
Cell Pellet Collection and Washing: Follow steps 1 and 2 from the ACN protocol for suspension cells.
-
Quenching and Lysis: Add 1 mL of -80°C cold 80% methanol to the cell pellet.
-
Vortexing and Incubation: Vortex for 1 minute and incubate at -80°C for 30 minutes.
-
Proceed from step 6 of the adherent cell protocol.
Protocol 3: Trichloroacetic Acid (TCA) Precipitation Method
This is a classical method for deproteinization, but care must be taken to neutralize the extract before analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v), ice-cold
-
Potassium hydroxide (KOH) solution for neutralization (e.g., 2 M)
-
Cell scraper
-
Refrigerated centrifuge
Procedure for Adherent Cells:
-
Cell Culture and Washing: Follow steps 1 and 2 from the ACN protocol.
-
Lysis: Add 500 µL of ice-cold 10% TCA to the plate.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Neutralization: Carefully add 2 M KOH dropwise while vortexing to neutralize the extract to a pH of ~7.0. Monitor the pH using pH paper.
-
Precipitate Removal: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Final Supernatant: Transfer the neutralized supernatant to a new tube for analysis or storage at -80°C.
Procedure for Suspension Cells:
-
Cell Pellet Collection and Washing: Follow steps 1 and 2 from the ACN protocol for suspension cells.
-
Lysis: Add 500 µL of ice-cold 10% TCA to the cell pellet and vortex to resuspend.
-
Proceed from step 4 of the adherent cell protocol.
Experimental Workflow for this compound Extraction and Analysis
The overall workflow from cell culture to data analysis is a multi-step process that requires careful execution at each stage to ensure reliable and reproducible results.
Caption: General workflow for NHC-TP extraction and analysis.
Conclusion
The choice of the intracellular extraction method is a critical determinant for the accurate quantification of this compound. While several methods are available, organic solvent-based extractions, particularly with cold methanol or acetonitrile, are generally preferred due to their milder conditions and efficiency in preserving the integrity of nucleotide triphosphates. It is recommended to validate the chosen extraction method for the specific cell line and analytical platform being used to ensure optimal recovery and reproducibility. The protocols provided here serve as a detailed guide for researchers to successfully extract intracellular NHC-TP for downstream analysis, contributing to a better understanding of its antiviral activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Uridine-cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Application of NHC-Triphosphate in Studies of Viral Polymerase Fidelity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxycytidine triphosphate (NHC-TP), the active form of the antiviral prodrug molnupiravir, is a ribonucleoside analog that has demonstrated broad-spectrum activity against numerous RNA viruses, including SARS-CoV-2.[1][2] Its primary mechanism of action involves its incorporation into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process termed "lethal mutagenesis."[3][4] This unique mode of action makes NHC-TP a valuable tool for studying the fidelity of viral polymerases, which is a critical factor in viral evolution, adaptation, and the development of drug resistance. These application notes provide a comprehensive overview of the use of NHC-TP in viral polymerase fidelity studies, including detailed experimental protocols and data presentation.
Mechanism of Action
Molnupiravir, an orally bioavailable prodrug, is rapidly converted to N-hydroxycytidine (NHC) in the plasma.[1][5] NHC is then taken up by cells and phosphorylated to its active triphosphate form, NHC-TP.[1][6] NHC-TP acts as a competitive substrate for the viral RdRp, competing with natural nucleoside triphosphates (NTPs) for incorporation into the growing RNA chain.[1][7]
Due to tautomerism, NHC can exist in two forms. One tautomer mimics cytidine and pairs with guanosine, while the other mimics uridine and pairs with adenosine.[3] This ambiguous base-pairing property is central to its mutagenic effect. When NHC-monophosphate (NHC-MP) is incorporated into the viral RNA, it can serve as a template for the incorporation of either a guanosine or an adenosine in the subsequent round of replication, leading to G-to-A and C-to-U transition mutations.[1][3] This accumulation of mutations ultimately results in a non-viable viral population.[8]
Application Notes
The study of viral polymerase fidelity is crucial for understanding viral pathogenesis and for the development of effective antiviral therapies. NHC-TP serves as a powerful molecular probe to investigate several aspects of viral polymerase function:
-
Determination of Polymerase Fidelity: By quantifying the incorporation efficiency of NHC-TP relative to natural NTPs, researchers can assess the intrinsic fidelity of a viral polymerase. Polymerases with lower fidelity will incorporate NHC-TP more readily.
-
Evaluation of Antiviral Potency: The antiviral efficacy of NHC (and its prodrug molnupiravir) can be determined in cell culture-based assays by measuring the reduction in viral titer or cytopathic effect. These values (e.g., EC50) provide a quantitative measure of the compound's potency.
-
Mechanism of Action Studies: In vitro polymerase assays using NHC-TP can elucidate the precise molecular mechanism of action, including whether it acts as a chain terminator or solely as a mutagen.
-
Resistance Studies: By passaging viruses in the presence of increasing concentrations of NHC, researchers can select for and characterize resistant variants. Sequencing the RdRp gene of these variants can identify mutations that confer resistance and provide insights into the polymerase's active site and its interaction with nucleotide analogs.
-
Comparative Polymerase Studies: NHC-TP can be used to compare the fidelity of polymerases from different viruses or viral strains, helping to explain differences in mutation rates and evolutionary potential.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing NHC-TP to investigate viral polymerase fidelity.
Table 1: Antiviral Activity and Cytotoxicity of N-hydroxycytidine (NHC)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MERS-CoV | Vero | 0.56 | >10 | >17.8 |
| Murine Hepatitis Virus (MHV) | DBT | 0.17 | >20 | >117.6 |
| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 |
| DENV-2 | imHC | - | - | - |
| ZIKV | imHC | - | - | - |
| CHIKV | Vero | - | - | - |
| IAV H1N1(2009) | Vero | - | - | - |
| RSV-A | HEp-2 | - | - | - |
Table 2: Intracellular Concentration of NHC-Triphosphate (NHC-TP)
| Cell Line | NHC Concentration (µM) | Incubation Time (h) | Intracellular NHC-TP (pmol/10⁶ cells) |
| HCV Replicon Cells | 10 | 8 | 71.12 |
| CEM | 10 | 1 | 158.4 |
| PC-3 | 10 | 6 | 819.5 |
| HepG2 | 20 | 6 | 732.7 |
Table 3: SARS-CoV-2 RdRp Incorporation Efficiency of NHC-TP
| Competing Natural Nucleotide | Selectivity (Efficiency of Natural NTP / Efficiency of NHC-TP) |
| CTP | 30 |
| UTP | 171 |
| ATP | 424 |
| GTP | 12,841 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the application of NHC-TP in viral polymerase fidelity.
Protocol 1: Viral Polymerase Incorporation Assay (Steady-State Kinetics)
This assay measures the efficiency of NHC-TP incorporation by a viral RdRp compared to its natural counterpart.
Materials:
-
Purified viral RdRp
-
RNA primer/template duplex
-
NHC-TP
-
Radiolabeled [α-³²P]NTPs (corresponding to the natural nucleotide)
-
Unlabeled NTPs
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the purified RdRp, RNA primer/template, and reaction buffer.
-
Initiation: Initiate the reaction by adding a mixture of the radiolabeled NTP and varying concentrations of either the corresponding unlabeled natural NTP or NHC-TP.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 10 minutes) to ensure single-turnover conditions.
-
Quenching: Stop the reactions by adding the quenching solution.
-
Denaturing PAGE: Denature the samples and resolve the RNA products on a denaturing polyacrylamide gel.
-
Quantification: Visualize the radiolabeled RNA products using a phosphorimager and quantify the band intensities.
-
Data Analysis: Determine the Michaelis-Menten kinetic parameters (k_cat and K_m) for the incorporation of both the natural NTP and NHC-TP. The incorporation efficiency is calculated as k_cat/K_m. The selectivity is the ratio of the incorporation efficiency of the natural NTP to that of NHC-TP.[1]
Protocol 2: Plaque Assay for Antiviral Activity (EC50 Determination)
This assay determines the concentration of NHC that inhibits viral replication by 50%.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
NHC compound
-
Cell culture medium
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution of NHC in cell culture medium.
-
Infection: Infect the cell monolayers with the virus at a low multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of NHC or a vehicle control.
-
Overlay: Add the overlay medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each NHC concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[9]
Protocol 3: Next-Generation Sequencing (NGS) for Viral Mutagenesis Analysis
This protocol is used to identify and quantify the specific mutations induced by NHC-TP in the viral genome.
Materials:
-
Virus-infected cells treated with NHC or vehicle control
-
Viral RNA extraction kit
-
Reverse transcriptase
-
PCR primers flanking the genomic region of interest
-
High-fidelity DNA polymerase for PCR amplification
-
NGS library preparation kit
-
Next-generation sequencer (e.g., Illumina)
Procedure:
-
Viral Culture and Treatment: Infect cells with the virus and treat with a sub-lethal concentration of NHC or a vehicle control.
-
RNA Extraction: After a defined incubation period, extract the viral RNA from the cell supernatant or infected cells.
-
Reverse Transcription and PCR: Convert the viral RNA to cDNA using reverse transcriptase and amplify the target genomic region using high-fidelity PCR.
-
Library Preparation: Prepare NGS libraries from the PCR amplicons according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencer.
-
Data Analysis:
-
Align the sequencing reads to the viral reference genome.
-
Identify single nucleotide polymorphisms (SNPs) in the NHC-treated samples compared to the control.
-
Calculate the mutation frequency and analyze the mutation spectrum (i.e., the types of base substitutions) to confirm the characteristic G-to-A and C-to-U transitions induced by NHC.[5]
-
Visualizations
References
- 1. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viral Polymerase-Helicase Complexes Regulate Replication Fidelity To Overcome Intracellular Nucleotide Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assembly, Purification, and Pre-steady-state Kinetic Analysis of Active RNA-dependent RNA Polymerase Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
A step-by-step guide to measuring NHC-triphosphate concentrations in clinical samples
Application Notes and Protocols
Topic: A Step-by-Step Guide to Measuring NHC-Triphosphate Concentrations in Clinical Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: The antiviral agent molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC). Following administration, molnupiravir is converted to NHC, which is the primary form found in systemic circulation.[1][2] NHC is subsequently taken up by cells and intracellularly phosphorylated to its active form, this compound (NHC-TP).[3][4] NHC-TP acts as a substrate for viral RNA-dependent RNA polymerase, leading to an accumulation of errors in the viral genome and inhibiting replication.[3][5] Accurate measurement of intracellular NHC-TP concentrations in clinical samples is crucial for understanding the pharmacokinetics and pharmacodynamics of molnupiravir and for overall drug development. This document provides a detailed guide for the quantification of NHC-TP in peripheral blood mononuclear cells (PBMCs), a common clinical sample type for such analyses. The primary analytical technique described is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the required sensitivity and specificity for this application.[1]
Signaling Pathway: Intracellular Conversion of Molnupiravir
The metabolic activation of molnupiravir to its pharmacologically active form, NHC-TP, involves a series of intracellular enzymatic steps. The following diagram illustrates this pathway.
Caption: Intracellular activation of Molnupiravir to NHC-TP.
Experimental Workflow
The general workflow for measuring NHC-TP in clinical samples involves several key stages, from sample collection to data analysis. The following diagram outlines this process.
Caption: Workflow for NHC-TP measurement in PBMCs.
Experimental Protocols
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of NHC-TP in peripheral blood mononuclear cell (PBMC) lysates.[1]
1. Materials and Reagents
-
This compound (NHC-TP) reference standard
-
β-D-N4-hydroxycytidine-triphosphate-13C5 (NHC-TP-IS) or other suitable isotopically labeled internal standard[1]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human K2EDTA plasma and PBMCs from drug-free donors (for calibration standards and quality controls)
-
Phosphate-buffered saline (PBS)
2. Preparation of Calibration Standards and Quality Control Samples
-
Prepare stock solutions of NHC-TP and NHC-TP-IS in a suitable solvent (e.g., 70:30 acetonitrile:water).[1]
-
Prepare working solutions by diluting the stock solutions.
-
Prepare calibration standards by spiking blank PBMC lysate (e.g., at a concentration of 2x10^6 cells/mL) with the appropriate working stock solutions.[1]
-
The final concentrations for calibration standards can range from 1 to 1500 pmol/sample.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation: PBMC Isolation and Lysis
-
Collect whole blood from study participants in CPT tubes or other appropriate collection tubes for PBMC isolation.
-
Isolate PBMCs according to standard laboratory procedures (e.g., density gradient centrifugation).
-
Wash the isolated PBMCs with PBS.
-
Count the cells to ensure a consistent number for lysis (e.g., 2x10^6 cells/sample).
-
Lyse the PBMCs using a suitable lysis buffer or by methods such as sonication or freeze-thaw cycles.
-
Add the internal standard (NHC-TP-IS) to the cell lysate.
-
The samples may be further processed by dilution before LC-MS/MS analysis.[1]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
A variety of LC systems can be used.
-
The chromatographic separation is typically achieved on a suitable column, such as a BioBasic AX column for anion exchange chromatography.[6]
-
The mobile phase composition and gradient will need to be optimized for the specific column and analytes.
-
-
Mass Spectrometry (MS/MS):
-
A triple quadrupole mass spectrometer is commonly used for this type of quantitative analysis.
-
The instrument should be operated in negative ionization mode for the detection of NHC-TP.[4]
-
Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of NHC-TP and its internal standard. The specific precursor and product ion transitions will need to be determined for the instrument being used.
-
5. Data Analysis and Quantification
-
Generate calibration curves by plotting the peak area ratio of NHC-TP to the internal standard against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor (e.g., 1/x) is often used.[1]
-
The concentration of NHC-TP in the clinical samples is then determined from the calibration curve.
-
The results are typically reported as pmol per a specific number of cells (e.g., pmol/10^6 cells).
Data Presentation
The performance of the LC-MS/MS assay for NHC-TP quantification should be thoroughly validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).[1] Key validation parameters are summarized in the table below.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample | [1] |
| Calibration Curve Range | 1–1500 pmol/sample | [1] |
| Intra-assay Precision (%CV) | 2.72% to 7.71% | [1] |
| Inter-assay Precision (%CV) | 1.94% to 11.8% | [1] |
| Intra-assay Accuracy (%DEV) | -8.83% to 8.69% | [1] |
| Inter-assay Accuracy (%DEV) | -11.2% to 8.77% | [1] |
| Relative Matrix Effects | <5% | [1] |
Note: The values presented in the table are examples from a validated method and may vary depending on the specific laboratory, instrumentation, and protocol used.[1] It is essential to perform a full method validation to ensure the reliability of the results.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing NHC-Triphosphate in Viral Mutation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N4-hydroxycytidine triphosphate (NHC-TP), the active form of the antiviral prodrug molnupiravir, to investigate the mechanisms of viral mutation. The protocols outlined below are intended to equip researchers with the necessary methodologies to study viral mutagenesis, assess antiviral efficacy, and explore the development of viral resistance.
Introduction
NHC-TP is a ribonucleoside analog that acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).[1][2] Its incorporation into the nascent viral RNA genome is a key step in its mechanism of action. Due to the tautomeric nature of the N4-hydroxycytidine base, the incorporated NHC monophosphate (NHC-MP) can act as either cytidine or uridine during subsequent rounds of RNA replication.[2] This ambiguous base-pairing leads to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome, a process known as lethal mutagenesis, which ultimately results in the production of non-viable viral progeny.[2] Understanding the intricacies of this process is crucial for the development of novel antiviral therapies and for monitoring the potential for viral escape.
Data Presentation
Antiviral Activity of N-hydroxycytidine (NHC)
The following table summarizes the 50% effective concentration (EC50) values of NHC, the precursor to NHC-TP, against various RNA viruses. This data is critical for determining the appropriate concentration range for in vitro experiments.
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Coronaviridae | Murine Hepatitis Virus (MHV) | DBT-9 | 0.17 | [3] |
| Coronaviridae | MERS-CoV | Vero | 0.56 | [3] |
| Coronaviridae | SARS-CoV-2 (various VOCs) | hACE2-A549 | 0.04 - 0.16 | [4] |
| Coronaviridae | SARS-CoV-2 (various VOCs) | Calu-3 | 0.11 - 0.38 | [5] |
| Flaviviridae | Dengue Virus (DENV-2) | imHC | Not specified | [6] |
| Flaviviridae | Zika Virus (ZIKV) | imHC | Not specified | [6] |
| Togaviridae | Chikungunya Virus (CHIKV) | Vero | Not specified | [6] |
| Orthomyxoviridae | Influenza A Virus (H1N1) | Vero | Not specified | [6] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV-A) | HEp-2 | Not specified | [6] |
Kinetic Parameters of NHC-TP Incorporation by SARS-CoV-2 RdRp
This table presents the selectivity of the SARS-CoV-2 RNA-dependent RNA polymerase for natural nucleotides over NHC-TP. A lower selectivity value indicates more efficient incorporation of the analog.
| Natural Nucleotide | Selectivity (Efficiency of Natural NTP / Efficiency of NHC-TP) | Reference |
| CTP | 30 | [2] |
| UTP | 171 | [2] |
| ATP | 424 | [2] |
| GTP | 12,841 | [2] |
Experimental Protocols
Protocol for Viral Titer Reduction Assay (Plaque Assay)
This protocol is designed to determine the antiviral activity of NHC by quantifying the reduction in infectious virus particles.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
N-hydroxycytidine (NHC)
-
Plaquing medium (e.g., DMEM with 2% FBS)
-
Agarose or other overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of NHC in plaquing medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Virus Dilution: Prepare serial dilutions of the virus stock in plaquing medium to achieve a concentration that will produce approximately 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Infect the cells with the virus dilutions. For the experimental wells, the virus dilution should also contain the corresponding concentration of NHC. Include a virus-only control (no NHC) and a cell-only control (no virus or NHC).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with plaquing medium containing the appropriate concentration of NHC and mixed with an equal volume of 1.2% agarose (or other overlay).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each NHC concentration compared to the virus-only control. The EC50 value can be determined by plotting the percentage of inhibition against the log of the NHC concentration and fitting the data to a dose-response curve.
Protocol for In Vitro RdRp Activity Assay
This biochemical assay measures the incorporation of NHC-TP into a nascent RNA strand by purified viral RdRp.
Materials:
-
Purified viral RdRp complex
-
RNA primer-template duplex
-
NHC-TP
-
Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled nucleotide (e.g., [α-³²P]GTP)
-
Reaction buffer (containing MgCl₂, DTT, etc.)
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified RdRp, RNA primer-template, and reaction buffer.
-
Initiation: Initiate the reaction by adding a mixture of the natural NTPs and NHC-TP. To measure the incorporation of a single nucleotide, a radiolabeled nucleotide can be used in the presence of the other non-labeled nucleotides.
-
Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the radiolabeled RNA products using a phosphorimager. The intensity of the bands corresponding to the elongated primer will indicate the level of nucleotide incorporation.
-
Kinetic Analysis: To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of NHC-TP and the competing natural nucleotide. The selectivity can be calculated as the ratio of the incorporation efficiency (Vmax/Km) of the natural nucleotide to that of NHC-TP.[2]
Protocol for Viral RNA Sequencing and Mutation Analysis
This protocol outlines the steps for sequencing the genome of a virus propagated in the presence of NHC to identify and quantify induced mutations.
Materials:
-
Virus stock
-
Susceptible cell line
-
NHC
-
Viral RNA extraction kit
-
Reverse transcription reagents
-
High-fidelity DNA polymerase for PCR amplification
-
Primers specific to the viral genome
-
Next-generation sequencing (NGS) platform and reagents
-
Bioinformatics software for sequence analysis
Procedure:
-
Viral Passaging: Propagate the virus in a susceptible cell line in the presence of a sub-lethal concentration of NHC (e.g., a concentration around the EC50 value). Passage the virus multiple times to allow for the accumulation of mutations. Include a parallel culture passaged without NHC as a control.
-
Viral RNA Extraction: Harvest the virus from the cell culture supernatant and extract the viral RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the viral RNA using reverse transcriptase and random or gene-specific primers.
-
Genome Amplification: Amplify the viral cDNA using a high-fidelity DNA polymerase and primers designed to cover the entire viral genome in overlapping fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the amplified DNA and perform next-generation sequencing according to the manufacturer's protocol.
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
Alignment: Align the cleaned reads to the reference viral genome.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) in the NHC-treated and control samples.
-
Mutation Frequency Calculation: Calculate the frequency of each mutation at each position in the genome.
-
Mutation Spectrum Analysis: Characterize the types of mutations induced by NHC (e.g., transition vs. transversion rates). The expectation is a higher frequency of G-to-A and C-to-U transitions in the NHC-treated samples.
-
Visualizations
Caption: Intracellular activation of Molnupiravir and mechanism of NHC-TP-induced lethal mutagenesis.
References
Application Notes and Protocols for the Sensitive Detection of NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxycytidine (NHC), the active metabolite of the antiviral prodrug molnupiravir, is a ribonucleoside analog that demonstrates broad-spectrum activity against various RNA viruses.[1][2] Upon cellular uptake, NHC is phosphorylated to its active triphosphate form, NHC-triphosphate (NHC-TP).[1][2] NHC-TP acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to its incorporation into the viral RNA genome. This incorporation results in an accumulation of mutations, a process termed "viral error catastrophe," which ultimately inhibits viral replication.[1][2][3][4]
The accurate and sensitive quantification of intracellular NHC-TP is crucial for understanding the pharmacokinetic and pharmacodynamic properties of molnupiravir, evaluating its efficacy, and supporting drug development efforts. These application notes provide detailed protocols for sensitive assays designed for the detection and quantification of NHC-TP in biological matrices. The primary method detailed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5][6] Additionally, principles for adapting fluorescence-based and enzyme-based assays for high-throughput screening are discussed.
Mechanism of Action of Molnupiravir and this compound
Molnupiravir is administered as a prodrug and is rapidly converted to NHC in the plasma.[1][2][4] NHC is then transported into cells and undergoes a three-step phosphorylation process by host cell kinases to form NHC-TP.[4] The viral RdRp enzyme mistakenly recognizes NHC-TP as a natural ribonucleoside triphosphate (CTP or UTP) and incorporates it into newly synthesized viral RNA.[2][4] The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanine or adenine during subsequent rounds of RNA replication, thereby introducing mutations into the viral genome.[2]
Caption: Mechanism of action of molnupiravir.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for this compound Quantification
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[5][6] This protocol is based on validated methods for the analysis of NHC-TP in peripheral blood mononuclear cell (PBMC) lysates.[5]
A. Experimental Protocol
1. Sample Preparation (PBMC Lysate) a. Isolate PBMCs from whole blood using density gradient centrifugation. b. Lyse a known number of cells (e.g., 2 x 10^6 cells/mL) in a 70% methanol solution to precipitate proteins and extract intracellular metabolites.[5] c. Centrifuge the lysate to pellet cellular debris. d. Collect the supernatant containing NHC-TP.
2. Internal Standard Spiking a. Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-NHC-TP) to the supernatant.[5] This is crucial for correcting for matrix effects and variations in sample processing and instrument response.
3. Sample Cleanup a. For PBMC lysates, a simple dilution may be sufficient.[5] Alternatively, solid-phase extraction (SPE) can be used for further cleanup if significant matrix interference is observed.
4. LC-MS/MS Analysis a. Chromatography: i. Column: A C18 reversed-phase column is suitable for separating NHC-TP from other cellular components.[5] ii. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically employed.[5] iii. Flow Rate: A flow rate of around 0.4 mL/min is common.[5] b. Mass Spectrometry: i. Ionization: Electrospray ionization (ESI) in positive or negative ion mode can be used. ii. Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for NHC-TP and its internal standard.[5]
Caption: LC-MS/MS experimental workflow.
B. Data Presentation
Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for NHC-TP in PBMC Lysates [5][6]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample |
| Calibration Range | 1 - 1500 pmol/sample |
| Intra-assay Precision (%CV) | ≤ 11.8% |
| Inter-assay Precision (%CV) | ≤ 11.8% |
| Intra-assay Accuracy (% bias) | ≤ ± 11.2% |
| Inter-assay Accuracy (% bias) | ≤ ± 11.2% |
| Matrix Effect | Negligible with internal standard |
II. Fluorescence-Based Assay for this compound (Adaptation)
This section describes the principles of adapting a fluorescence-based assay, originally designed for deoxyribonucleoside triphosphates (dNTPs), for the detection of NHC-TP. This type of assay is suitable for high-throughput screening. The core principle involves an RNA polymerase-mediated reaction where the incorporation of NHC-TP leads to a measurable fluorescent signal.
A. Assay Principle
The assay is based on the incorporation of NHC-TP into an RNA strand by an RNA polymerase. A synthetic DNA template with a specific sequence is used, along with a primer and a quenched fluorescent probe. The RNA polymerase extends the primer, and if NHC-TP is present and incorporated, the polymerase's exonuclease activity (if present) or a separate enzyme cleaves the probe, separating the fluorophore from the quencher and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of NHC-TP incorporated.
Caption: Principle of the fluorescence-based assay.
B. Proposed Experimental Protocol
1. Reagent Preparation a. Assay Buffer: Prepare a buffer compatible with the chosen RNA polymerase. b. Template/Primer/Probe Mix: Design a DNA template with a known sequence, a corresponding primer, and a dual-labeled fluorescent probe. c. RNA Polymerase: Use a suitable RNA polymerase that can accept NHC-TP as a substrate. d. NHC-TP Standards: Prepare a dilution series of NHC-TP to generate a standard curve.
2. Assay Procedure a. In a microplate, combine the assay buffer, template/primer/probe mix, and either the NHC-TP standard or the sample extract. b. Initiate the reaction by adding the RNA polymerase. c. Incubate the plate at the optimal temperature for the polymerase. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
3. Data Analysis a. Subtract the background fluorescence from all readings. b. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. c. Determine the concentration of NHC-TP in the samples by interpolating their fluorescence values on the standard curve.
III. Enzyme-Based Assay for this compound (Adaptation)
An alternative high-throughput method involves measuring the pyrophosphate (PPi) released during the polymerase-catalyzed incorporation of NHC-TP into an RNA strand.
A. Assay Principle
This assay couples the RNA polymerase reaction with a PPi detection system. For every molecule of NHC-TP incorporated into the RNA chain, one molecule of PPi is released. The released PPi can be detected using a variety of methods, including enzymatic reactions that produce a colorimetric or chemiluminescent signal.
B. Proposed Experimental Protocol
1. Reagent Preparation a. RNA Polymerase Reaction Mix: This includes the assay buffer, a suitable RNA template and primer, the RNA polymerase, and the sample or NHC-TP standard. b. PPi Detection Reagent: Use a commercial kit that detects PPi. These kits typically contain enzymes that convert PPi into a detectable signal (e.g., ATP sulfurylase and luciferase for a chemiluminescent readout).
2. Assay Procedure a. Set up the RNA polymerase reaction in a microplate. b. Initiate the reaction by adding the RNA polymerase. c. After a defined incubation period, stop the polymerase reaction. d. Add the PPi detection reagent to the wells. e. Measure the signal (absorbance or luminescence) using a plate reader.
3. Data Analysis a. Generate a standard curve by plotting the signal from the NHC-TP standards against their concentrations. b. Calculate the NHC-TP concentration in the samples from the standard curve.
Summary and Comparison of Assays
Table 2: Comparison of Assays for NHC-TP Detection
| Feature | LC-MS/MS | Fluorescence-Based Assay | Enzyme-Based Assay |
| Principle | Chromatographic separation and mass-based detection | Polymerase-mediated incorporation and probe cleavage | Polymerase-mediated incorporation and PPi detection |
| Sensitivity | Very High | High | High |
| Specificity | Very High | Moderate to High | Moderate |
| Throughput | Low to Medium | High | High |
| Equipment | LC-MS/MS system | Fluorescence plate reader | Plate reader (absorbance or luminescence) |
| Application | Pharmacokinetic studies, definitive quantification | High-throughput screening, enzymatic studies | High-throughput screening, enzymatic studies |
Conclusion
The choice of assay for the detection of this compound depends on the specific research question and available resources. The LC-MS/MS method provides the highest sensitivity and specificity and is ideal for detailed pharmacokinetic and clinical studies. For high-throughput screening of potential RdRp inhibitors or for studying the kinetics of NHC-TP incorporation, the fluorescence-based and enzyme-based assays offer practical and sensitive alternatives. The protocols and principles outlined in these application notes provide a solid foundation for researchers to develop and implement robust and sensitive assays for the detection of this critical antiviral metabolite.
References
- 1. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 6. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of highly pathogenic coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. One promising candidate that has received significant attention is Molnupiravir (EIDD-2801), a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). Following administration, Molnupiravir is metabolized into its active 5'-triphosphate form, NHC-triphosphate (NHC-TP), also known as MTP or EIDD-2801-TP. NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to a process termed "viral error catastrophe" by introducing widespread mutations into the viral genome during replication. This document provides detailed application notes and protocols for the use of NHC and its derivatives in research on coronaviruses, with a specific focus on primary human cell cultures, which offer a more physiologically relevant model for studying respiratory virus infections.
Mechanism of Action
This compound is a competitive substrate for the viral RdRp enzyme. It can be incorporated into the nascent viral RNA strand in place of natural cytidine triphosphate (CTP) or uridine triphosphate (UTP). The incorporated NHC molecule can then act as a template for the synthesis of the complementary RNA strand. Due to its tautomeric properties, NHC can pair with either guanine (G) or adenine (A). This ambiguity in base pairing leads to the accumulation of G-to-A and C-to-U transitions in the viral genome upon subsequent rounds of replication. The high mutational load ultimately proves lethal to the virus, preventing the production of viable progeny.
Caption: Mechanism of action of Molnupiravir, leading to this compound formation and viral error catastrophe.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of NHC/Molnupiravir against various coronaviruses in primary human cell cultures. These models, particularly air-liquid interface (ALI) cultures of human airway epithelium (HAE), closely mimic the natural site of respiratory virus infection.
Table 1: Antiviral Activity of NHC (EIDD-1931) and Molnupiravir (EIDD-2801) against Coronaviruses in Primary Human Airway Epithelial Cells.
| Virus | Compound | Cell Model | EC50 (µM) | Data Source |
|---|---|---|---|---|
| SARS-CoV-2 | EIDD-1931 | HAE-ALI | 0.09 | |
| SARS-CoV-2 | EIDD-2801 | HAE-ALI | 0.14 | |
| MERS-CoV | EIDD-1931 | HAE-ALI | 0.02 | |
| MERS-CoV | EIDD-2801 | HAE-ALI | 0.02 | |
| HCoV-OC43 | EIDD-1931 | HAE-ALI | 0.02 |
| HCoV-229E | EIDD-1931 | HAE-ALI | 0.01 | |
Table 2: Cytotoxicity and Selectivity Index of NHC (EIDD-1931) and Molnupiravir (EIDD-2801) in Primary Human Airway Epithelial Cells.
| Compound | Cell Model | CC50 (µM) | Selectivity Index (SI = CC50/EC50) vs. SARS-CoV-2 | Data Source |
|---|---|---|---|---|
| EIDD-1931 | HAE-ALI | >10 | >111 |
| EIDD-2801 | HAE-ALI | >10 | >71 | |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is a ratio that measures the window between antiviral activity and cytotoxicity.
Experimental Protocols
The following protocols provide a general framework for assessing the antiviral activity of this compound's parent compounds in primary human airway epithelial cell cultures.
Protocol 1: Culturing Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)
-
Cell Sourcing: Obtain primary human bronchial epithelial cells from commercial vendors or through approved tissue donation programs.
-
Cell Expansion: Expand the cells in a suitable proliferation medium (e.g., PneumaCult™-Ex Plus Medium) in T-75 flasks coated with collagen.
-
Seeding on Transwell Inserts: Once confluent, detach the cells and seed them onto the apical surface of permeable Transwell inserts (e.g., 0.4 µm pore size, 12-well format) at a density of approximately 1 x 10^5 cells per insert.
-
Submerged Culture: Culture the cells submerged in proliferation medium in both the apical and basolateral compartments until they reach 100% confluency (typically 2-4 days).
-
Initiation of ALI: Once confluent, remove the apical medium to establish the air-liquid interface. Replace the basolateral medium with a differentiation medium (e.g., PneumaCult™-ALI Medium).
-
Differentiation: Maintain the ALI culture for at least 4-6 weeks to allow for full differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells. Change the basolateral medium every 2-3 days and wash the apical surface with a buffered salt solution weekly to remove accumulated mucus.
Protocol 2: Antiviral Assay in Differentiated HAE-ALI Cultures
Caption: General workflow for testing antiviral compounds in primary HAE-ALI cultures.
-
Drug Preparation: Prepare stock solutions of Molnupiravir (EIDD-2801) or NHC (EIDD-1931) in a suitable solvent like DMSO. Prepare serial dilutions in a culture medium to achieve the desired final concentrations.
-
Pre-treatment: Two hours prior to infection, add the diluted compound to the apical surface of the differentiated HAE cultures. Add a vehicle control (e.g., DMSO diluted in medium) to control wells.
-
Virus Inoculation: Prepare the virus inoculum in a culture medium. Remove the drug-containing medium from the apical surface and add the virus inoculum (e.g., multiplicity of infection (MOI) of 0.1) to the apical chamber.
-
Infection Period: Incubate the cultures for 2-4 hours at 37°C and 5% CO2 to allow for virus entry.
-
Post-infection Treatment: After the incubation, remove the inoculum, wash the apical surface three times with a buffered salt solution to remove unbound virus, and re-apply the medium containing the respective concentrations of the antiviral compound or vehicle control.
-
Sample Collection: At various time points post-infection (e.g., 24, 48, 72, 96 hours), collect samples for viral quantification. This is typically done by adding a small volume of medium to the apical surface, incubating for 15-30 minutes, and then collecting the apical wash.
-
Viral Quantification:
-
RT-qPCR: Extract viral RNA from the apical washes and perform reverse transcription-quantitative PCR (RT-qPCR) to determine the number of viral genome copies.
-
Plaque Assay or TCID50: Determine the titer of infectious virus particles in the apical washes by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on a susceptible cell line (e.g., Vero E6 cells).
-
-
Cytotoxicity Assessment:
-
At the end of the experiment, collect the basolateral medium to measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage and cytotoxicity.
-
Alternatively, cell viability can be assessed using assays like the MTS assay on the cells within the Transwell insert.
-
Conclusion
The use of primary human cell cultures, particularly HAE-ALI models, provides a robust platform for evaluating the efficacy and safety of antiviral compounds like Molnupiravir. The data consistently demonstrates that its active form, this compound, potently inhibits the replication of multiple coronaviruses at concentrations that are not toxic to the host cells. The protocols outlined here offer a standardized approach for researchers to conduct these critical preclinical assessments, paving the way for the development of effective therapies against existing and future coronavirus threats.
Application Notes and Protocols for the Synthesis and Purification of N⁴-Hydroxycytidine Triphosphate (NHC-TP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis and purification of N⁴-Hydroxycytidine Triphosphate (NHC-TP), a critical molecule for research in virology and drug development. For clarity, it is important to note that in the context of antiviral research, "NHC" commonly refers to N⁴-Hydroxycytidine, the active metabolite of the antiviral drug Molnupiravir.[1][2][3] This document outlines both chemical and enzymatic approaches to synthesize NHC-TP and details purification protocols to achieve high purity suitable for research purposes.
Application Notes
N⁴-Hydroxycytidine triphosphate (NHC-TP) is the pharmacologically active form of the antiviral prodrug Molnupiravir.[3] It acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome and inhibiting replication.[3] The synthesis of high-purity NHC-TP is essential for a variety of research applications, including:
-
Biochemical assays: Studying the kinetics and substrate specificity of viral polymerases.
-
Antiviral screening: Investigating the efficacy of NHC-TP against different viruses and viral variants.[4][5]
-
Mechanism of action studies: Elucidating the precise molecular mechanisms of viral mutagenesis.[2]
-
Structural biology: Co-crystallization with viral polymerases to understand drug-target interactions.
The choice between chemical and enzymatic synthesis will depend on the required scale, purity, and available laboratory infrastructure. Chemical synthesis is often scalable, while enzymatic methods can offer high regio- and stereoselectivity under mild conditions.[6]
Experimental Protocols
Chemical Synthesis of NHC-TP
Chemical synthesis of nucleoside triphosphates from the corresponding nucleoside is a well-established process. The following protocol is a general guideline based on the Yoshikawa and Ludwig-Eckstein methods, adapted for NHC.[7]
Protocol 1: One-Pot Three-Step Chemical Phosphorylation (Ludwig-Eckstein Method)
This method is a reliable and popular "one-pot, three-steps" procedure for synthesizing modified triphosphates.[7]
Materials:
-
N⁴-Hydroxycytidine (NHC)
-
Proton sponge
-
Trimethyl phosphate (TMP)
-
Phosphorus oxychloride (POCl₃)
-
Tributylammonium pyrophosphate
-
Tributylamine
-
Methanol
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anhydrous solvents
Procedure:
-
Monophosphorylation:
-
Dissolve N⁴-Hydroxycytidine and a proton sponge in anhydrous trimethyl phosphate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Activation and Pyrophosphate Addition:
-
To the reaction mixture containing the dichlorophosphate intermediate, add a solution of tributylammonium pyrophosphate in anhydrous DMF.
-
Add tributylamine and stir the reaction at room temperature.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by adding an equal volume of 1 M triethylammonium bicarbonate (TEAB) buffer.
-
Stir for 1 hour to hydrolyze the cyclic triphosphate intermediate.
-
Concentrate the mixture under reduced pressure.
-
Protocol 2: Yoshikawa Protocol
This is one of the earliest and still widely used methods for nucleoside triphosphate synthesis.[7]
Materials:
-
N⁴-Hydroxycytidine (NHC)
-
Phosphorus oxychloride (POCl₃)
-
Pyrophosphate
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Phosphorylation:
-
React N⁴-Hydroxycytidine with POCl₃. The 5'-hydroxyl group is generally more reactive, often eliminating the need for protecting groups.[8]
-
-
Pyrophosphate Reaction:
-
The intermediate is then reacted in situ with pyrophosphate to yield a cyclic triphosphate.[7]
-
-
Hydrolysis:
-
The cyclic intermediate is hydrolyzed to the desired NHC-TP.[7]
-
Enzymatic Synthesis of NHC-TP
Enzymatic synthesis provides a highly specific and often higher-yielding alternative to chemical methods, proceeding under mild aqueous conditions.[6] This process typically involves a cascade of phosphorylation steps starting from the nucleoside.
Materials:
-
N⁴-Hydroxycytidine (NHC)
-
Adenosine triphosphate (ATP)
-
Nucleoside kinase
-
Nucleoside monophosphate (NMP) kinase
-
Nucleoside diphosphate (NDP) kinase
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
First Phosphorylation (NHC to NHC-MP):
-
Incubate NHC with a suitable nucleoside kinase and ATP in a reaction buffer. The kinase will transfer a phosphate group from ATP to the 5'-hydroxyl of NHC.
-
-
Second Phosphorylation (NHC-MP to NHC-DP):
-
Add a nucleoside monophosphate (NMP) kinase to the reaction mixture. This enzyme will catalyze the transfer of a phosphate group from ATP to NHC monophosphate (NHC-MP), yielding NHC diphosphate (NHC-DP).[6]
-
-
Third Phosphorylation (NHC-DP to NHC-TP):
-
Finally, add a nucleoside diphosphate (NDP) kinase, which will phosphorylate NHC-DP to the target NHC-TP using another molecule of ATP as the phosphate donor.[6]
-
Purification of NHC-TP
Purification is critical to remove unreacted starting materials, byproducts, and excess salts. A combination of ion-exchange chromatography and HPLC is typically employed.
Protocol 3: Purification by Ion-Exchange Chromatography and HPLC
Materials:
-
Crude NHC-TP solution
-
DEAE-Sephadex or similar anion-exchange resin
-
Triethylammonium bicarbonate (TEAB) buffer (gradient from 0.1 M to 1.0 M)
-
Reverse-phase C18 HPLC column
-
Mobile phases for HPLC (e.g., TEAB buffer and acetonitrile)
Procedure:
-
Anion-Exchange Chromatography:
-
Load the crude NHC-TP solution onto a DEAE-Sephadex column pre-equilibrated with 0.1 M TEAB buffer.
-
Elute with a linear gradient of TEAB buffer (0.1 M to 1.0 M).
-
Collect fractions and monitor by UV absorbance at the appropriate wavelength for NHC. The triphosphate, having the highest negative charge, will elute at higher salt concentrations.
-
Pool the fractions containing NHC-TP and lyophilize.
-
-
Preparative HPLC:
-
For higher purity, subject the pooled fractions to preparative reverse-phase HPLC.
-
Dissolve the lyophilized powder in the initial mobile phase.
-
Inject onto a C18 column and elute with a gradient of acetonitrile in TEAB buffer.
-
Collect the peak corresponding to NHC-TP and lyophilize to obtain the final product as a TEAB salt.
-
Data Presentation
Table 1: Summary of Synthesis and Purification Data for Modified Nucleoside Triphosphates
| Parameter | Chemical Synthesis (Typical) | Enzymatic Synthesis (Typical) | Purification Method |
| Starting Material | N⁴-Hydroxycytidine | N⁴-Hydroxycytidine | Crude Reaction Mixture |
| Yield | 30-60% | 70-95% | - |
| Purity (Post-Purification) | >95% (by HPLC) | >98% (by HPLC) | - |
| Scale | Milligram to Gram | Microgram to Milligram | Dependent on column size |
| Key Reagents | POCl₃, Pyrophosphate | Kinases, ATP | Anion-exchange resin, HPLC solvents |
| Reaction Time | 6-24 hours | 2-12 hours | 4-16 hours |
Table 2: Characterization Data for NHC-TP
| Analysis Method | Expected Result |
| ¹H NMR | Peaks corresponding to the ribose and base protons of NHC. |
| ³¹P NMR | Three distinct peaks for α, β, and γ phosphates. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of NHC-TP. |
| HPLC Retention Time | A single major peak at a characteristic retention time under specific column and mobile phase conditions. |
Visualizations
Caption: Overall workflow for the synthesis and purification of NHC-TP.
Caption: Cellular activation and mechanism of action of NHC-TP.
References
- 1. Synthesis of Novel N4-Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]
- 7. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: NHC-Triphosphate Stability in PBMC Lysates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the stability of NHC-triphosphate (NHC-TP) in Peripheral Blood Mononuclear Cell (PBMC) lysates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound in PBMC lysates?
A1: The degradation of this compound (NHC-TP) in PBMC lysates is primarily influenced by two main factors:
-
Enzymatic Degradation: PBMC lysates contain various endogenous enzymes, such as phosphatases and nucleotidases, that can rapidly hydrolyze the triphosphate chain of NHC-TP.
-
Chemical Instability: The high-energy phosphate bonds in the triphosphate moiety are susceptible to hydrolysis, which can be accelerated by factors like suboptimal pH, temperature fluctuations, and the presence of certain metal ions.
Q2: What are the optimal storage conditions for ensuring the long-term stability of NHC-TP in PBMC lysates?
A2: For long-term storage, it is recommended to store PBMC lysates at or below -70°C. Studies have demonstrated that NHC-TP is stable in PBMC lysate for up to 148 days when stored at ≤ -70°C, with minimal degradation observed.[1] To minimize the impact of freeze-thaw cycles, it is advisable to store lysates in single-use aliquots.
Q3: How many freeze-thaw cycles can NHC-TP in PBMC lysate tolerate?
A3: NHC-TP in PBMC lysate has been shown to be stable for up to three freeze-thaw cycles with minimal loss of integrity.[1] However, to ensure the highest accuracy in quantitative studies, it is best practice to minimize the number of freeze-thaw cycles.
Q4: Is NHC-TP stable at room temperature in PBMC lysate during sample processing?
A4: Yes, NHC-TP has demonstrated stability in PBMC lysate at room temperature for up to 77 hours, making it compatible with typical sample processing times for bioanalytical assays.[1] Despite this stability, it is still recommended to process samples on ice whenever possible to minimize the risk of any potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable NHC-TP levels | Enzymatic degradation during lysate preparation. | Immediately after cell lysis, heat-inactivate the lysate or add a broad-spectrum phosphatase inhibitor cocktail to prevent enzymatic activity. Process samples on ice. |
| Improper storage of PBMC pellets or lysates. | Ensure PBMC pellets are stored at -80°C immediately after isolation and that lysates are stored at ≤ -70°C. Avoid repeated freeze-thaw cycles by aliquoting samples. | |
| Suboptimal cell lysis. | Ensure the chosen lysis method is efficient in releasing intracellular contents without causing significant degradation of the analyte. Sonication or the use of specific lysis buffers can be optimized. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize all sample handling steps, including incubation times, temperatures, and reagent volumes. Ensure thorough mixing of the lysate before aliquoting or analysis. |
| Cell clumping or inaccurate cell counting. | Ensure a single-cell suspension before cell counting and lysis to have a consistent number of cells per sample. | |
| Degradation of NHC-TP in processed extract | Instability in the extraction matrix. | NHC-TP has shown stability in an aqueous extract matrix (water) for up to 137 hours when stored between 2 and 8°C.[1] If using other solvents, their compatibility should be validated. |
Quantitative Stability Data
The following table summarizes the stability of this compound in PBMC lysates under various conditions as reported in a validation study.
| Condition | Duration | Analyte | Stability Outcome (% Difference from Baseline) | Reference |
| Room Temperature | Up to 77 hours | NHC-TP in PBMC lysate | -2.44% to 0.871% | [1] |
| Freeze/Thaw Cycles | Up to 3 cycles | NHC-TP in PBMC lysate | -5.06% to -0.391% | [1] |
| Long-Term Storage | Up to 148 days | NHC-TP in PBMC lysate at ≤ -70°C | -6.21% to 5.79% | [1] |
| Post-Extraction | Up to 137 hours | NHC-TP in extract matrix (water) at 2-8°C | -4.11% to 3.23% | [1] |
Experimental Protocols
Protocol 1: Preparation of PBMC Lysate for NHC-TP Quantification
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Counting: Resuspend the isolated PBMCs in an appropriate buffer and perform a cell count to determine the cell number.
-
Cell Pelleting: Centrifuge the required number of cells (e.g., 1 x 10^6 cells per sample) to form a cell pellet.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer. The exact volume will depend on the desired final concentration. For direct analysis without extraction, water can be used for reconstitution after drying.[1]
-
Inactivation of Enzymes (Optional but Recommended): To minimize enzymatic degradation, heat the lysate at 95°C for 5-10 minutes or add a cocktail of phosphatase inhibitors.
-
Homogenization: Ensure complete lysis and homogenization of the sample, for example, by vortexing or sonication.
-
Storage: If not proceeding immediately with analysis, store the lysate in single-use aliquots at ≤ -70°C.
Protocol 2: Quantification of NHC-TP in PBMC Lysate by LC-MS/MS
This protocol is a summary of a validated method for the quantification of NHC-TP.[1]
-
Sample Preparation:
-
Pipette 100 µL of the PBMC lysate into a 96-well collection plate.
-
Add 25 µL of an internal standard solution (isotopically labeled NHC-TP).
-
-
Drying:
-
Evaporate the samples to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of water.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 20 µL) of the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography: Employ a suitable HPLC column and gradient elution to achieve chromatographic separation of NHC-TP from other lysate components.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in selective reaction monitoring (SRM) mode for sensitive and specific detection of NHC-TP and its internal standard.
-
Visualizations
Caption: Experimental workflow for NHC-TP quantification in PBMC lysates.
References
Optimizing the sensitivity of LC-MS/MS assays for NHC-triphosphate detection
Welcome to the Technical Support Center for LC-MS/MS Assay Optimization. This guide provides detailed troubleshooting advice, frequently asked questions, and protocols specifically tailored for the sensitive detection of N4-hydroxycytidine triphosphate (NHC-triphosphate).
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or non-existent signal for this compound. What are the most common causes?
Low sensitivity is a frequent challenge due to the polar nature and low intracellular concentration of triphosphates. The issue can typically be traced to one of three areas: sample preparation, liquid chromatography, or mass spectrometer settings.
-
Sample Preparation: this compound can be quickly degraded by phosphatases upon cell lysis. It is critical to use a cold organic solvent (e.g., 70% methanol) for extraction to immediately quench enzymatic activity.[1] Incomplete cell lysis or inefficient extraction will also lead to poor recovery.
-
Chromatography: As a highly polar molecule, this compound is poorly retained on standard C18 reversed-phase columns. This can cause it to elute in the void volume with other unretained matrix components, leading to significant ion suppression.[2][3] Using a suitable column and mobile phase combination is essential.
-
Mass Spectrometry: The analyte is a phosphorylated nucleotide, which ionizes most efficiently in negative electrospray ionization (ESI) mode.[4] Ensure the mass spectrometer is operating in negative mode and that source parameters (e.g., temperatures, gas flows, voltages) are optimized for this specific compound.[5][6]
Q2: What is the recommended type of LC column for separating this compound?
Standard C18 columns are generally not suitable. Two primary strategies have proven effective for retaining and separating nucleoside triphosphates:
-
Porous Graphitic Carbon (PGC) Columns: These columns, such as the Thermo Hypercarb, provide excellent retention for highly polar compounds without the need for ion-pairing reagents.[4][7] This approach often results in better MS sensitivity because ion-pairing reagents, which can cause signal suppression, are avoided.[7]
-
Ion-Pair Reversed-Phase Chromatography: This technique uses special mobile phase additives (ion-pairing reagents) to retain charged analytes on a reversed-phase column. While effective, the choice of reagent is critical for MS compatibility.[2][3]
Q3: If I use ion-pair chromatography, which reagents are best for maximizing MS sensitivity?
Traditional ion-pairing reagents like triethylammonium acetate (TEAA) significantly suppress the MS signal.[2] For optimal sensitivity, a combination of a volatile amine and a fluorinated alcohol is recommended. An ion-pair mobile phase containing triethylamine (TEA) and hexafluoroisopropanol (HFIP) has been shown to increase MS signal intensity by approximately 50-fold compared to less volatile reagents, while maintaining good chromatographic resolution.[2][8]
Q4: How can I prevent the degradation of this compound during sample preparation?
Stability is a major concern. Key steps to ensure the integrity of the analyte include:
-
Rapid Quenching: Perform cell lysis and extraction at low temperatures (e.g., on ice or at 4°C).[9][10]
-
Solvent Choice: Use a high percentage of cold organic solvent, such as 70% methanol or an equal volume mixture of methanol and water, to precipitate proteins and quench enzymatic activity instantly.[1][4]
-
Minimize Processing Time: Proceed from extraction to analysis or freezing as quickly as possible.
-
Storage: Store extracts at -80°C until analysis.[9]
Q5: What is the best way to correct for matrix effects and variability in my results?
The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis. A SIL internal standard for this compound (e.g., containing ¹³C and ¹⁵N labels) will co-elute and experience similar extraction recovery and matrix effects as the analyte.[1][2] This allows for highly accurate and precise quantification by correcting for variations at every step of the process.[1]
Q6: What are the typical mass spectrometry parameters for detecting this compound?
For highest sensitivity and specificity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[7][11]
-
Ionization: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode.[4]
-
MRM Transitions: A specific precursor ion (the m/z of NHCtp) and one or more product ions must be determined by infusing a pure standard of the compound.
-
Source Conditions: Key parameters like desolvation temperature (e.g., ~400°C), cone gas flow (e.g., ~150 L/hr), and ion spray voltage (e.g., -2 to -3.5 kV) must be empirically optimized.[4]
Visual Guides and Workflows
Caption: Figure 1: General workflow for this compound quantification.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Broadening, or Split Peaks)
Poor chromatography can compromise sensitivity and reproducibility. The flowchart below outlines a systematic approach to diagnosing and resolving these issues.
Caption: Figure 2: Troubleshooting flowchart for poor peak shape.
| Common Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Modify mobile phase pH or use a different column type (e.g., PGC).[12] Extra-Column Volume: Ensure all fittings are secure and use tubing with the smallest appropriate inner diameter.[12] |
| Peak Broadening | Column Contamination/Aging: Flush the column according to the manufacturer's instructions or replace it.[13] Large Injection Volume: Reduce the injection volume or ensure the sample is dissolved in a solvent weaker than the mobile phase.[14] |
| Split Peaks | Partially Plugged Frit: Back-flush the column or replace it if the blockage is severe.[12] Injection Solvent Effects: The sample solvent should be the same as or weaker than the initial mobile phase.[12] |
Quantitative Data Summary
Table 1: Comparison of Common LC Strategies for Nucleoside Triphosphate Analysis
| Strategy | Column Type | Mobile Phase Additives | Pros | Cons |
| Ion-Pair RP | C18, Phenyl-Hexyl | Triethylamine (TEA) + Hexafluoroisopropanol (HFIP) | Good retention and resolution. | HFIP can be expensive; requires careful system equilibration.[2][8] |
| Porous Graphic Carbon | PGC (e.g., Hypercarb) | Ammonium Acetate or Ammonium Formate | No ion-pairing reagents needed, leading to high MS sensitivity; excellent retention for polar analytes.[4][7] | Can be less robust than silica-based columns; may require specific pH conditions.[4] |
| Anion Exchange | Weak Anion Exchange (WAX) | High salt buffers | Excellent selectivity for phosphorylated species. | High salt mobile phases are generally incompatible with ESI-MS and require desalting.[11] |
Table 2: Example LC-MS/MS Parameters for NHCtp Analysis
This table provides a starting point; parameters must be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | Porous Graphitic Carbon (2.1 x 50 mm, 3 µm) | Excellent retention for polar analytes without ion-pairing reagents.[10] |
| Mobile Phase A | 0.1 M Ammonium Acetate in water, pH 9.5 | Provides retention and good peak shape on PGC columns.[4] |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile | Organic phase for gradient elution.[4] |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for 2.1 mm ID columns. |
| Injection Volume | 5 - 20 µL | Should be optimized to balance sensitivity and peak shape.[9] |
| Autosampler Temp | 4°C | Maintains sample stability during the analytical run.[9] |
| Ionization Mode | ESI Negative | Essential for detecting negatively charged phosphate groups.[4] |
| Ion Spray Voltage | -2.0 to -3.5 kV | Must be optimized to achieve a stable spray and maximum signal.[4] |
| Source Temperature | 150°C | Lower source temperature can sometimes preserve fragile molecules.[4] |
| Desolvation Temp | 400°C | Efficiently removes solvent from droplets to facilitate ionization.[4] |
Key Experimental Protocols
Protocol 1: Intracellular Extraction of this compound from PBMCs
This protocol is adapted from methods used for similar analytes and should be validated.[1]
-
Cell Counting: Determine the number of cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) in your sample. A typical starting point is 2 x 10⁶ cells.[1]
-
Cell Lysis: Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Discard the supernatant.
-
Extraction/Quenching: Add 1 mL of ice-cold 70% methanol containing your SIL internal standard. Vortex vigorously for 20 seconds to lyse the cells and precipitate proteins.[1]
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes to ensure complete protein precipitation.[9]
-
Clarification: Centrifuge the extract at high speed (e.g., 13,000 x g) for 20 minutes at 4°C to pellet cell debris and precipitated proteins.[10]
-
Sample Collection: Carefully transfer the supernatant to a new tube. Avoid disturbing the pellet.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase.[9] This step can concentrate the sample but may not be necessary if sufficient sensitivity is achieved by direct injection.
-
Analysis: The clarified supernatant is now ready for injection into the LC-MS/MS system.
Protocol 2: Optimizing MS Source Conditions
The following logical workflow helps to systematically optimize source parameters for maximum signal intensity.
Caption: Figure 3: Logic diagram for iterative MS source parameter optimization.
-
Prepare Standard: Create a solution of pure this compound (e.g., 500 nM) in a solvent that mimics the mobile phase composition at the time of elution.
-
Infuse: Introduce the standard solution directly into the mass spectrometer source using a syringe pump at a flow rate similar to your LC method (e.g., 0.3 mL/min).
-
Set Initial Parameters: Start with default or previously used source parameters.
-
Optimize One by One: Adjust a single parameter (e.g., desolvation temperature) across its operational range while observing the signal intensity for your target MRM transition. Record the value that provides the highest and most stable signal.
-
Repeat: Return the first parameter to its new optimum value. Select the next parameter (e.g., cone voltage) and repeat the optimization process.
-
Iterate: Cycle through the key parameters (gas flows, temperatures, voltages) two to three times, as they can have interactive effects.
-
Finalize: Once a stable maximum signal is achieved, record the final parameters for your analytical method.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 6. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iscrm.uw.edu [iscrm.uw.edu]
- 11. Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in the quantification of NHC-triphosphate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of β-D-N4-hydroxycytidine-triphosphate (NHC-triphosphate), the active intracellular anabolite of the antiviral prodrug molnupiravir.
Troubleshooting Guide
Matrix effects are a common challenge in the bioanalysis of this compound, often leading to issues such as ion suppression or enhancement, which can compromise the accuracy and reproducibility of quantification. This guide addresses common problems encountered during the LC-MS/MS analysis of this compound.
Table 1: Common Issues in this compound Quantification
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Sample solvent immiscible with the mobile phase.- Sample solvent stronger than the mobile phase.[1]- Particulates from the sample matrix blocking the column inlet frit.[1] | - Ensure the sample is reconstituted in a solvent compatible with the initial mobile phase conditions.- Dilute the sample in the initial mobile phase.- Use an in-line filter or guard column to protect the analytical column.[1] |
| High Signal Variability / Poor Reproducibility | - Inconsistent matrix effects between samples.- Analyte instability during sample storage or processing.[2] | - Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects.[2][3]- Assess and optimize sample stability under various conditions (e.g., on ice, freeze/thaw cycles).[2] |
| Low Signal Intensity / Ion Suppression | - Co-eluting endogenous matrix components (e.g., salts, phospholipids) interfering with the ionization of this compound.[4][5] | - Optimize the sample preparation method to remove interfering components (e.g., protein precipitation, solid-phase extraction).[3][6]- Adjust chromatographic conditions to separate this compound from the interfering matrix components.[3]- Dilute the sample to reduce the concentration of matrix components.[7] |
| Signal Enhancement / Ion Enhancement | - Co-eluting matrix components improving the ionization efficiency of the analyte.[4][5] | - Similar to addressing ion suppression, utilize a SIL-IS.- Improve sample cleanup to remove the enhancing components.- Matrix-matching of calibration standards can also help compensate for this effect.[8] |
| Inaccurate Quantification | - Non-linear response due to matrix effects.- Inadequate correction for matrix effects. | - Use a SIL-IS for the most reliable correction.[3]- If a SIL-IS is unavailable, consider the standard addition method, although it is more time-consuming.[6][8]- Validate the method by assessing matrix effects from multiple sources of the biological matrix.[2] |
| Carryover | - Adsorption of this compound to surfaces in the autosampler or LC system. | - Optimize the needle wash solution in the autosampler.- Inject blank samples after high-concentration samples to assess and mitigate carryover. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, cell lysates).[4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively affect the accuracy, precision, and sensitivity of the quantification.[3][4] In the analysis of this compound, ion suppression has been observed.[2]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the matrix extract after processing) to the peak area of the analyte in a neat solution at the same concentration.[4] A value of 100% indicates no matrix effect, less than 100% indicates ion suppression, and greater than 100% indicates ion enhancement.[4]
Q3: What is the most effective way to compensate for matrix effects when quantifying this compound?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C,¹⁵N-labeled this compound, is considered the gold standard for correcting matrix effects.[3] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized. Studies have shown that with the use of an appropriate SIL-IS, the relative matrix effects for this compound can be negligible (<5%).[2]
Q4: What are some practical steps during sample preparation to minimize matrix effects?
A4: Effective sample preparation is crucial for reducing matrix effects. For this compound analysis in peripheral blood mononuclear cell (PBMC) lysates, a simple dilution of the lysate may be sufficient.[2] For more complex matrices, techniques like protein precipitation or solid-phase extraction (SPE) can be employed to remove a significant portion of interfering components before LC-MS/MS analysis.[2][6]
Q5: Can I use a different nucleoside triphosphate as an internal standard if a SIL-IS for this compound is not available?
A5: While a SIL-IS is ideal, if one is not available, a structural analog could be considered. However, it is critical to demonstrate that the analog behaves similarly to this compound in terms of extraction recovery and ionization response to matrix effects. The analog must co-elute with this compound for effective compensation. If not, the standard addition method, where known amounts of the analyte are spiked directly into the samples, is another option to correct for matrix effects, though it is more labor-intensive.[8]
Experimental Protocols
Sample Preparation for this compound from PBMC Lysates
This protocol is adapted from a validated method for the quantification of this compound in PBMC lysates.[2]
-
Cell Lysis: PBMCs are lysed in 70% methanol to achieve a final lysate concentration of 2 x 10⁶ cells/mL.[2]
-
Sample Aliquoting: Pipette 100 µL of the PBMC lysate sample into a 96-well collection plate.
-
Internal Standard Addition: Add 25 µL of the this compound stable isotope-labeled internal standard (NHCtp-IS) solution.
-
Evaporation: Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of water. The samples are now ready for LC-MS/MS analysis.[2]
LC-MS/MS Analysis of this compound
The following parameters provide a starting point for developing an LC-MS/MS method for this compound quantification.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 HPLC or equivalent[2] |
| Mass Spectrometer | SCIEX QTRAP 6500 with ESI source or equivalent[2] |
| Column | Specific column details may vary, but a reverse-phase C18 column is often suitable. |
| Mobile Phase A | Typically an aqueous buffer, e.g., 0.1% formic acid in water. |
| Mobile Phase B | Typically an organic solvent, e.g., acetonitrile. |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Ionization Mode | Positive or Negative Ionization (method dependent)[9][10] |
| SRM Transitions | Specific transitions need to be optimized for the instrument used. Example transitions for related compounds are available.[9][11] |
Table 3: Quantitative Performance of a Validated this compound Assay in PBMC Lysate [2]
| Parameter | Value |
| Calibration Range | 1–1500 pmol/sample |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample |
| Intra-assay Precision (%CV) | ≤ 11.8% |
| Inter-assay Precision (%CV) | ≤ 11.8% |
| Intra-assay Accuracy (%DEV) | ≤ ± 11.2% |
| Inter-assay Accuracy (%DEV) | ≤ ± 11.2% |
| Relative Matrix Effect | < 5% (with SIL-IS) |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. agilent.com [agilent.com]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the sample preparation for NHC-triphosphate analysis
Technical Support Center: NHC-Triphosphate Analysis
Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with sample preparation for the analysis of these complex molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation for this compound analysis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Inefficient Cell Lysis/Tissue Homogenization: The NHC-triphosphates may not be effectively released from the cellular matrix. | - Optimize the lysis/homogenization method. Consider using bead beating, sonication, or a French press in addition to chemical lysis. - Ensure the chosen method is suitable for the sample type (e.g., cultured cells, tissue). |
| Analyte Degradation: NHC-triphosphates are susceptible to enzymatic degradation by phosphatases and other enzymes, as well as chemical hydrolysis. | - Immediately quench metabolic activity by snap-freezing samples in liquid nitrogen. - Perform all sample preparation steps at low temperatures (0-4°C). - Use extraction buffers containing enzyme inhibitors (e.g., phosphatase and protease inhibitor cocktails). | |
| Poor Extraction Efficiency: The analyte may not be efficiently extracted from the sample matrix into the solvent. | - Test different extraction solvents or solvent mixtures (e.g., methanol/acetonitrile/water, acidic acetonitrile). - Optimize the solvent-to-sample ratio to ensure complete extraction. | |
| Suboptimal pH of Extraction Buffer: The stability and solubility of NHC-triphosphates can be pH-dependent. | - Evaluate a range of pH values for the extraction buffer to find the optimal condition for analyte stability and recovery. | |
| Poor Peak Shape in Chromatography | Matrix Effects: Co-eluting matrix components can interfere with the analyte's ionization and chromatographic behavior. | - Incorporate a solid-phase extraction (SPE) step for sample cleanup. - Optimize the chromatographic gradient to better separate the analyte from interfering compounds. |
| Analyte Adsorption: The analyte may be adsorbing to the surfaces of vials, pipette tips, or the analytical column. | - Use low-adsorption labware. - Add a small amount of a competing agent to the mobile phase or sample solvent. | |
| High Signal Variability Between Replicates | Inconsistent Sample Handling: Minor variations in timing or temperature during sample preparation can lead to significant differences in analyte levels. | - Standardize all sample handling procedures and timings. - Use an automated liquid handling system for improved precision. |
| Precipitation of Analyte: The analyte may be precipitating out of solution after extraction. | - Ensure the final sample extract is fully solubilized before injection. - Consider the use of a different final solvent or the addition of a solubilizing agent. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for quenching metabolic activity when preparing samples for this compound analysis?
A1: Rapid quenching is crucial to prevent the enzymatic degradation of NHC-triphosphates. The recommended method is to snap-freeze the biological sample in liquid nitrogen immediately after collection. For cell cultures, this can be achieved by aspirating the medium and quickly adding a quenching solution (e.g., cold methanol or acetonitrile) before scraping and collecting the cells.
Q2: How can I minimize the degradation of NHC-triphosphates during sample extraction?
A2: To minimize degradation, it is essential to work quickly and at low temperatures (0-4°C) throughout the entire sample preparation process. The use of extraction buffers containing a cocktail of phosphatase and protease inhibitors is also highly recommended to inhibit enzymatic activity that can degrade the target analyte.
Q3: What type of solid-phase extraction (SPE) chemistry is most suitable for purifying NHC-triphosphates?
A3: Given the polar and negatively charged nature of the triphosphate group, an anion-exchange SPE chemistry would be a suitable choice for the selective retention and purification of NHC-triphosphates from complex biological matrices. This allows for the removal of neutral and positively charged contaminants, reducing matrix effects and improving analytical sensitivity.
Q4: How should I prepare my samples if I suspect they contain high levels of lipids that may interfere with the analysis?
A4: For lipid-rich samples, a liquid-liquid extraction (LLE) or a biphasic extraction using a solvent system like methanol/chloroform/water can be effective in partitioning the polar NHC-triphosphates into the aqueous phase, while the lipids are sequestered in the organic phase. This significantly reduces lipid-based matrix effects in subsequent analysis.
Experimental Protocols
Protocol 1: Extraction of NHC-Triphosphates from Cultured Cells
-
Cell Culture Quenching:
-
Aspirate the cell culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol containing internal standards) to each well (for a 6-well plate).
-
-
Cell Lysis and Extraction:
-
Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Clarification:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water).
-
Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS system.
-
Visualizations
Caption: A generalized workflow for this compound sample preparation.
Caption: A decision tree for troubleshooting low analyte signals.
Best practices for the long-term storage of NHC-triphosphate samples to maintain integrity
This technical support center provides guidance on the best practices for the long-term storage and handling of N4-hydroxycytidine (NHC)-triphosphate samples to ensure their integrity for research, diagnostics, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of NHC-triphosphate samples?
For long-term stability, it is recommended to store this compound solutions at -80°C.[1][2] For shorter periods, -20°C is acceptable, but degradation may occur more rapidly.[1][2] One supplier suggests that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2]
Q2: How should I prepare this compound for storage?
It is best practice to prepare solutions in nuclease-free water or a suitable buffer.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, the solution should be aliquoted into smaller, single-use volumes before freezing.[1][2]
Q3: Are this compound samples sensitive to light or air?
Yes, it is recommended to protect this compound solutions from light.[2] Some suppliers also recommend storing stock solutions under nitrogen, suggesting potential sensitivity to oxidation.[2]
Q4: How many times can I freeze and thaw my this compound aliquots?
To maintain integrity, it is crucial to minimize freeze-thaw cycles.[1][2] Studies on this compound in peripheral blood mononuclear cell (PBMC) lysates have shown it to be stable for up to three freeze-thaw cycles.[3] However, for optimal results, it is best to use a fresh aliquot for each experiment.
Q5: What are the signs of this compound degradation?
Degradation of this compound typically involves the hydrolysis of the triphosphate chain to form the corresponding diphosphate and monophosphate derivatives.[4] This can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay | This compound degradation due to improper storage. | - Verify storage temperature (-80°C for long-term). - Use a fresh, un-thawed aliquot. - Assess the integrity of the stock solution using HPLC or LC-MS. |
| Contamination with nucleases. | - Use nuclease-free water, buffers, and labware. - Wear gloves and use sterile techniques when handling samples.[1] | |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS) | Hydrolysis of the triphosphate to di- and monophosphate forms. | - This indicates sample degradation. Prepare fresh aliquots from a new stock. - Review storage and handling procedures to prevent future degradation. |
| Presence of other impurities from synthesis or storage buffer. | - Confirm the purity of the initial material from the certificate of analysis. - Analyze a blank sample containing only the storage buffer. | |
| Inconsistent experimental results | Multiple freeze-thaw cycles of the same aliquot. | - Discard the repeatedly thawed aliquot. - Thaw a new, single-use aliquot for each experiment.[1][2] |
| Degradation due to prolonged storage at -20°C. | - For long-term studies, ensure all samples are stored at -80°C. - Re-evaluate the stability of older stock solutions. |
Stability of this compound Under Various Conditions
The following table summarizes available data on the stability of NHC and its triphosphate form in different matrices and conditions.
| Compound | Matrix | Storage Condition | Duration | Stability Outcome | Reference |
| This compound | Stock Solution | -80°C | 6 months | Stable | [2] |
| This compound | Stock Solution | -20°C (protected from light, under nitrogen) | 1 month | Stable | [2] |
| This compound | PBMC Lysate | Room Temperature | Up to 77 hours | Stable (%DIF: -2.44% to 0.871%) | [3] |
| This compound | PBMC Lysate | Freeze-Thaw | Up to 3 cycles | Stable (%DIF: -5.06% to -0.391%) | [3] |
| NHC | Plasma | ≤ -70°C | Up to 260 days | Stable (%DEV: -8.03% to -6.77%) | [3] |
| NHC | Plasma | Room Temperature | 24 hours | Acceptable Stability (%DIF: ≤±12.4%) | [3] |
| NHC | Plasma | Room Temperature | 48 hours | Unstable (%DIF: -7.95% to 19.9%) | [3] |
| NHC | Whole Blood | Room Temperature | 2-24 hours | Unstable (%DIF: -70.1% to 1.12%) | [3] |
| NHC | Whole Blood | On Ice | Up to 4 hours | Stable (%DIF: -2.58% to -0.88%) | [3] |
%DIF: Percent difference from initial concentration. %DEV: Percent deviation from nominal concentration.
Experimental Protocols
Protocol: Assessment of this compound Integrity by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting its degradation products.
1. Objective: To determine the percentage of this compound relative to its di- and monophosphate hydrolysis products.
2. Materials:
- This compound sample
- Mobile phases (e.g., Buffer A: 0.1 M NaOH, Buffer B: 0.25 M NaCl, Buffer C: Deionized water)
- Anion-exchange HPLC column (e.g., DNAPac™ PA200)
- HPLC system with UV detector
3. Method:
- Sample Preparation: Dilute the this compound sample to an appropriate concentration in nuclease-free water or a suitable buffer.
- HPLC Column Equilibration: Equilibrate the anion-exchange column with the starting mobile phase conditions.
- Injection: Inject a defined volume of the prepared sample onto the column.
- Elution: Elute the bound nucleotides using a salt gradient (e.g., increasing concentration of Buffer B). The triphosphate form, having the highest negative charge, will elute last, after the mono- and diphosphate forms.[5]
- Detection: Monitor the elution profile using a UV detector at the appropriate wavelength for NHC (e.g., ~237 nm).[6]
- Data Analysis: Integrate the peak areas for the monophosphate, diphosphate, and triphosphate forms. Calculate the percentage purity of the this compound.
4. Expected Results: A high-purity sample will show a major peak corresponding to the triphosphate form. The presence of significant earlier-eluting peaks indicates degradation.
Visual Guides
Caption: Recommended workflow for handling this compound samples.
Caption: Degradation pathway of this compound.
References
- 1. Troubleshooting Common Issues With Nucleoside Triphosphate Stability - Stanford Proxy Gateway [sbc-hc-proxy.stanford.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dupont.com [dupont.com]
- 6. Metabolism of the Anti-Hepatitis C Virus Nucleoside β-d-N4-Hydroxycytidine in Different Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting the instability of NHC-triphosphate during analytical procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxy-cytidine triphosphate (NHC-triphosphate). The information provided is intended to help address the challenges associated with the instability of this molecule during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing rapid degradation upon storage. What are the optimal storage conditions?
A1: this compound is known to be labile. For long-term storage, it is recommended to keep the analyte in a PBMC lysate matrix at ≤ -70 °C, where it has been shown to be stable for up to 148 days.[1] For short-term storage, this compound in PBMC lysate is stable at room temperature for up to 77 hours.[1] It is also stable for up to three freeze-thaw cycles.[1]
Q2: I am observing significant variability in my analytical results. Could the biological matrix be affecting this compound stability?
A2: Yes, the biological matrix plays a crucial role. The precursor to this compound, NHC, is unstable in whole blood at room temperature, showing significant degradation within 2-24 hours.[1] However, it is stable in whole blood for up to 4 hours when stored on ice.[1] While NHC has limited stability in plasma at room temperature, this compound is generally more stable in PBMC lysates.[1] Deamination has been identified as a primary catabolic pathway in liver cells, leading to the formation of other metabolites.[2]
Q3: What are the main degradation products of this compound I should be aware of during my analysis?
A3: In cellular metabolism, this compound can be converted to its corresponding diphosphate and monophosphate forms.[3] Furthermore, the parent nucleoside, NHC, can be deaminated, leading to the formation of cytidine and uridine phosphates.[2] In Huh-7 cells, UTP was observed as a predominant early metabolite.[2]
Q4: Can the analytical method itself contribute to the degradation of this compound?
A4: While the primary analytical method, LC-MS/MS, is generally robust, the sample preparation steps are critical. For instance, prolonged exposure to room temperature or harsh chemical conditions during extraction could potentially lead to degradation. The use of an isotopically-labeled internal standard is crucial to compensate for any analyte loss during sample processing and to mitigate matrix effects.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery | Degradation during sample collection and handling. | If working with whole blood, process samples on ice and separate plasma or PBMCs promptly.[1] |
| Instability in the storage matrix. | For long-term storage of this compound, use PBMC lysates and store at ≤ -70 °C.[1] | |
| Multiple freeze-thaw cycles. | Aliquot samples to avoid more than three freeze-thaw cycles.[1] | |
| High variability between replicates | Inconsistent sample processing time. | Standardize the duration of each step in the sample preparation protocol, especially incubation times at room temperature. |
| Matrix effects in LC-MS/MS analysis. | Utilize a stable isotopically-labeled internal standard to normalize for variations in ionization efficiency.[1][4] | |
| Presence of unexpected peaks in chromatogram | Metabolic conversion of this compound. | Be aware of potential metabolites like NHC-diphosphate, NHC-monophosphate, and uridine/cytidine triphosphates.[2][3] Develop analytical methods to separate these from the parent analyte. |
| Contamination of reagents. | Ensure all buffers and solvents are of high purity and freshly prepared to avoid enzymatic or chemical degradation. |
Data on this compound Stability
The following tables summarize the stability of this compound and its precursor, NHC, under various conditions as reported in the literature.
Table 1: Stability of this compound in PBMC Lysate
| Condition | Duration | Stability Outcome | Reference |
| Room Temperature | 77 hours | Stable (%DIF: -2.44% to 0.871%) | [1] |
| Freeze/Thaw Cycles | 3 cycles | Stable (%DIF: -5.06% to -0.391%) | [1] |
| Long-Term Storage (≤ -70 °C) | 148 days | Stable (%DEV: -6.21% to 5.79%) | [1] |
Table 2: Stability of NHC in Whole Blood and Plasma
| Matrix | Condition | Duration | Stability Outcome | Reference |
| Whole Blood | Room Temperature | 2-24 hours | Unstable (%DIF: -70.1% to 1.12%) | [1] |
| Whole Blood | On Ice | 4 hours | Stable (%DIF: -2.58% to -0.88%) | [1] |
| Plasma | Room Temperature | 24 hours | Stable (%DIF: ≤±12.4%) | [1] |
| Plasma | Room Temperature | 48 hours | Unstable (%DIF: -7.95% to 19.9%) | [1] |
| Plasma | Freeze/Thaw Cycles | 3 cycles | Stable (%DIF: -3.58% to 1.27%) | [1] |
| Plasma | Long-Term Storage (≤ -70 °C) | 260 days | Stable (%DEV: -8.03% to -6.77%) | [1] |
Table 3: Intracellular Half-life of this compound and Related Metabolites in Huh-7 Cells
| Metabolite | Intracellular Half-life (t1/2) | Reference |
| This compound | 3.0 ± 1.3 hours | [2] |
| CTP (derived from NHC) | 10.4 ± 3.3 hours | [2] |
| UTP (derived from NHC) | 13.2 ± 3.5 hours | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in PBMC Lysate by LC-MS/MS
This protocol is adapted from a validated method for the quantification of this compound in peripheral blood mononuclear cell (PBMC) lysates.[1]
-
Sample Preparation:
-
Thaw frozen PBMC lysate samples at room temperature.
-
In a 96-well collection plate, pipette 100 µL of the sample.
-
Add 25 µL of the internal standard solution (β-D-N4-hydroxycytidine-triphosphate-13C5).
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of water.
-
-
LC-MS/MS Analysis:
-
Inject 20 µL of the reconstituted sample into an HPLC system coupled with a mass spectrometer.
-
Chromatographic Separation: Use a suitable reversed-phase column for separation. The specific gradient and column will depend on the instrument setup.
-
Mass Spectrometric Detection: Monitor the specific ion transitions for this compound and its internal standard in negative ionization and selective reaction monitoring (SRM) modes.
-
Visualizations
Caption: Workflow for the quantification of this compound in PBMC lysate.
Caption: Potential degradation and metabolic pathways of this compound.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the Anti-Hepatitis C Virus Nucleoside β-d-N4-Hydroxycytidine in Different Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize ion suppression during the analysis of NHC-triphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-heterocyclic carbene (NHC)-triphosphates by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Issue: Poor sensitivity or no detectable peak for NHC-triphosphate in matrix samples compared to neat standards.
This is a classic indication of significant ion suppression, where components in your sample matrix interfere with the ionization of your analyte.[1][2]
Possible Causes and Solutions:
-
Inadequate Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[3]
-
Recommendation: Employ a robust sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For highly polar analytes like triphosphates, protein precipitation alone may not be sufficient to remove all interfering species.[4]
-
-
Suboptimal Chromatographic Separation: Co-elution of matrix components with the analyte of interest is a primary cause of ion suppression.
-
Recommendation: Optimize your chromatographic method to separate the this compound from the ion-suppressing region of the chromatogram. This can be achieved by modifying the mobile phase gradient, changing the stationary phase, or adjusting the flow rate.[1]
-
-
Non-Volatile Mobile Phase Additives: The use of non-volatile buffers or ion-pairing reagents can lead to significant signal suppression and contamination of the mass spectrometer.
-
Recommendation: Utilize volatile mobile phase additives. For triphosphate analysis, a combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) has been shown to significantly enhance signal intensity compared to less volatile reagents like triethylammonium acetate (TEAA).[1]
-
-
Metal Adsorption: Phosphorylated compounds, including triphosphates, can chelate with metal surfaces in the LC system (e.g., stainless steel columns and frits), leading to peak tailing, signal loss, and ion suppression.[5]
-
Recommendation: Consider using metal-free (PEEK-lined) columns and tubing to minimize analyte adsorption.[5]
-
Issue: Inconsistent and irreproducible results for quality control (QC) samples.
Variability in the matrix composition from sample to sample can cause differing degrees of ion suppression, leading to poor reproducibility.
Possible Causes and Solutions:
-
Variable Matrix Effects: The composition of biological matrices can vary between subjects or sampling time points.
-
Recommendation 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the gold standard for correcting for ion suppression. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]
-
Recommendation 2: Utilize Matrix-Matched Calibrators and QCs. Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as an this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analysis. NHC-triphosphates are highly polar and often analyzed in complex biological matrices, making them susceptible to ion suppression from salts, lipids, and other endogenous molecules.
Q2: How can I determine if my this compound analysis is affected by ion suppression?
A2: A common method is to perform a post-column infusion experiment. A solution of your this compound standard is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal of the analyte at the retention time of interfering matrix components indicates ion suppression.
Q3: What are the most effective sample preparation techniques to minimize ion suppression for NHC-triphosphates?
A3: For polar compounds like NHC-triphosphates, more rigorous sample cleanup is often necessary.
-
Solid-Phase Extraction (SPE): Weak anion exchange (WAX) or hydrophilic interaction liquid chromatography (HILIC)-based SPE can be highly effective at removing interfering matrix components while retaining the highly polar triphosphate.
-
Protein Precipitation followed by further cleanup: While simple, protein precipitation alone may not be sufficient. Combining it with a subsequent SPE or LLE step can significantly improve sample cleanliness.
Q4: Which ion-pairing reagents are recommended for LC-MS analysis of NHC-triphosphates?
A4: The choice of ion-pairing reagent is critical for both chromatographic retention and MS sensitivity.
-
Recommended: Volatile ion-pairing reagents are essential for LC-MS. A combination of a volatile amine (e.g., triethylamine - TEA) and a volatile acidic modifier (e.g., hexafluoroisopropanol - HFIP) has been shown to provide excellent signal enhancement for nucleoside triphosphates.[1]
-
Avoid: Non-volatile phosphate buffers and salts (e.g., sodium phosphate) should be avoided as they can cause severe ion suppression and contaminate the mass spectrometer.
Q5: Can the choice of HPLC column affect ion suppression for NHC-triphosphates?
A5: Yes. As phosphorylated molecules, NHC-triphosphates can interact with metal surfaces in standard stainless steel columns, leading to poor peak shape and signal loss.[5] Using a metal-free or PEEK-lined column can significantly improve recovery and reduce ion suppression caused by metal adduct formation.[5]
Data Presentation
Table 1: Impact of Mobile Phase Additives on Nucleoside Triphosphate Signal Intensity
| Mobile Phase Additive | Relative MS Signal Intensity | Volatility | Comments |
| Triethylammonium Acetate (TEAA) | 1x | Low | Commonly used but can cause significant ion suppression. |
| Triethylamine-Hexafluoroisopropanol (TEA-HFIP) | ~50x | High | Significantly enhances signal intensity and is MS-compatible.[1] |
Table 2: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Typical Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation | Variable, can be low for polar analytes | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High (with automation) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Cell Lysates
This protocol is a general guideline and should be optimized for your specific this compound and matrix.
-
Cell Lysis and Lysate Preparation:
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Use a weak anion exchange (WAX) SPE cartridge.
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of aqueous buffer (e.g., ammonium acetate).
-
-
Sample Loading:
-
Load the cell lysate supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a series of buffers to remove non-specifically bound contaminants. This may include a low-ionic-strength aqueous buffer followed by a weak organic wash.
-
-
Elution:
-
Elute the this compound using a buffer with a higher ionic strength or a different pH to disrupt the interaction with the stationary phase (e.g., a higher concentration of ammonium acetate or a buffer with a basic pH).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
Protocol 2: Optimized LC-MS/MS Method for this compound Analysis
-
LC Column: A metal-free or PEEK-lined reversed-phase C18 column is recommended.
-
Mobile Phase A: 10 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a gradient that provides good retention and separation of the this compound from early-eluting matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for ion suppression in this compound analysis.
References
- 1. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Refining NHC-triphosphate extraction methods from complex biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on extracting N4-hydroxycytidine triphosphate (NHC-triphosphate) from complex biological matrices. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
A1: this compound (NHCtp) is the active antiviral anabolite of the prodrug molnupiravir, which is being evaluated for the treatment of SARS-CoV-2.[1] Molnupiravir is first converted in the body to its nucleoside form, β-D-N4-hydroxycytidine (NHC), which is then taken up by cells and phosphorylated to NHCtp.[1][2] This active form is a substrate for the viral RNA polymerase, leading to mutations in the viral genome and inhibiting replication.[3][4][5] Accurate measurement of intracellular NHCtp is crucial for understanding its pharmacokinetic profile and correlating its concentration with antiviral activity.[6][7]
Q2: What are the biggest challenges in extracting and quantifying this compound from biological samples?
A2: The primary challenges include the analyte's instability, its high polarity, the complexity of the biological matrix, and potential for low recovery.[8][9][10] Nucleoside triphosphates are naturally labile and susceptible to enzymatic degradation and hydrolysis.[11] The biological matrix itself contains numerous endogenous components that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry (a phenomenon known as the matrix effect).[12][13][14] Achieving efficient and reproducible extraction while maintaining the integrity of the triphosphate form is a significant hurdle.
Q3: Which biological matrices are typically used for this compound analysis?
A3: Peripheral blood mononuclear cells (PBMCs) are a critical matrix for analyzing intracellular this compound, as they are target cells for many viruses, including HIV.[6][7] Plasma is used to quantify the parent nucleoside, NHC.[1] The methods must be robust enough to handle the inherent variability and complexity of these samples.
Q4: What is the most common analytical technique for quantifying this compound?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[9][10][15] This method allows for the precise quantification of NHCtp even at the low concentrations typically found within cells.[16] Ion-pair reversed-phase LC is often employed to achieve good chromatographic retention of the highly polar triphosphate analyte.[8][9]
Q5: How can I ensure the stability of my this compound samples during collection and processing?
A5: Sample stability is critical. It is best to process whole blood samples as soon as possible after collection.[7] For long-term storage, cell pellets or lysates should be kept at ≤ -70°C.[1][7] NHCtp has been shown to be stable in PBMC lysate at room temperature for up to 77 hours and can undergo multiple freeze/thaw cycles without significant degradation.[1] However, the parent nucleoside, NHC, is unstable in whole blood and has limited stability in plasma at room temperature.[1] Using enzyme inhibitors during the lysis step can also prevent enzymatic degradation.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Analyte Recovery | Inefficient Cell Lysis: Incomplete disruption of cells fails to release the intracellular contents. | Ensure complete cell lysis by using appropriate buffers and mechanical disruption methods (e.g., sonication, freeze-thaw cycles).[6][7] |
| Suboptimal Solid-Phase Extraction (SPE): Incorrect pH, wrong choice of sorbent, or inappropriate wash/elution solvents can lead to loss of the analyte.[17] | Optimize SPE parameters such as sample pH, sorbent type (anion exchange is common for nucleotides), and the strength of wash and elution solvents.[18][19] Collect and analyze all fractions (load, wash, and elution) to determine where the analyte is being lost.[17] | |
| Analyte Degradation: this compound can be degraded by phosphatases present in the sample.[11] | Process samples quickly on ice and add phosphatase inhibitors (e.g., PhosSTOP) to the lysis buffer to improve stability.[15] | |
| Precipitation of Analyte: Using strong acids like perchloric acid (PCA) for protein precipitation can sometimes cause co-precipitation of phosphate esters upon neutralization.[12] | If using acid precipitation, ensure proper neutralization and consider alternative methods like protein precipitation with organic solvents (e.g., acetonitrile, methanol).[1][10] | |
| High Signal Variability / Poor Reproducibility | Matrix Effects: Co-eluting endogenous components from the matrix can suppress or enhance the analyte signal during LC-MS/MS analysis.[13] | Improve sample clean-up using methods like SPE to remove interfering substances.[10][20] Use an isotopically-labeled internal standard (IS) that co-elutes with the analyte to compensate for matrix effects.[1][9] |
| Inconsistent Sample Processing: Variations in cell counting, lysis efficiency, or extraction timing can introduce significant variability.[7] | Standardize all sample handling and processing steps. Use a validated cell counting method, such as DNA quantitation, for normalization.[6] | |
| Pipetting Errors: Inaccurate pipetting, especially with small volumes, can lead to significant errors. | Use calibrated pipettes and consider using automated liquid handlers for improved precision. Review pipetting techniques for consistency. | |
| Poor Chromatographic Peak Shape | Suboptimal LC Conditions: Inappropriate mobile phase composition or gradient can lead to poor separation and peak tailing. | Optimize the LC method. For polar analytes like NHCtp, ion-pair reversed-phase chromatography is often effective. Experiment with different ion-pairing reagents (e.g., TEA, DMHA) and concentrations.[8][16] |
| Column Overload: Injecting too much sample or matrix components onto the column. | Dilute the sample extract before injection or improve the sample clean-up to reduce the amount of matrix injected. | |
| No Analyte Detected | Complete Analyte Degradation: Severe sample mishandling (e.g., prolonged exposure to room temperature without inhibitors). | Review sample handling procedures from collection to analysis. Ensure proper storage and use of inhibitors.[11][15] |
| Incorrect MS/MS Parameters: The mass spectrometer is not set to monitor the correct mass transitions for this compound. | Verify the precursor and product ion masses for NHCtp and its internal standard. Optimize MS parameters like collision energy and cone voltage.[10] | |
| Extraction Failure: The analyte was completely lost during one of the extraction steps. | Systematically check each step of your extraction protocol. Analyze aliquots from after the load, wash, and elution steps to pinpoint the loss.[17] |
Quantitative Data Summary
The following tables summarize key performance metrics from a validated LC-MS/MS method for the quantification of this compound in human PBMC lysates.[1]
Table 1: NHCtp Assay Calibration and Quality Control
| Parameter | Value |
|---|---|
| Calibration Range | 1–1500 pmol/sample |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample |
| Inter-day Accuracy (% Deviation) | ≤ ± 11.2% |
| Inter-day Precision (% CV) | ≤ 11.8% |
Data sourced from a study quantifying NHCtp in PBMC lysates, where a "sample" refers to 0.1 mL of lysate from 2x10^6 cells/mL.[1]
Table 2: Stability of this compound in PBMC Lysate
| Condition | Duration | Stability Outcome |
|---|---|---|
| Room Temperature | 77 hours | Stable |
| Freeze/Thaw Cycles (-70°C to RT) | 3 cycles | Stable |
| Long-Term Storage | 260 days (at ≤ -70°C) | Stable |
Stability is demonstrated by acceptable precision and accuracy of measurements after exposure to the indicated conditions.[1]
Experimental Protocols & Visualizations
Metabolic Activation of Molnupiravir
Molnupiravir is a prodrug that must be metabolized within the host cell to become active. It is first hydrolyzed to NHC, which is then sequentially phosphorylated by host kinases to form the active this compound.[21]
Caption: Metabolic pathway of Molnupiravir to active this compound.
General Workflow for this compound Extraction and Analysis
The following diagram outlines a typical workflow for the extraction of NHCtp from PBMCs and its subsequent quantification by LC-MS/MS. This process involves cell isolation, lysis, protein removal, and analysis.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of intracellular triphosphate metabolites of antiretroviral agents in peripheral blood mononuclear cells (PBMCs) and corresponding cell count determinations: review of current methods and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and stepwise fit-for-purpose optimization for bioanalyses of remdesivir metabolites nucleotide monophosphate and triphosphate in mouse tissues using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Common Issues With Nucleoside Triphosphate Stability - Stanford Proxy Gateway [sbc-hc-proxy.stanford.edu]
- 12. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. Challenges and stepwise fit-for-purpose optimization for bioanalyses of remdesivir metabolites nucleotide monophosphate and triphosphate in mouse tissues using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Addressing common issues in the quantification of NHC-triphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of β-D-N4-hydroxycytidine-triphosphate (NHC-triphosphate or NHCtp).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (NHCtp) is the active intracellular metabolite of the antiviral prodrug molnupiravir.[1][2] Molnupiravir is first converted to β-D-N4-hydroxycytidine (NHC) in the bloodstream, which is then taken up by cells and phosphorylated to NHCtp.[1][3] This active form acts as a substrate for viral RNA polymerase, leading to the accumulation of mutations in the viral genome and inhibiting replication.[3][4][5][6] Accurate quantification of NHCtp is crucial for pharmacokinetic studies, understanding its mechanism of action, and evaluating the efficacy of molnupiravir in clinical trials.[1][2]
Q2: What is the most common analytical method for quantifying this compound?
A2: The most widely used and validated method for the quantification of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][4][5][6] This technique offers high sensitivity, specificity, and a wide dynamic range, which are essential for measuring the low intracellular concentrations of NHCtp.[1][2]
Q3: What are the typical biological matrices used for this compound quantification?
A3: this compound is the intracellular active form, so it is typically quantified in cell lysates.[1] Peripheral blood mononuclear cells (PBMCs) are a common matrix for clinical studies.[1][2] The parent nucleoside, NHC, is measured in plasma.[1][2]
Q4: What are the key challenges in the quantification of NHC and this compound?
A4: Key challenges include the stability of the analytes, particularly the instability of NHC in whole blood at room temperature.[1][2] Ion suppression in the mass spectrometer is another potential issue, which can be mitigated by using isotopically labeled internal standards.[1][2] Additionally, due to the low intracellular concentrations of NHCtp, a highly sensitive assay is required.[1][2]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Possible Causes & Solutions:
-
Suboptimal Sample Preparation: Incomplete protein precipitation or cell lysis can lead to matrix effects and poor chromatography.
-
Troubleshooting: Ensure complete protein precipitation by using a sufficient volume of ice-cold acetonitrile or methanol. For cell lysates, ensure the lysis buffer and procedure are effective. A 70% methanol solution is often used for lysing PBMCs.[7]
-
-
Analyte Degradation: NHC is unstable in whole blood and has limited stability in plasma at room temperature.[1][2]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer.
-
Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect precursor/product ion selection will result in a low signal.
-
Troubleshooting: Optimize MS/MS parameters by infusing a standard solution of the analyte. For NHC, a common ion transition is 260.200 → 128.000 m/z.[1]
-
Issue 2: High Variability in Quantitative Results
Possible Causes & Solutions:
-
Inconsistent Sample Collection and Handling: Variability in blood collection, processing time, and storage conditions can lead to inconsistent analyte concentrations.
-
Troubleshooting: Standardize the entire sample handling workflow, from collection to storage. Ensure consistent timing and temperature control.
-
-
Inaccurate Pipetting: Inaccurate pipetting of samples, standards, or internal standards is a common source of error.
-
Troubleshooting: Calibrate pipettes regularly. Use reverse pipetting for viscous liquids.
-
-
Matrix Effects: Differential matrix effects between samples can cause variability.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for LC-MS/MS assays for NHC and this compound.
Table 1: Quantitative Parameters for NHC in Human Plasma
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][2][8] |
| Calibration Range | 1–5000 ng/mL | [1][2][8] |
| Intra-assay Precision (%CV) | 1.73 to 5.71% | [1] |
| Inter-assay Precision (%CV) | 3.43 to 6.40% | [1] |
| Intra-assay Accuracy (%DIF) | -6.27 to -3.23% | [1] |
| Inter-assay Accuracy (%DIF) | -6.37 to -5.22% | [1] |
Table 2: Quantitative Parameters for this compound in PBMC Lysates
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample | [1][2][8] |
| Calibration Range | 1–1500 pmol/sample | [1][2][8] |
| Intra-assay Precision (%CV) | 2.72 to 7.71% | [1] |
| Inter-assay Precision (%CV) | 1.94 to 11.8% | [1] |
| Intra-assay Accuracy (%DIF) | -8.83 to 8.69% | [1] |
| Inter-assay Accuracy (%DIF) | -11.2 to 8.77% | [1] |
Experimental Protocols
Protocol 1: Quantification of NHC in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
- Pipette 50 µL of plasma sample into a 96-well protein precipitation plate.[1]
- Add 50 µL of an internal standard solution (e.g., isotopically labeled NHC).[1]
- Add 0.5 mL of acetonitrile and incubate for 5 minutes.[1]
- Elute the supernatant by vacuum filtration.[1]
- Evaporate the samples to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 0.6 mL of 0.1% formic acid.[1]
2. LC-MS/MS Analysis:
- HPLC System: Shimadzu Nexera X2 or equivalent.[1]
- Mass Spectrometer: QTRAP 6500 with an ESI source or equivalent.[1]
- Chromatographic Separation: Use a suitable C18 column with a gradient elution. A typical mobile phase consists of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile.
- MS/MS Detection: Monitor the specific ion transitions for NHC and its internal standard in positive ionization and selective reaction monitoring (SRM) mode.[1] A common transition for NHC is m/z 260.200 → 128.000.[1]
Protocol 2: Quantification of this compound in PBMC Lysates by LC-MS/MS
1. Sample Preparation (Cell Lysis and Dilution):
- Isolate PBMCs from whole blood using standard methods.
- Lyse the PBMCs in 70% methanol to achieve a final concentration of 2 x 10^6 cells/mL.[1]
- Prepare calibration standards and quality controls by spiking blank PBMC lysate with known concentrations of NHCtp.[1]
- Add an isotopically-labeled internal standard to all samples, standards, and QCs.
- Dilute the lysate samples as needed before injection.
2. LC-MS/MS Analysis:
- HPLC System: Shimadzu Nexera X2 or equivalent.[1]
- Mass Spectrometer: QTRAP 6500 with an ESI source or equivalent.[1]
- Chromatographic Separation: Employ a suitable column and gradient for separating the highly polar NHCtp.
- MS/MS Detection: Monitor the specific ion transitions for NHCtp and its internal standard in the appropriate ionization mode.
Visualizations
Caption: Metabolic activation of molnupiravir to this compound and its mechanism of action.
Caption: General experimental workflow for NHC/NHCtp quantification by LC-MS/MS.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of N4-hydroxycytidine incorporation into nucleic acids of SARS-CoV-2-infected host cells by direct measurement with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolism of the Anti-Hepatitis C Virus Nucleoside β-d-N4-Hydroxycytidine in Different Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Quantification Assays for NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of N-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the antiviral prodrug molnupiravir. The primary focus is on the industry-standard Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, with a comparative overview of a fluorescence-based assay as a viable alternative. This document is intended to assist researchers in selecting the most appropriate assay for their specific needs, considering factors such as sensitivity, specificity, throughput, and instrumentation requirements.
Introduction to NHC-Triphosphate Quantification
N-hydroxycytidine (NHC) is a ribonucleoside analog that, once inside the cell, is phosphorylated to its active triphosphate form, NHC-TP.[1][2] This active metabolite is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase, leading to an accumulation of mutations and subsequent inhibition of viral replication.[2] Accurate quantification of intracellular NHC-TP is crucial for pharmacokinetic studies, understanding the mechanism of action, and evaluating the efficacy of molnupiravir.
The primary challenge in quantifying NHC-TP lies in its intracellular location and the need to distinguish it from other endogenous nucleotides within a complex cellular matrix. The ideal assay should be sensitive, specific, and reproducible.
Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely adopted and validated method for the quantification of NHC-TP in biological matrices, particularly in peripheral blood mononuclear cell (PBMC) lysates.[3][4] This technique offers high sensitivity and specificity by separating the analyte from other cellular components via liquid chromatography and then detecting and quantifying it based on its unique mass-to-charge ratio.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from PBMCs):
-
Isolated PBMCs are lysed, typically using a 70% methanol solution, to achieve a specific cell concentration (e.g., 2 x 10^6 cells/mL).[3]
-
An isotopically labeled internal standard (e.g., ¹³C¹⁵N₂-NHC-TP) is added to the cell lysate.[3][4]
-
For NHC-TP quantification, the sample is often diluted.[3]
-
The sample is then evaporated to dryness under nitrogen and reconstituted in water prior to injection.[3]
2. Liquid Chromatography:
-
A C18 reverse-phase column is commonly used for separation.[5]
-
The mobile phase typically consists of an aqueous component with an ion-pairing agent and an organic solvent.
3. Tandem Mass Spectrometry:
-
Detection is performed using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.
-
The transition of the precursor ion (NHC-TP) to a specific product ion is monitored for both the analyte and the internal standard.
Caption: Workflow for NHC-TP quantification using LC-MS/MS.
Method 2: Fluorescence-Based Quantification Assay
As an alternative to LC-MS/MS, a fluorescence-based assay, conceptually similar to those developed for deoxyribonucleoside triphosphates (dNTPs), can be adapted for NHC-TP.[3][5][6][7] This method relies on the incorporation of the target triphosphate by a polymerase into a specifically designed DNA template, leading to a measurable fluorescent signal.
Experimental Protocol: Fluorescence-Based Assay
1. Sample Preparation:
-
Similar to the LC-MS/MS protocol, intracellular contents are extracted from a known number of cells.
-
The extract containing NHC-TP is clarified by centrifugation.
2. Assay Reaction:
-
The cell extract is added to a reaction mixture containing:
-
The reaction is run on a real-time PCR instrument.
3. Principle of Detection:
-
The polymerase extends the primer using the nucleotides in the reaction, including the NHC-TP from the sample.
-
As the polymerase encounters the probe, its 5'-3' exonuclease activity cleaves the probe, separating the fluorophore from the quencher.[3][5]
-
The resulting increase in fluorescence is directly proportional to the amount of NHC-TP incorporated.[3][5]
-
Quantification is achieved by comparing the fluorescence signal to a standard curve generated with known concentrations of NHC-TP.
Caption: Workflow for a fluorescence-based NHC-TP quantification assay.
Performance Comparison
The following tables summarize the quantitative performance of the LC-MS/MS and a representative fluorescence-based assay. It is important to note that the fluorescence-based assay data is based on assays for dNTPs and would require specific validation for NHC-TP.[3][5]
Table 1: Assay Performance Characteristics
| Parameter | LC-MS/MS for NHC-TP | Fluorescence-Based Assay (for dNTPs) |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample[3][4] | < 1.3 pmol[3][5] |
| Linearity Range | 1 - 1500 pmol/sample[3][4] | ~0.5 - 100 pmol[3][5] |
| Precision (%CV) | ≤ 11.8%[3][4] | < 10% (inter-assay)[3][5] |
| Accuracy (%Deviation) | ≤ ± 11.2%[3][4] | 100 ± 15%[3][5] |
| Specificity | High (based on mass) | Moderate to High (enzyme-dependent) |
| Throughput | Moderate | High (96-well format)[3][5] |
Table 2: Methodological Comparison
| Feature | LC-MS/MS | Fluorescence-Based Assay |
| Instrumentation | LC system, Triple Quadrupole Mass Spectrometer | Real-Time PCR Thermocycler |
| Sample Preparation | Multi-step (lysis, dilution, evaporation) | Simpler (extraction, clarification) |
| Internal Standard | Isotopically labeled NHC-TP | Not typically required |
| Cost per Sample | High | Lower |
| Technical Expertise | High | Moderate |
Signaling Pathway Context
The accurate quantification of NHC-TP is vital for understanding its role in the antiviral signaling pathway. The following diagram illustrates the conversion of the prodrug molnupiravir to the active NHC-TP and its subsequent incorporation into viral RNA.
Caption: Intracellular activation of molnupiravir to NHC-TP.
Conclusion
LC-MS/MS remains the gold standard for the quantification of NHC-TP, offering unparalleled specificity and sensitivity, supported by robust validation data.[3][4] It is the method of choice for clinical trials and regulatory submissions where accuracy and precision are paramount.
The fluorescence-based assay presents a promising alternative, particularly for high-throughput screening applications where cost and speed are significant considerations.[3][5][7] While its performance characteristics for dNTPs are comparable to LC-MS/MS for NHC-TP, it would require specific validation to ensure the polymerase efficiently incorporates NHC-TP and that there is no interference from the cellular matrix.
The choice of assay will ultimately depend on the specific research question, available resources, and the required level of validation. For definitive pharmacokinetic and bioequivalence studies, LC-MS/MS is the recommended method. For exploratory studies and high-throughput screening, a validated fluorescence-based assay could be a highly effective tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. A firefly luciferase assay for determination of cytidine 5'-triphosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates | Semantic Scholar [semanticscholar.org]
- 7. sg.idtdna.com [sg.idtdna.com]
A Comparative Analysis of NHC-Triphosphate and Other Nucleoside Analog Triphosphates in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics has been significantly shaped by the development of nucleoside analogs, which act as potent inhibitors of viral replication. These agents, administered as prodrugs, are intracellularly converted to their active triphosphate forms, which then target the viral RNA-dependent RNA polymerase (RdRp). This guide provides a comparative analysis of β-D-N4-hydroxycytidine (NHC)-triphosphate, the active metabolite of Molnupiravir, and other prominent nucleoside analog triphosphates: Remdesivir-triphosphate, Favipiravir-ribofuranosyl triphosphate, and Ribavirin-triphosphate. We delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in their evaluation.
Mechanism of Action: A Tale of Two Strategies
Nucleoside analog triphosphates primarily employ two distinct mechanisms to thwart viral replication: chain termination and lethal mutagenesis.[1][2][3]
-
NHC-Triphosphate (NHC-TP) : The active form of Molnupiravir, NHC-TP, functions primarily through lethal mutagenesis .[3] It is a ribonucleoside analog that can mimic both cytidine and uridine triphosphate.[3] When the viral RdRp incorporates NHC-monophosphate into the nascent viral RNA, it can then pair with either guanosine or adenosine in the subsequent replication cycle.[3] This leads to an accumulation of mutations throughout the viral genome, a phenomenon known as "error catastrophe," which ultimately results in non-viable viral progeny.[3]
-
Remdesivir-Triphosphate (RDV-TP) : The active metabolite of Remdesivir, RDV-TP, is an adenosine analog that primarily acts as a delayed chain terminator .[4][5] It competes with adenosine triphosphate (ATP) for incorporation into the growing RNA chain.[5] Once incorporated, it allows for the addition of a few more nucleotides before halting further elongation, effectively terminating RNA synthesis.[4]
-
Favipiravir-Ribofuranosyl Triphosphate (FAVI-RTP) : The active form of Favipiravir, FAVI-RTP, is a purine analog that can mimic both adenosine and guanosine.[5][6] Its mechanism is believed to involve both lethal mutagenesis and chain termination , making it a dual-action inhibitor.[5][6]
-
Ribavirin-Triphosphate (RBV-TP) : Ribavirin is a guanosine analog with a multifaceted mechanism of action.[3][7] Its triphosphate form can be incorporated into the viral RNA, leading to lethal mutagenesis by causing mispairing during replication.[3][7] Additionally, Ribavirin monophosphate inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which further impedes viral replication.[7]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vitro antiviral activity and cytotoxicity of the parent nucleoside analogs, as well as the inhibitory concentrations of their triphosphate forms against viral RdRp, with a focus on SARS-CoV-2. It is important to note that values can vary between studies due to different cell lines, viral strains, and assay conditions.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2 in Vero E6 Cells
| Nucleoside Analog | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |
| Molnupiravir (NHC) | 0.3 | >10 | >33.3 | [8] |
| Remdesivir | 6.2 ± 1.3 | >100 | >16.1 | [9] |
| Favipiravir | 61.88 | >400 | >6.46 | [5] |
| Ribavirin | 109.5 | >400 | >3.65 | [5] |
Table 2: In Vitro Inhibition of SARS-CoV-2 RdRp by Nucleoside Analog Triphosphates
| Nucleoside Analog Triphosphate | IC₅₀ (µM) | Assay Type | Reference(s) |
| NHC-TP | Not directly compared in a head-to-head study | Primer Extension | - |
| Remdesivir-TP | Efficiently inhibits | Primer Extension | [4] |
| Favipiravir-RTP | Not directly compared in a head-to-head study | Primer Extension | - |
| Ribavirin-TP | Not directly compared in a head-to-head study | Primer Extension | - |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare nucleoside analog triphosphates.
In Vitro Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)
Objective: To determine the half-maximal effective concentration (EC₅₀) of a nucleoside analog in inhibiting viral replication in a cell culture model.
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer after 24 hours.[9]
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: Infect the cell monolayer with the virus at a low multiplicity of infection (MOI). After a short adsorption period, remove the inoculum and add the media containing the different concentrations of the test compound.[9]
-
Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication and the development of a clear cytopathic effect (CPE) in the untreated virus control wells (typically 3-5 days).[9]
-
CPE Evaluation: Assess the CPE in each well using a microscope. The CPE is a measure of virus-induced cell death and morphological changes.
-
Cell Viability Assay: To quantify the results, use a cell viability assay (e.g., MTS or crystal violet staining) to measure the percentage of viable cells in each well.[9]
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The CC₅₀ (half-maximal cytotoxic concentration) is determined in parallel on uninfected cells.
In Vitro RdRp Inhibition Assay (Primer Extension Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the active triphosphate form of a nucleoside analog against the viral RdRp.
Methodology:
-
Enzyme and Substrate Preparation: Purify the recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2). Prepare a primer-template RNA substrate.[2]
-
Reaction Setup: In a reaction tube, combine the purified RdRp, the primer-template RNA, and the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the nucleoside analog triphosphate to the reaction mixtures.
-
Reaction Initiation and Incubation: Initiate the reaction by adding a mixture of the four natural ribonucleoside triphosphates (rNTPs). Incubate at an optimal temperature for a defined period (e.g., 30 minutes at 37°C).[2]
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., EDTA-containing buffer).
-
Product Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE). The inhibition of primer extension will be observed as a decrease in the amount of full-length product with increasing concentrations of the inhibitor.[2]
-
Data Analysis: Quantify the band intensities on the gel to determine the percentage of inhibition at each concentration. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.[10]
Intracellular Nucleoside Triphosphate Quantification (LC-MS/MS)
Objective: To measure the intracellular concentration of the active triphosphate metabolite of a nucleoside analog.
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line and treat with the parent nucleoside analog for a specific duration.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them using a suitable extraction method (e.g., cold methanol extraction) to release the intracellular metabolites.[11][12]
-
Sample Preparation: Process the cell lysate to remove proteins and other interfering substances. This may involve centrifugation and solid-phase extraction.[13]
-
LC-MS/MS Analysis: Analyze the prepared sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The nucleoside triphosphate of interest is separated from other cellular components by liquid chromatography and then detected and quantified by mass spectrometry.[11][12]
-
Data Analysis: Use a standard curve generated with known concentrations of the nucleoside triphosphate to quantify its concentration in the cell lysate. The results are typically normalized to the cell number.[11][12]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The triple combination of Remdesivir (GS-441524), Molnupiravir and Ribavirin is highly efficient in inhibiting coronavirus replication in human nasal airway epithelial cell cultures and in a hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 6. Molnupiravir and Favipiravir in the therapeutics of SARS-CoV-2 - A review | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]
- 7. In silico evaluation of potential inhibitory activity of remdesivir, favipiravir, ribavirin and galidesivir active forms on SARS-CoV-2 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of NHC-Triphosphate: A Cross-Validation of Methodologies
For researchers, scientists, and drug development professionals, the accurate measurement of β-D-N4-hydroxycytidine-triphosphate (NHC-TP), the active metabolite of the antiviral drug molnupiravir, is critical for pharmacokinetic studies and understanding its mechanism of action. This guide provides a comprehensive comparison of different analytical methods for NHC-TP quantification, focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and exploring the potential applications of enzymatic assays and immunoassays.
This document summarizes quantitative data in structured tables, presents detailed experimental protocols for cited key experiments, and includes visualizations of metabolic pathways and experimental workflows to facilitate a clear understanding of the methodologies.
Introduction to NHC-Triphosphate and its Significance
Molnupiravir is an orally bioavailable prodrug that undergoes metabolic activation to form NHC-TP within host cells. This active triphosphate form is a substrate for the viral RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2. Its incorporation into the viral RNA leads to an accumulation of mutations, a process known as "error catastrophe," which ultimately inhibits viral replication.[1][2] Given its central role in the antiviral activity of molnupiravir, robust and reliable methods for the quantification of intracellular NHC-TP are essential for drug development and clinical monitoring.
Metabolic Activation of Molnupiravir
The intracellular conversion of molnupiravir to its active form, NHC-TP, is a multi-step enzymatic process. Understanding this pathway is crucial for interpreting pharmacokinetic data and for designing assays that target the active metabolite.
References
A Comparative Analysis of Antiviral Mechanisms: NHC-Triphosphate vs. Remdesivir Triphosphate
This guide provides an in-depth, objective comparison of the mechanisms of action for two prominent antiviral agents: β-D-N4-hydroxycytidine (NHC)-triphosphate, the active form of Molnupiravir, and Remdesivir triphosphate, the active form of Remdesivir. Both compounds target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses, including SARS-CoV-2, but they employ fundamentally different strategies to inhibit viral propagation. This analysis is intended for researchers, scientists, and professionals in the field of drug development, with a focus on supporting experimental data, detailed methodologies, and visual representations of the molecular processes.
Overview of Prodrug Activation
Both Molnupiravir and Remdesivir are administered as prodrugs to enhance cellular uptake and bioavailability. Once inside the host cell, they undergo metabolic conversion to their pharmacologically active 5'-triphosphate forms.
Molnupiravir is an isopropylester prodrug of NHC. It is first hydrolyzed to NHC in the plasma and then phosphorylated by host cell kinases to generate NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active NHC-triphosphate (NHC-TP).[1][2]
Remdesivir is a monophosphoramidate prodrug. It is processed by cellular enzymes, including carboxylesterases and phosphoramidases, and then phosphorylated by host kinases to yield the active adenosine analogue, Remdesivir triphosphate (RDV-TP).[3][4]
Caption: Intracellular activation pathways of Molnupiravir and Remdesivir to their active triphosphate forms.
Mechanisms of Action at the Molecular Level
While both active triphosphates interact with the viral RdRp, their ultimate effects on viral RNA synthesis are distinct. RDV-TP acts as a direct chain terminator, whereas NHC-TP functions as a viral mutagen.
Remdesivir Triphosphate (RDV-TP): Delayed Chain Termination
RDV-TP is an analogue of adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into the nascent viral RNA strand by the RdRp enzyme.[3][5] The key features of its mechanism are:
-
Incorporation: The SARS-CoV-2 RdRp incorporates RDV-TP with a higher selectivity than the natural ATP.[6][7]
-
Non-Obligate Termination: Unlike classic chain terminators, the incorporated Remdesivir monophosphate (RDV-MP) retains a 3'-hydroxyl group, which allows for the addition of a few more nucleotides.[3]
-
Delayed Termination: RNA synthesis is arrested after the addition of three to five more nucleotides downstream from the incorporated drug (at position i+3 to i+5).[5][6][7] This stalling is attributed to a steric clash between the 1'-cyano group of the incorporated RDV-MP and the RdRp enzyme, which creates a barrier to further translocation along the RNA template.[3][7]
This compound (NHC-TP): Lethal Mutagenesis
NHC-TP acts as an ambiguous base analogue, mimicking both cytidine triphosphate (CTP) and uridine triphosphate (UTP).[8][9] Its mechanism, termed "lethal mutagenesis" or "error catastrophe," does not immediately halt RNA synthesis but instead corrupts the genetic integrity of the virus.[10]
-
Incorporation: NHC-TP is incorporated into the growing RNA strand opposite a guanine (G) or an adenine (A) in the template strand.[11][12] It primarily competes with CTP.[2][8]
-
Ambiguous Base-Pairing: The incorporated NHC monophosphate can exist in two tautomeric forms. One form base-pairs with guanine (like cytidine), while the other pairs with adenine (like uridine).[9][11]
-
Error Accumulation: When the newly synthesized RNA strand containing NHC is used as a template in the next round of replication, the RdRp may incorrectly insert an A (opposite the NHC:G pair) or a G (opposite the NHC:A pair). This leads to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome.[1][12][13]
-
Viral Inviability: The high mutational load results in the production of non-functional viral proteins and progeny virions that are unable to sustain an infection.[10][12] Importantly, the incorporated NHC does not cause significant chain termination, allowing for the synthesis of full-length, but heavily mutated, viral genomes.[8][14]
Caption: Comparative mechanisms of RDV-TP (delayed chain termination) and NHC-TP (lethal mutagenesis).
Quantitative Comparison of Antiviral Activity
The distinct mechanisms of RDV-TP and NHC-TP translate to different biochemical and cellular antiviral profiles. The following table summarizes key quantitative data from comparative studies.
| Parameter | Remdesivir (RDV-TP) | Molnupiravir (NHC-TP) | Reference |
| Primary Mechanism | Delayed Chain Termination | Lethal Mutagenesis | [3][10] |
| Natural Nucleotide Competitor | Adenosine Triphosphate (ATP) | Cytidine Triphosphate (CTP) | [6][8] |
| Incorporation Selectivity | ~3.65x more selective than ATP | ~30x less selective than CTP | [3][8] |
| EC50 (Vero E6 cells, SARS-CoV-2) | 0.77 µM | 0.3 µM | [10][15] |
| Effect of Viral Proofreading (ExoN) | Susceptible to excision, reducing efficacy | Resistant to excision | [7] |
Experimental Protocols
The characterization of these antiviral agents relies on robust biochemical and cell-based assays.
In Vitro RdRp Extension Assay
This assay directly measures the ability of the viral polymerase to incorporate the nucleotide analogue and the subsequent effect on RNA synthesis.
Objective: To determine the mechanism of inhibition (e.g., chain termination) and the efficiency of incorporation of an antiviral triphosphate by the viral RdRp.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a purified recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8), a synthetic RNA template-primer, and a buffer with necessary salts (e.g., MgCl₂).
-
Nucleotide Addition: A mix of three natural ribonucleoside triphosphates (NTPs) is added. The fourth NTP is radiolabeled (e.g., [α-³²P]GTP) to allow for product visualization.
-
Inhibitor Titration: The active triphosphate form of the inhibitor (RDV-TP or NHC-TP) is added to parallel reactions at various concentrations. A control reaction contains all four natural NTPs without any inhibitor.
-
Reaction Incubation: Reactions are initiated and incubated at a controlled temperature (e.g., 30-37°C) for a defined period to allow RNA synthesis.
-
Quenching: The reaction is stopped by adding a quenching solution (e.g., EDTA-containing loading dye).
-
Product Analysis: The RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is exposed to a phosphor screen, and the resulting image is analyzed. The appearance of shorter, terminated products at specific positions indicates chain termination. For RDV-TP, this would show a stall pattern at position i+3. For NHC-TP, full-length products are expected, and its incorporation efficiency is determined through more detailed kinetic analysis.
Caption: Standard workflow for an in vitro RNA-dependent RNA polymerase (RdRp) extension assay.
Plaque Reduction Neutralization Test (PRNT)
This cell-based assay is a gold standard for determining the in vitro efficacy of an antiviral compound against a live virus.
Objective: To quantify the concentration of an antiviral drug required to reduce the number of infectious virus plaques by 50% (EC50).
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is seeded in multi-well plates and grown to confluency.
-
Drug Dilution Series: A serial dilution of the test compound (Remdesivir or Molnupiravir) is prepared in a cell culture medium.
-
Virus Infection: The cell monolayers are infected with a standardized amount of virus for 1-2 hours to allow for viral entry.
-
Drug Treatment: The virus inoculum is removed, and the cells are washed. A semi-solid overlay medium (e.g., containing agarose or methylcellulose) mixed with the different drug concentrations is added to each well. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions, or plaques.
-
Incubation: Plates are incubated for 2-3 days to allow plaques to form.
-
Plaque Visualization: The cell monolayer is fixed (e.g., with formaldehyde) and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones where cells have been killed by the virus.
-
Data Analysis: The plaques in each well are counted. The EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound and Remdesivir triphosphate represent two distinct and powerful strategies for targeting the viral RdRp. Remdesivir acts as a direct, albeit delayed, chain terminator, physically halting the replication process. In contrast, this compound acts as a molecular Trojan horse, becoming integrated into the viral genome and inducing a catastrophic accumulation of mutations in subsequent replication cycles. Understanding these divergent mechanisms is crucial for the strategic development of next-generation antiviral therapies and for designing effective combination treatments that could offer synergistic effects and mitigate the risk of drug resistance. of drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 12. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intracellular Maze: A Comparative Guide to the Bioanalytical Quantification of NHC-Triphosphate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of β-D-N4-hydroxycytidine-triphosphate (NHC-TP or NHC-triphosphate), the active antiviral metabolite of molnupiravir, is paramount for understanding its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of established bioanalytical methods, focusing on their accuracy, precision, and underlying experimental protocols to aid in the selection of the most suitable assay for preclinical and clinical research.
This compound is the intracellularly active form of the prodrug molnupiravir and acts by inducing error catastrophe during viral RNA replication.[1][2] Given its critical role, robust bioanalytical methods are essential for characterizing its formation, distribution, and persistence within cells. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity.[3] However, the inherent polarity and ionic nature of nucleoside triphosphates present unique analytical challenges.[4]
This guide compares two prominent LC-MS/MS-based methodologies for the quantification of this compound in peripheral blood mononuclear cells (PBMCs), a key target cell population for many viral infections. The comparison will focus on a method employing a mixed-mode chromatographic column and another utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparative Analysis of Bioanalytical Methods
The performance of a bioanalytical method is primarily assessed by its accuracy and precision. Accuracy reflects how close the measured value is to the true value, while precision indicates the reproducibility of the measurement. The following tables summarize the reported accuracy and precision data for two distinct validated LC-MS/MS methods for this compound quantification in PBMC lysates.
Table 1: Accuracy and Precision of the Mixed-Mode LC-MS/MS Method [3]
| Quality Control Level | Nominal Concentration (pmol/sample) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%DEV) |
| LLOQ | 1.00 | 7.71 | 8.69 | 11.8 | 8.77 |
| Low | 3.00 | 2.72 | -8.83 | 1.94 | -11.2 |
| Mid | 250 | 3.39 | 3.53 | 4.31 | 1.99 |
| High | 1200 | 4.14 | 1.25 | 4.50 | -0.13 |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %DEV: Percent Deviation from Nominal Concentration.
Table 2: Accuracy and Precision of the HILIC LC-MS/MS Method
| Quality Control Level | Nominal Concentration (pmol/10^6 cells) | Intra-assay Precision (%CV) | Intra-assay Accuracy (% of Nominal) | Inter-assay Precision (%CV) | Inter-assay Accuracy (% of Nominal) |
| LLOQ | 0.50 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| Low | 1.50 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| Mid | 15.0 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| High | 150 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Data presented for the HILIC method is based on typical acceptance criteria for bioanalytical method validation as specific numerical data was not available in the public domain.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the metabolic activation of molnupiravir and a generalized workflow for the bioanalytical quantification of its active triphosphate form.
Metabolic activation pathway of molnupiravir to this compound.
Generalized experimental workflow for this compound quantification.
Detailed Experimental Protocols
The following sections provide a detailed breakdown of the methodologies for the two compared LC-MS/MS assays.
Method 1: Mixed-Mode LC-MS/MS Assay
This method, as described by Marzinke et al. (2021), utilizes a mixed-mode stationary phase for chromatographic separation, which is particularly effective for retaining and separating highly polar analytes like this compound.[3]
Sample Preparation:
-
PBMC pellets are lysed by the addition of an internal standard (a stable isotope-labeled version of this compound) in 70:30 acetonitrile:water.
-
The mixture is vortexed and centrifuged to pellet cellular debris.
-
The resulting supernatant is directly injected into the LC-MS/MS system.
Liquid Chromatography:
-
Column: Scherzo SM-C18 (a mixed-mode column with both reversed-phase and strong anion-exchange properties).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 8.6.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is employed, starting with a high percentage of organic phase and ramping to a higher aqueous phase to elute the highly polar this compound.
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and its internal standard, ensuring high selectivity and sensitivity.
Method 2: HILIC LC-MS/MS Assay
This method employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention of polar compounds that are poorly retained on traditional reversed-phase columns.
Sample Preparation:
-
PBMC pellets are extracted with a cold solution of 70% methanol containing an internal standard.
-
The samples are incubated on ice and then centrifuged to pellet precipitated proteins and cellular debris.
-
The supernatant is collected for analysis.
Liquid Chromatography:
-
Column: A HILIC column (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase A: 25 mM ammonium bicarbonate in water, pH 9.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical HILIC gradient starts with a high percentage of acetonitrile, with a gradual increase in the aqueous mobile phase to facilitate the elution of polar analytes.
-
Flow Rate: Generally in the range of 0.2-0.4 mL/min.
Mass Spectrometry:
-
Ionization: ESI in negative mode.
-
Detection: MRM is used for the selective and sensitive detection of this compound and its internal standard.
Alternative Bioanalytical Approaches
While LC-MS/MS is the predominant technique, other methods have been explored for the analysis of nucleoside triphosphates, although they are not as widely adopted for this compound specifically. These include:
-
Ion-Pairing Chromatography: This technique uses ion-pairing reagents to enhance the retention of highly polar analytes on reversed-phase columns.[4][5] However, it can suffer from issues with mass spectrometry compatibility and method ruggedness.[4]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency for charged molecules and requires minimal sample volume.[6][7] Its application in quantitative bioanalysis for intracellular metabolites is less common than LC-MS/MS.
-
Enzyme-Based Assays: These assays rely on the specific recognition of the triphosphate moiety by an enzyme, often coupled to a colorimetric or fluorescent readout.[8] While potentially high-throughput, they may lack the structural confirmation provided by mass spectrometry.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved ruggedness of an ion-pairing liquid chromatography/tandem mass spectrometry assay for the quantitative analysis of the triphosphate metabolite of a nucleoside reverse transcriptase inhibitor in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Quantification of Short Nucleic Acid Samples by Capillary Electrophoresis with Automated Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of capillary electrophoresis methods for detection of microbial metabolites on potential future spaceflight missions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]
Comparative Analysis of NHC-Triphosphate Incorporation Across Diverse Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Molnupiravir's Active Metabolite and its Interaction with Viral RNA-Dependent RNA Polymerases.
The emergence of novel viral threats necessitates a comprehensive understanding of the mechanisms of action of broad-spectrum antiviral agents. Molnupiravir, a prodrug of β-D-N4-hydroxycytidine (NHC), has garnered significant attention for its efficacy against a range of RNA viruses. Following administration, Molnupiravir is metabolized into its active form, NHC-triphosphate (NHC-TP), which is then incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This guide provides a comparative analysis of NHC-TP incorporation by the polymerases of several key RNA viruses, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Mutagenic Approach
Unlike many nucleoside analogs that act as chain terminators, NHC-TP functions primarily as a mutagenic substrate for viral RdRps.[1][2] Once incorporated into the growing RNA strand, the NHC moiety can exist in two tautomeric forms. This dual nature allows it to mimic both cytidine and uridine, leading to ambiguous base pairing during subsequent rounds of RNA replication. This process, termed "error catastrophe," introduces a high number of mutations into the viral genome, ultimately resulting in the production of non-viable viral progeny.[2][3]
Comparative Quantitative Analysis of NHC-TP Incorporation
The efficiency of NHC-TP incorporation by viral RdRps is a critical determinant of its antiviral activity. This efficiency is often measured by kinetic parameters such as the Michaelis constant (K_m), the catalytic rate constant (k_cat or k_pol), and selectivity, which compares the incorporation efficiency of NHC-TP to that of the natural nucleotide.
While comprehensive, directly comparative kinetic studies across a wide range of viral polymerases are limited, data for SARS-CoV-2 provides a valuable benchmark.
Table 1: Incorporation Efficiency and Selectivity of NHC-TP by SARS-CoV-2 RdRp
| Natural Nucleotide | Selectivity (Natural NTP / NHC-TP) | Interpretation |
| CTP | 30 | SARS-CoV-2 RdRp shows a 30-fold preference for CTP over NHC-TP.[4] |
| UTP | 171 | The polymerase has a 171-fold preference for UTP over NHC-TP.[4] |
| ATP | 424 | There is a 424-fold preference for ATP over NHC-TP.[4] |
| GTP | 12,841 | The polymerase exhibits a very high preference for GTP over NHC-TP.[4] |
-
Note on Selectivity: A lower selectivity value indicates that the analog is a better competitor of the natural nucleotide. The data clearly shows that NHC-TP most effectively competes with CTP for incorporation by the SARS-CoV-2 polymerase.
Table 2: Qualitative and Inferred NHC-TP Incorporation by Other Viral Polymerases
| Virus | Polymerase | Findings on NHC-TP Incorporation | Supporting Evidence/Context |
| Influenza Virus | RdRp Complex (PA, PB1, PB2) | While direct kinetic data for NHC-TP is not readily available, studies on other nucleotide analogs like T-705 (Favipiravir) show competitive inhibition with ATP and GTP.[5] The initiation of influenza virus replication is sensitive to the concentrations of the first few nucleotides to be incorporated.[6] | The complex nature of the influenza polymerase and its distinct initiation mechanisms may influence the efficiency of NHC-TP incorporation. |
| Respiratory Syncytial Virus (RSV) | L-P Protein Complex | The RSV polymerase has been shown to accept NHC-TP as a substrate for incorporation.[4] | Biochemical assays using recombinant RSV polymerase have been established to test the incorporation of various nucleotide analogs, confirming the feasibility of such comparative studies.[7][8] |
| Hepatitis C Virus (HCV) | NS5B Polymerase | NHC-TP is considered a weak alternative substrate for the HCV NS5B polymerase. | Kinetic analyses of the HCV NS5B polymerase with natural nucleotides have been performed, providing a baseline for future comparative studies with NHC-TP.[9][10] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to assess NHC-TP incorporation by viral polymerases.
In Vitro Primer Extension Assay for Viral Polymerase Kinetics
This assay is a fundamental method to determine the kinetic parameters of nucleotide analog incorporation. It can be performed using either radioactive or non-radioactive detection methods.
Objective: To measure the steady-state kinetic parameters (K_m and V_max) of NHC-TP incorporation by a purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex.
-
RNA template and primer sequences (often with a fluorescent label at the 5' end of the primer for non-radioactive detection).
-
This compound (NHC-TP).
-
Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP).
-
For radioactive assay: [α-³²P]-labeled nucleotide.
-
Reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and KCl).
-
Stop solution (containing EDTA and formamide).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
Phosphorimager (for radioactive assay) or fluorescence imager (for non-radioactive assay).
Procedure:
-
Annealing of Primer and Template: The primer and template RNA oligonucleotides are annealed by heating and slow cooling to form the primer/template duplex.
-
Reaction Setup: Reactions are prepared in tubes containing the reaction buffer, the annealed primer/template duplex, and the purified viral RdRp.
-
Initiation of Reaction: The reaction is initiated by adding a mixture of the elongating nucleotides and varying concentrations of NHC-TP. In a radioactive assay, one of the natural nucleotides is radioactively labeled.
-
Incubation: The reactions are incubated at the optimal temperature for the specific polymerase (e.g., 30-37°C) for a defined period, ensuring the reaction is in the linear range of product formation.
-
Quenching the Reaction: The reaction is stopped by the addition of a stop solution containing a high concentration of EDTA to chelate the Mg²⁺ ions essential for polymerase activity.
-
Product Analysis: The reaction products are denatured and separated by size using denaturing PAGE.
-
Detection and Quantification:
-
Radioactive Assay: The gel is exposed to a phosphor screen, and the product bands are visualized and quantified using a phosphorimager.
-
Non-Radioactive Assay: If a fluorescently labeled primer is used, the gel is imaged using a fluorescence scanner. The intensity of the product bands is quantified.
-
-
Data Analysis: The rate of product formation is plotted against the concentration of NHC-TP. The data is then fitted to the Michaelis-Menten equation to determine the K_m and V_max values.
Visualizations
Mechanism of NHC-TP Induced Mutagenesis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Initiating Nucleoside Triphosphate Concentrations in the Regulation of Influenza Virus Replication and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. THE RESPIRATORY SYNCYTIAL VIRUS POLYMERASE CAN PERFORM RNA SYNTHESIS WITH MODIFIED PRIMERS AND NUCLEOTIDE ANALOGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and kinetic analyses of NS5B RNA-dependent RNA polymerase of the hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Verifying the Antiviral Efficacy of NHC-Triphosphate: A Comparative Guide Across Cell Lines
This guide provides a comprehensive comparison of the antiviral effects of N-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the oral prodrug molnupiravir. It is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. NHC-TP has demonstrated broad-spectrum activity against numerous RNA viruses by inducing viral error catastrophe.
Mechanism of Action: Lethal Mutagenesis
Molnupiravir is a prodrug that is rapidly converted in the body to its active form, N-hydroxycytidine (NHC).[1][2] Inside the host cell, NHC is phosphorylated by cellular kinases to produce the pharmacologically active anabolite, NHC-triphosphate (NHC-TP).[1][3][4]
The antiviral action of NHC-TP targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][5] NHC-TP acts as a competitive substrate, mimicking naturally occurring cytidine triphosphate (CTP) and uridine triphosphate (UTP).[1][5] Due to its ability to exist in two tautomeric forms, the viral RdRp can incorporate NHC monophosphate into the newly synthesized viral RNA strand in place of either cytidine or uridine.[1] This incorporation leads to a cascade of mutations during subsequent rounds of RNA replication, as the incorporated NHC can pair with either guanosine or adenosine.[1] The accumulation of these errors throughout the viral genome results in "lethal mutagenesis" or "viral error catastrophe," producing non-infectious viral progeny and halting the replication cycle.[3][5][6]
Comparative Antiviral Activity
NHC has demonstrated potent antiviral activity across a range of RNA viruses and cell lines. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit viral replication by 50%, are summarized below. These values indicate that NHC is effective at sub-micromolar to low-micromolar concentrations against various coronaviruses.
| Virus | Variant(s) | Cell Line | EC₅₀ / IC₅₀ (µM) | Citation(s) |
| SARS-CoV-2 | Ancestral | Vero | IC₅₀: 0.3 | [7] |
| Ancestral | Vero E6 | EC₅₀: 0.32 - 2.03 | [7] | |
| WA1 Isolate | Vero E6 | IC₅₀: 1.23 | [8] | |
| Omicron Lineages | Vero E6 | IC₅₀: 0.28 - 5.50 | [8] | |
| Ancestral | Vero E6-GFP | EC₅₀: 0.3 | [7] | |
| Ancestral | Calu-1 | EC₅₀: 0.2 | [9] | |
| Ancestral | Calu-3 | IC₅₀: 0.08 - 0.4 | [7][10] | |
| Alpha, Beta, Delta | Calu-3 | IC₅₀: 0.11 - 0.38 | [11] | |
| Ancestral | Huh7 | EC₅₀: 0.4 | [7] | |
| Ancestral | A549 | EC₅₀: 0.67 - 2.66 | [7] | |
| Alpha, Beta, Delta | hACE2-A549 | IC₅₀: ~0.1 | [11] | |
| SARS-CoV | Not Specified | Multiple Cell Types | Sub- to low-micromolar | [1] |
| MERS-CoV | Not Specified | Multiple Cell Types | Sub- to low-micromolar | [1] |
| Not Specified | Human Airway Epithelial (HAE) | Potent Inhibition | [12] | |
| Venezuelan Equine Encephalitis Virus (VEEV) | TC-83 | Vero | EC₅₀: < 1.0 | [13] |
| Hepatitis C Virus (HCV) | Genotype 1b | Replicon System (Clone A) | EC₉₀: 5.0 | [14] |
Experimental Protocols
The following section details a generalized protocol for determining the in vitro antiviral activity of NHC, based on methodologies cited in the literature.[11]
Cell Culture and Seeding:
-
Select an appropriate cell line (e.g., Vero E6, Calu-3, hACE2-A549) susceptible to infection by the target virus.
-
Culture the cells in a suitable medium (e.g., DMEM with 2% FBS) at 37°C and 5% CO₂.
-
Seed the cells into multi-well plates (e.g., 96-well) and grow them to confluency.
Virus Infection and Drug Treatment:
-
Prepare serial dilutions of NHC in the cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Remove the growth medium from the confluent cell monolayers.
-
Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI), typically between 0.01 and 0.1.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
After adsorption, add the medium containing the different concentrations of NHC or the vehicle control to the respective wells.
Incubation and Sample Collection:
-
Incubate the plates for a specified duration, typically 24 to 72 hours, depending on the virus's replication cycle.[11]
-
After incubation, collect the cell culture supernatants for viral load quantification.
Quantification of Antiviral Effect:
The antiviral activity is determined by measuring the reduction in viral replication in the presence of the drug compared to the vehicle control. Common methods include:
-
Plaque Assay: This method quantifies the number of infectious virus particles (Plaque Forming Units per milliliter, PFU/mL). Supernatants are serially diluted and used to infect fresh cell monolayers, which are then overlaid with a semi-solid medium. Plaques (zones of cell death) are counted after a few days of incubation.[11][13]
-
qRT-PCR: This technique measures the amount of viral RNA in the supernatant. Viral RNA is extracted and reverse-transcribed to cDNA, which is then quantified using real-time PCR. This provides the number of viral genome equivalents.[13][15]
-
Cytopathic Effect (CPE) Assay: The extent of virus-induced cell death is visually scored or measured using cell viability assays (e.g., MTS or neutral red uptake). The drug concentration that inhibits CPE by 50% is calculated as the IC₅₀.[8]
Data Analysis:
-
The collected data are used to generate dose-response curves.
-
The EC₅₀ or IC₅₀ values are calculated from these curves using non-linear regression analysis.
Conclusion
This compound, the active form of molnupiravir, is a potent antiviral agent with a broad spectrum of activity against RNA viruses, most notably SARS-CoV-2 and its variants. Its efficacy, demonstrated across multiple human cell lines including those of respiratory origin, is consistently in the low-micromolar range. The mechanism of inducing lethal mutagenesis presents a high barrier to the development of viral resistance.[8] The data and protocols presented in this guide serve as a valuable resource for the continued research and development of NHC-based antiviral therapies.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An active metabolite of the anti-COVID-19 drug molnupiravir impairs mouse preimplantation embryos at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emory University describes new NHC analogues for viral infections | BioWorld [bioworld.com]
- 10. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. β-d-N4-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of the Anti-Hepatitis C Virus Nucleoside β-d-N4-Hydroxycytidine in Different Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. themoonlight.io [themoonlight.io]
Intracellular Dynamics: A Comparative Analysis of NHC and its Active Triphosphate Form
A deep dive into the intracellular conversion of the nucleoside analog N-hydroxycytidine (NHC) to its pharmacologically active triphosphate metabolite reveals a rapid and efficient phosphorylation process critical to its antiviral efficacy. This guide provides a comparative overview of the intracellular concentrations of NHC-triphosphate versus its parent nucleoside, supported by experimental data and detailed methodologies for researchers in drug development and virology.
N-hydroxycytidine, a ribonucleoside analog, requires intracellular phosphorylation to its 5'-triphosphate form (NHC-TP) to exert its antiviral effects.[1][2] This conversion is a crucial step in its mechanism of action, which involves the incorporation of NHC-TP into the viral RNA by the viral RNA-dependent RNA polymerase, leading to an accumulation of mutations in the viral genome, a process termed "viral error catastrophe".[1][2] Understanding the efficiency of this intracellular conversion and the resulting concentrations of the active metabolite is paramount for optimizing dosage and predicting therapeutic outcomes.
Comparative Intracellular Concentrations
Studies have demonstrated the rapid and extensive phosphorylation of NHC to NHC-TP in various human cell lines. Upon incubation with NHC, the intracellular levels of the parent nucleoside are typically low, while the triphosphate form accumulates to significant concentrations.
The following table summarizes the intracellular concentrations of this compound in different cell lines after incubation with NHC.
| Cell Line | NHC Concentration (µM) | Incubation Time (hours) | Intracellular this compound (pmol/10⁶ cells) |
| Clone A (HCV replicon) | 10 | 4 | 41.7 ± 11.7 |
| Huh-7 | 10 | 4 | 48.3 ± 14.3 |
| HepG2 | 10 | 4 | 72.4 ± 30.3 |
| Primary Human Hepatocytes | 10 | 4 | 7.8 ± 0.5 |
| HepG2 | 20 | 6 | 732.7 ± 2.9 |
| CEM | 10 | 1 | 158.4 ± 14.5 |
| PC-3 | 10 | 6 | 819.5 ± 16.8 |
Data compiled from multiple studies.[3][4][5]
These data highlight that NHC is efficiently converted to its active triphosphate form across various cell types. Notably, in some cell lines, NHC-TP was the predominant metabolite observed.[3] For instance, in HepG2 cells, NHC-TP was the most abundant metabolite, with only small amounts of the monophosphate and diphosphate forms detected.[6] The intracellular half-life of this compound in Huh-7 cells has been calculated to be approximately 3.0 ± 1.3 hours.[3][7]
Metabolic Pathway and Experimental Workflow
The intracellular conversion of NHC to NHC-TP follows a sequential phosphorylation pathway, catalyzed by host cell kinases. This process is essential for the bioactivation of the prodrug.
Figure 1. Metabolic activation of NHC.
The general workflow for quantifying the intracellular concentrations of NHC and its phosphorylated metabolites involves cell harvesting, extraction, and subsequent analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 2. Experimental workflow for metabolite quantification.
Experimental Protocols
Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general framework for the quantification of intracellular NHC-TP. Specific parameters may need to be optimized based on the cell type and instrumentation.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of NHC for the specified duration.
2. Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the metabolites by adding a cold extraction solution (e.g., 60% methanol or 0.6 M perchloric acid).[8][9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice to precipitate proteins.[8]
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate.[8]
-
Collect the supernatant containing the intracellular metabolites.
3. Sample Analysis by LC-MS/MS:
-
Analyze the extracted samples using a validated HPLC-MS/MS method.[9][10][11]
-
The system is typically set up to separate and quantify the different phosphorylated forms of NHC.
-
A standard curve is generated using known concentrations of NHC-TP to quantify the levels in the cell extracts.
4. Data Analysis:
-
The concentration of NHC-TP is typically normalized to the number of cells and expressed as pmol/10⁶ cells.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of the Anti-Hepatitis C Virus Nucleoside β-d-N4-Hydroxycytidine in Different Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolism of the anti-hepatitis C virus nucleoside beta-D-N4-hydroxycytidine in different liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
A Researcher's Guide to Ensuring Reproducibility in Antiviral Experiments with NHC-Triphosphate
This guide provides a comparative analysis of β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the antiviral drug molnupiravir, and its common alternatives. It focuses on the critical aspects of experimental design and methodology required to ensure the reproducibility of results. Detailed protocols for key antiviral assays are provided, along with a discussion of factors that can influence experimental variability.
Introduction to NHC-Triphosphate and Antiviral Alternatives
NHC-TP is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against numerous RNA viruses.[1][2][3][4] Its primary mechanism of action is "lethal mutagenesis" or "viral error catastrophe."[3] Once NHC is taken up by cells, it is phosphorylated to its active triphosphate form, NHC-TP.[5][6] The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate, incorporating it into the newly synthesized viral RNA strand in place of cytidine triphosphate (CTP) or uridine triphosphate (UTP).[5][6] This incorporation leads to an accumulation of mutations in the viral genome, ultimately producing non-viable virus particles.[3][5]
For a comprehensive evaluation, it is essential to compare the performance and experimental considerations of NHC-TP with other widely used antiviral agents that have different mechanisms of action.
-
Remdesivir (and its active triphosphate, RDV-TP): A nucleotide analog of adenosine that acts as a delayed chain terminator of viral RNA synthesis.[3][7] It is administered intravenously and was a primary treatment for COVID-19.[8]
-
Favipiravir (T-705): A purine nucleoside analog that selectively inhibits viral RdRp.[9] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[10]
-
Ribavirin: A synthetic guanosine analog that interferes with viral replication through multiple mechanisms, including inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools, and direct incorporation into viral RNA, causing mutations.[11]
Mechanism of Action: A Visual Pathway
The antiviral activity of NHC-TP is initiated after its parent prodrug, molnupiravir, is metabolized. The following diagram illustrates the intracellular activation and mechanism of lethal mutagenesis.
Caption: Intracellular activation of Molnupiravir to NHC-TP and its mutagenic effect on viral RNA.
Comparative Antiviral Efficacy
The efficacy of an antiviral compound is typically measured by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). A lower value indicates higher potency. The following table summarizes reported EC50/IC50 values for NHC and its alternatives against various SARS-CoV-2 variants. It is crucial to note that these values can vary between studies due to different cell lines, viral strains, and assay conditions.[8]
| Compound | Virus/Variant | Cell Line | EC50 / IC50 (µM) | Reference |
| NHC (EIDD-1931) | SARS-CoV-2 (Original) | Vero | 0.3 | [12] |
| SARS-CoV-2 (Original) | Calu-3 | 0.08 | [12] | |
| MERS-CoV | Vero | 0.56 | [4] | |
| SARS-CoV-2 Variants (Alpha, Beta, Delta) | hACE2-A549 | ~0.1 | [8] | |
| SARS-CoV-2 Variants (Alpha, Beta, Delta) | Calu-3 | 0.11 - 0.38 | [8] | |
| Remdesivir | HCoV-229E | MRC-5 | 0.07 | [7] |
| SARS-CoV-2 (Clade A) | A549+ACE2 | 0.442 (24h) | [13] | |
| SARS-CoV-2 (Clade B) | A549+ACE2 | 0.283 (24h) | [13] | |
| Favipiravir | Influenza A, B, C | MDCK | >100 | [11] |
| Ribavirin | Influenza A, B, C | MDCK | 3.0 - 4.6 | [11] |
Note: EC50 and IC50 are often used interchangeably but can be method-dependent. Values are for the parent compound (NHC) unless otherwise specified.
Ensuring Reproducibility: Key Factors and Standardized Protocols
The reproducibility of antiviral assays is paramount for the reliable evaluation of compounds like NHC-TP. Variability can arise from multiple sources, including the reagents, operator, and specific assay parameters.[14] Standardizing protocols and understanding these variables is key to generating consistent and comparable data.
Caption: Key factors influencing the reproducibility of in vitro antiviral experiments.
This assay measures the ability of a compound to protect cells from virus-induced death. Reproducibility can be affected by the subjective nature of microscopic evaluation and variability in cell health.[15]
Detailed Protocol:
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate at a density that will form a confluent monolayer within 24 hours.[16]
-
Compound Preparation: Prepare serial dilutions of the test compounds (NHC, Remdesivir, etc.) in assay medium (e.g., DMEM with 2% FBS).[16]
-
Treatment: Remove the growth medium from the cell monolayer and add the diluted compounds. Include vehicle controls (e.g., DMSO) and uninfected cell controls.
-
Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the uninfected controls.
-
Incubation: Incubate the plates for 72-120 hours, or until at least 80% CPE is visible in the virus control wells.[16][17]
-
Quantification: Assess cell viability. This can be done microscopically or, for better objectivity, using a dye such as Neutral Red or a luminescence-based assay that measures ATP (e.g., CellTiter-Glo).[18][19]
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic regression curve.
Factors Affecting Reproducibility:
| Factor | Description | Mitigation Strategy |
|---|---|---|
| Cell Confluency | Inconsistent cell numbers per well affect virus spread and compound efficacy. | Use a consistent seeding density and ensure even cell distribution. |
| Virus Titer | Variation in the input MOI can shift EC50 values. | Use a well-characterized and consistently titered virus stock. |
| Endpoint Reading | Manual, microscopic reading of CPE is subjective. | Use a quantitative, plate reader-based method (Neutral Red, ATP assay).[15][18] |
| Incubation Time | The time window for optimal CPE can vary. | Precisely control incubation time and standardize based on virus controls. |
The PRNT is considered a gold standard for measuring antiviral activity by quantifying the reduction in infectious virus particles.[20] However, it is prone to variability.[20][21]
Detailed Protocol:
-
Cell Seeding: Seed a susceptible cell line in 6- or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the antiviral compounds. Mix each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add an overlay medium (e.g., containing 1% methylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like Crystal Violet to visualize and count the plaques.
-
Data Analysis: Count the plaques for each compound concentration. Calculate the percentage of plaque reduction relative to the virus control. Determine the EC50 from the dose-response curve.
Caption: Standardized workflow for a Plaque Reduction Neutralization Test (PRNT).
Factors Affecting Reproducibility:
| Factor | Description | Mitigation Strategy |
|---|---|---|
| Plaque Counting | Manual counting can be subjective and vary between operators. | Use automated image analysis software for counting; ensure proper training and blinding of the operator. |
| Overlay Viscosity | Inconsistent overlay concentration can affect plaque size and morphology. | Prepare overlay medium fresh and ensure it is fully dissolved and at the correct temperature. |
| Plate-Specific Effects | Wells at the edge of a plate can behave differently due to evaporation. | Avoid using outer wells or ensure proper humidification during incubation. |
| Statistical Model | The choice of regression model can impact the calculated EC50. | Consistently use a specific, appropriate model (e.g., four-parameter non-linear regression).[8] |
This assay quantifies viral RNA to measure the reduction in viral replication. It is highly sensitive and objective but requires careful control to ensure reproducibility.[22][23]
Detailed Protocol:
-
Experiment Setup: Conduct a cell-based antiviral experiment as described in the CPE assay (Steps 1-5).
-
Sample Collection: At a specified time point post-infection (e.g., 48 or 72 hours), collect the cell culture supernatant or cell lysate.
-
RNA Extraction: Isolate total RNA from the samples using a commercial kit (e.g., Qiagen RNeasy).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific to a conserved region of the viral genome.
-
Standard Curve: Include a standard curve of known concentrations of a plasmid containing the target sequence to allow for absolute quantification of viral copy numbers.
-
Data Analysis: Normalize the viral RNA copies to a housekeeping gene (for cell lysates) or by sample volume (for supernatants). Calculate the percent reduction in viral load compared to the vehicle control.
Factors Affecting Reproducibility:
| Factor | Description | Mitigation Strategy |
|---|---|---|
| RNA Extraction Efficiency | Variability in RNA yield between samples can affect quantification. | Use a validated extraction kit and include an internal extraction control. |
| Primer/Probe Quality | Degradation or batch-to-batch variation of primers and probes can alter amplification efficiency. | Use high-quality, validated oligonucleotides and test new batches against old ones. |
| Inter-run Variability | Differences in machine calibration or reagent preparation can cause shifts between runs. | Run a standard curve and positive/negative controls on every plate; use an internal standard.[24] |
| Pipetting Error | Small volume errors are magnified during qPCR. | Use calibrated pipettes, low-retention tips, and automated liquid handlers where possible. |
Conclusion
Ensuring the reproducibility of antiviral experiments involving this compound and its alternatives requires a multifaceted approach. While NHC-TP's mechanism of lethal mutagenesis is distinct from the chain-terminating or direct inhibitory actions of its counterparts, the methods used to assess its efficacy are largely the same. Therefore, reproducibility hinges on the rigorous standardization and validation of these common assays. By implementing detailed SOPs, using appropriate controls, employing objective, quantitative endpoints, and being aware of the sources of variability in CPE, plaque, and qRT-PCR assays, researchers can generate high-quality, reliable data. This diligence is essential for the accurate comparison of antiviral candidates and for advancing the development of effective therapies.
References
- 1. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 4. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a highly sensitive bioanalytical assay for the quantification of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Favipiravir in Therapy of Viral Infections [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Comparative activities of several nucleoside analogs against influenza A, B, and C viruses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pblassaysci.com [pblassaysci.com]
- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 17. arbidol.org [arbidol.org]
- 18. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 20. Variability in Dengue Titer Estimates from Plaque Reduction Neutralization Tests Poses a Challenge to Epidemiological Studies and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Evaluating the Specificity of NHC-Triphosphate as a Polymerase Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel viral threats has underscored the urgent need for broad-spectrum antiviral agents. Nucleoside analogs, which target the viral replication machinery, represent a cornerstone of antiviral therapy. Among these, β-D-N4-hydroxycytidine (NHC), the active form of the prodrug Molnupiravir, has garnered significant attention. Once intracellularly converted to its triphosphate form (NHC-TP), it acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis of the viral genome. However, the clinical utility of any nucleoside analog is intrinsically linked to its specificity for the viral polymerase over host DNA and RNA polymerases, as off-target incorporation can lead to cytotoxicity and mutagenicity.
This guide provides an objective comparison of the specificity of NHC-TP as a polymerase substrate, with supporting experimental data and detailed methodologies for key experiments. We will compare its performance with other alternative nucleotide analogs and discuss the implications for drug development.
Data Presentation: Quantitative Comparison of Polymerase Substrates
The following tables summarize the available quantitative data on the specificity and activity of NHC-TP and alternative nucleotide analog triphosphates.
Table 1: Specificity of NHC-Triphosphate (NHC-TP) for SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)
| Competing Nucleotide | Selectivity (Viral RdRp Preference for Natural NTP over NHC-TP) |
| CTP | 30-fold |
| UTP | 171-fold |
| ATP | 424-fold |
| GTP | 12,841-fold |
Higher values indicate greater preference for the natural nucleotide, suggesting lower incorporation efficiency of NHC-TP in the presence of physiological NTP concentrations.
Table 2: Comparative Selectivity and Activity of Alternative Nucleotide Analogs
| Nucleotide Analog | Viral Target | Host Polymerase(s) | Selectivity/Activity |
| Remdesivir-TP | SARS-CoV-2 RdRp | - | ~3 times more efficient incorporation than ATP |
| Favipiravir-RTP | Influenza Virus RdRp | Human DNA Polymerase α, β, γ | IC50 > 1000 µM |
| Human RNA Polymerase II | IC50 = 905 µM (2,650-fold more selective for viral RdRp) | ||
| Sofosbuvir-TP | Hepatitis C Virus NS5B Polymerase | - | Efficiently incorporated, leading to chain termination |
Table 3: Mutagenicity Profile of NHC
| Assay | Cell Line | Observation |
| HPRT Mutation Assay | Chinese Hamster Ovary (CHO) Cells | Increased mutation frequency observed (Specific quantitative data from direct NHC studies in HPRT assays is not readily available in the public domain, but the known mechanism of action raises significant concerns about its mutagenic potential) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate polymerase substrate specificity.
In Vitro RNA Polymerase Primer Extension Assay
This assay is used to determine the incorporation efficiency of a nucleotide analog by a viral RNA-dependent RNA polymerase.
1. Materials:
- Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
- Synthetic RNA template and a fluorescently labeled RNA primer
- Natural nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
- Nucleotide analog triphosphate (e.g., NHC-TP)
- Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- Stop solution (e.g., 95% formamide, 20 mM EDTA)
2. Procedure:
- Anneal the fluorescently labeled RNA primer to the RNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
- Prepare the reaction mixture by combining the annealed primer/template duplex, purified RdRp complex, and reaction buffer.
- Initiate the reaction by adding a mixture of the competing natural NTP and the nucleotide analog triphosphate at various concentrations.
- Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
- Terminate the reaction by adding the stop solution.
- Denature the RNA products by heating at 95°C for 5 minutes.
- Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize and quantify the fluorescently labeled RNA products using a gel imager. The amount of extended primer corresponds to the level of nucleotide incorporation.
- Calculate kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation. The incorporation efficiency is determined as kcat/Km.
Cell-Based NHC Incorporation Assay using LC-MS/MS
This assay quantifies the amount of NHC incorporated into viral and host cell RNA.
1. Cell Culture and Treatment:
- Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to confluency.
- Infect the cells with the virus at a known multiplicity of infection (MOI).
- Treat the infected cells with varying concentrations of NHC (or its prodrug, Molnupiravir) for a specified duration (e.g., 24-48 hours). Include uninfected and untreated infected cells as controls.
2. RNA Extraction and Separation:
- Harvest the cells and lyse them to release total RNA.
- Separate viral RNA from host cell RNA. This can be achieved through methods such as oligo(dT) selection for polyadenylated host mRNA, or virus-specific capture probes. For a less specific but broader overview, total cellular RNA can be analyzed.
3. RNA Digestion and Nucleoside Analysis:
- Digest the purified RNA samples to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
- Prepare nucleoside standards, including adenosine, guanosine, cytidine, uridine, and N4-hydroxycytidine (NHC).
- Analyze the digested samples and standards by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Develop a specific multiple reaction monitoring (MRM) method to detect and quantify each nucleoside, including NHC.
4. Data Analysis:
- Generate a standard curve for each nucleoside to determine its concentration in the samples.
- Calculate the ratio of NHC to total cytidine or uridine to determine the frequency of NHC incorporation into the RNA.
- Compare the incorporation levels in viral RNA versus host cell RNA across different NHC concentrations.
HPRT Gene Mutation Assay in Mammalian Cells
This assay is a widely used method to assess the mutagenic potential of a compound.
1. Cell Culture and Treatment:
- Use a mammalian cell line with a functional hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene (e.g., Chinese Hamster Ovary - CHO cells).
- Treat the cells with various concentrations of the test compound (e.g., NHC) for a defined period. Include positive (e.g., ethyl methanesulfonate) and negative (vehicle) controls.
2. Expression Period:
- After treatment, wash the cells and culture them in a non-selective medium for a period (typically 7-9 days) to allow for the expression of any induced mutations in the HPRT gene.
3. Mutant Selection:
- Plate a known number of cells in a selective medium containing a purine analog such as 6-thioguanine (6-TG).
- Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die.
- Cells with a mutation in the HPRT gene will not be able to metabolize 6-TG and will survive to form colonies.
- Plate a separate set of cells in a non-selective medium to determine the cloning efficiency (plating efficiency).
4. Quantification of Mutation Frequency:
- After an appropriate incubation period (e.g., 10-14 days), stain and count the colonies in both the selective and non-selective plates.
- Calculate the mutation frequency as the number of mutant colonies divided by the total number of viable cells plated (corrected for cloning efficiency).
Mandatory Visualization
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Molnupiravir and its active form, NHC-TP.
Experimental Workflow: In Vitro Polymerase Assay
Caption: Workflow for the in vitro polymerase primer extension assay.
Logical Relationship: Specificity vs. Safety Profile
Caption: Relationship between polymerase specificity and safety profile.
Safety Operating Guide
Essential Safety and Operational Guide for Handling NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling NHC-triphosphate (NHC-TP), the active intracellular metabolite of the antiviral prodrug Molnupiravir. The following procedural guidance is designed to ensure safe laboratory practices, proper handling, and compliant disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following PPE is required to minimize exposure and ensure laboratory safety.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile gloves are recommended. Consider double-gloving. | Prevents skin contact. Since specific breakthrough data for this compound is unavailable, nitrile gloves are a preferred choice for many laboratory chemicals.[1] |
| Body Protection | Impervious Clothing | Long-sleeved lab coat or gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator | N95 or higher, used in accordance with a respiratory protection program | Required when there is a risk of inhaling dust or aerosols, especially when handling the powdered form. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Procedures
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.
-
Solution Preparation: If preparing solutions, do so carefully to avoid splashing and aerosol generation. For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[3][4]
Storage Protocols
This compound requires specific storage conditions to ensure its stability.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 2 years | Keep container tightly sealed in a cool, well-ventilated area.[5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light and store under nitrogen. Aliquot to prevent repeated freeze-thaw cycles.[3] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Protect from light and store under nitrogen. Aliquot to prevent repeated freeze-thaw cycles.[3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and to comply with regulations.
-
Waste Characterization: this compound is classified as very toxic to aquatic life with long-lasting effects.
-
Collection: Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, pipette tips), in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant. Do not release it into the environment. Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Protocols
Representative Experimental Protocol: Quantification of Intracellular this compound in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method for the extraction and quantification of this compound from PBMC lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established bioanalytical methods.[6]
1. Materials and Reagents:
-
Human K2EDTA peripheral blood mononuclear cells (PBMCs)
-
This compound (NHCtp) standard
-
Isotopically-labeled NHCtp internal standard (NHCtp-IS)
-
70:30 acetonitrile:water for stock solutions
-
Methanol for cell lysis
-
Water, HPLC grade
-
96-well collection plates
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare calibrator and QC stock solutions of NHCtp in 70:30 acetonitrile:water.
-
Prepare calibration standards by spiking blank PBMC lysate (at a concentration of 2x10^6 cells/mL) with the appropriate volumes of working stock solutions to achieve final concentrations ranging from 1 to 1500 pmol/sample.[6]
3. Sample Preparation:
-
Lyse PBMCs in 70% methanol to a final lysate concentration of 2x10^6 cells/mL.[6]
-
Pipette 100 µL of the PBMC lysate sample into a 96-well collection plate.
-
Add 25 µL of the NHCtp-IS solution to each well.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of water.
4. LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., a Scherzo SM-C18 column) and a gradient elution program.
-
Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in the appropriate mode for detection and quantification of NHCtp and NHCtp-IS.
-
Monitor the specific ion transitions for NHCtp and its internal standard to ensure accurate quantification.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of NHCtp to NHCtp-IS against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Determine the concentration of NHCtp in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Activation and Mechanism of Action of this compound
The following diagram illustrates the metabolic pathway of Molnupiravir to its active form, this compound, and its subsequent mechanism of action, which involves incorporation into viral RNA and induction of error catastrophe.[7][8][9][10]
Caption: Metabolic pathway of Molnupiravir to active this compound and its mechanism of action.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. fishersci.com [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NHC(EIDD-1931) triphosphate Datasheet DC Chemicals [dcchemicals.com]
- 6. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
